molecular formula C14H11NO3S B1295108 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide CAS No. 3416-59-9

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B1295108
CAS No.: 3416-59-9
M. Wt: 273.31 g/mol
InChI Key: JLGPMOJYECOCEP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLGPMOJYECOCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID80187762
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Molecular Weight

273.31 g/mol
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CAS No.

3416-59-9
Record name N-Benzylsaccharin
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Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Record name NSC39139
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Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Record name 1,2-Benzisothiazolin-3-one, 2-benzyl-, 1,1-dioxide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, a compound commonly known as N-benzylsaccharin.[1] The primary and most efficient synthetic route, the N-alkylation of saccharin, is discussed in detail, including the underlying reaction mechanism, a step-by-step experimental protocol, and methods for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and robust methodologies to ensure reproducible and high-yield synthesis.

Introduction to N-Benzylsaccharin

This compound belongs to the family of N-substituted saccharin derivatives. Saccharin, or 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, is a well-established artificial sweetener, first synthesized in 1879 by Remsen and Fahlberg.[2] Its core heterocyclic structure, a cyclic sulfonamide, has become a valuable scaffold in medicinal chemistry. The nitrogen atom of the sulfonamide group can be readily functionalized, leading to a diverse range of derivatives with potential biological activities.

The addition of a benzyl group at the N-2 position, yielding N-benzylsaccharin, transforms the molecule's physicochemical properties, making it a key intermediate for more complex molecular architectures.[3] The N-benzyl moiety is a common feature in many biologically active compounds, and its incorporation into the saccharin framework can lead to novel therapeutic agents.[4] This guide focuses on the most direct and reliable method for its preparation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals the most logical and efficient pathway for its synthesis. The carbon-nitrogen bond between the saccharin heterocycle and the benzyl group is the most strategic disconnection point.

Diagram: Retrosynthetic Analysis

G Target N-Benzylsaccharin (Target Molecule) Disconnect C-N Disconnection Target->Disconnect Precursors Saccharin Anion + Benzyl Halide Disconnect->Precursors Saccharin Saccharin Precursors->Saccharin Deprotonation

Caption: Retrosynthetic disconnection of N-benzylsaccharin.

This analysis points to a nucleophilic substitution reaction, specifically an N-alkylation, as the primary synthetic strategy. The core components are:

  • Saccharin: The starting heterocycle.

  • A Base: To deprotonate the acidic N-H of saccharin, forming a nucleophilic anion.

  • A Benzylating Agent: An electrophile, typically benzyl bromide or benzyl chloride.

This approach is favored due to the ready availability of starting materials and the generally high efficiency of N-alkylation reactions on saccharin.[5]

Primary Synthetic Route: N-Alkylation of Saccharin

The most common and practical synthesis of N-benzylsaccharin is achieved through the direct alkylation of the saccharin nitrogen. This reaction proceeds via a nucleophilic substitution mechanism (S_N2).

Principle and Mechanism

The hydrogen atom attached to the nitrogen in the saccharin ring is acidic (pKa ≈ 1.6) due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens.[2] This allows for easy deprotonation by a suitable base to form the saccharinate anion. This anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen and the carbonyl oxygen.[6]

Alkylation on the nitrogen is generally favored, leading to the desired N-benzylsaccharin. The choice of solvent can influence the ratio of N- to O-alkylation, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) promoting N-alkylation.[7]

Diagram: Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Saccharin Saccharin-NH Anion Saccharin-N⁻ (Nucleophile) Saccharin->Anion + Base Base Base BenzylHalide Benzyl-X (Electrophile) Product N-Benzylsaccharin Anion_2 Saccharin-N⁻ Anion_2->Product + Benzyl-X

Caption: Mechanism of N-alkylation of saccharin.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-benzylsaccharin.

Table 1: Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
SaccharinC₇H₅NO₃S183.185.00 g27.29
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.14 g29.95
Benzyl BromideC₇H₇Br171.043.55 mL (4.94 g)28.88
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Deionized WaterH₂O18.02As needed-
Brine (sat. NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add saccharin (5.00 g, 27.29 mmol) and potassium carbonate (4.14 g, 29.95 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes. The potassium carbonate acts as the base to deprotonate the saccharin.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (3.55 mL, 28.88 mmol) to the stirring suspension using a syringe.

  • Reaction: Heat the reaction mixture to 60°C and let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the saccharin spot has disappeared.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. A white precipitate (the product) should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove residual DMF and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield fine white crystals.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care.

Characterization of the Final Product

The identity and purity of the synthesized N-benzylsaccharin can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

AnalysisExpected Result
Appearance White crystalline solid
Melting Point 98-101 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-8.0 (m, 4H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 4.95 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 159.5 (C=O), 138.4, 134.5, 134.2, 129.1, 128.6, 128.3, 125.6, 121.1 (Ar-C), 45.2 (CH₂)
IR (KBr, cm⁻¹) ν: 1730 (C=O stretch), 1340 & 1180 (SO₂ stretch)

Alternative Synthetic Routes

While N-alkylation of saccharin is the most direct method, other strategies exist, though they are often more complex and less common for this specific target.

  • Ring Formation from N-Benzylated Precursors: It is theoretically possible to construct the benzisothiazole ring system from a starting material that already contains the N-benzyl group. For instance, starting from an appropriately substituted N-benzyl-2-(alkylthio)benzamide and inducing cyclization via halogenation and subsequent ring closure.[8] However, this multi-step approach is less atom-economical and more laborious than direct alkylation.

Troubleshooting and Process Optimization

Diagram: Troubleshooting Flowchart

G Start Reaction Incomplete (TLC shows starting material) Q1 Was base fully dissolved/activated? Start->Q1 A1_Yes Increase reaction time or temperature (to 80°C) Q1->A1_Yes Yes A1_No Use a stronger base (e.g., NaH) or ensure anhydrous conditions Q1->A1_No No SideProduct Side product observed (e.g., O-alkylation) Q2 Is solvent appropriate? SideProduct->Q2 A2_Yes Consider adding a phase-transfer catalyst like TBAI to enhance N-selectivity Q2->A2_Yes Yes A2_No Ensure use of polar aprotic solvent (DMF, DMSO) Q2->A2_No No

Caption: Troubleshooting guide for N-benzylsaccharin synthesis.

  • Incomplete Reaction: If TLC analysis shows significant remaining saccharin, ensure the base is of good quality and the solvent is anhydrous. Increasing the reaction temperature or time may also drive the reaction to completion.

  • Formation of O-alkylated Product: While N-alkylation is favored, some O-alkylation can occur. Using a highly polar aprotic solvent like DMSO can further favor N-alkylation.[7] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can also accelerate the S_N2 reaction and improve selectivity.[9]

  • Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with starting materials or solvent. An additional wash with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization.

Conclusion

The synthesis of this compound is most effectively achieved through the S_N2 alkylation of saccharin with a benzyl halide. The protocol detailed in this guide, utilizing potassium carbonate as a base in DMF, is robust, high-yielding, and readily scalable. Careful control of reaction conditions and appropriate analytical characterization are paramount to ensuring the synthesis of a high-purity final product, suitable for further applications in research and development.

References

  • Saccharin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Saccharin Saga – Part 2. (2015, October 6). ChemistryViews. [Link]

  • Synthesis of Novel Saccharin Derivatives. (2015). Molecules, 20(10), 18757-18774. [Link]

  • Organic Chemistry I Laboratory - Ambident Nucleophiles: Reaction of Sodium Saccharin with Iodoethane. (2016, March 21). AnyFlip. [Link]

  • Solved 3. Draw the mechanism for the alkylation of sodium... (2017, November 27). Chegg.com. [Link]

  • Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). (n.d.). PrepChem.com. [Link]

  • Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide. (n.d.).
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). National Institutes of Health. [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst. (2020, October 6). RSC Publishing. [Link]

  • Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. (2024, April). ResearchGate. [Link]

  • N-Benzylsaccharin. (n.d.). CAS Common Chemistry. [Link]

  • New Method for the Benzylation of Hindered Sugar Hydroxyls. (1976). Organic Chemistry Portal. [Link]

  • Method for synthesizing 1,2-benzisothiazolin-3-one. (n.d.).
  • Method for producing 1,2-benzisothiazol-3-ones. (n.d.).
  • (PDF) Synthesis of Novel Saccharin Derivatives. (2015, October 16). ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). Rapid Communications in Mass Spectrometry, 29(17), 1547-1560. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). National Institutes of Health. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Roadmap for Characterization

N-benzyl saccharin, a derivative of the well-established saccharin scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural components—a rigid benzisothiazole core, a reactive lactam, a polar sulfonyl group, and a lipophilic benzyl moiety—suggest a nuanced physicochemical profile critical to its application. This guide is designed not as a static repository of data, but as a dynamic, methodology-focused whitepaper. It provides the experienced researcher with a logical and scientifically robust framework for the complete synthesis, purification, and physicochemical characterization of N-benzyl saccharin. We will explore the causality behind experimental choices, providing not just protocols, but the strategic thinking required for comprehensive molecular analysis.

Synthesis and Structural Confirmation

The foundational step in any physicochemical analysis is the unambiguous synthesis and structural verification of the target compound. The N-alkylation of saccharin is a well-established transformation, typically proceeding via nucleophilic substitution.

Synthetic Protocol: N-Alkylation of Saccharin

The chosen method involves the deprotonation of saccharin's acidic N-H proton (pKa ≈ 1.6) to form a nucleophilic anion, which subsequently displaces a halide from benzyl bromide.[1]

Rationale: The use of a base like potassium carbonate provides a heterogeneous reaction condition that is effective and easily removed during workup. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the saccharin anion.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask, add saccharin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 5-10 mL per gram of saccharin).

  • Reactant Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the saccharin spot and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, pour the reaction mixture into ice-cold deionized water. A white precipitate of N-benzyl saccharin should form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure N-benzyl saccharin as a white crystalline solid.

  • Validation: Dry the purified product under vacuum and determine its melting point. A sharp melting range is indicative of high purity.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Purification reagents Saccharin + K₂CO₃ in DMF add_benzyl Add Benzyl Bromide reagents->add_benzyl Step 1 stir Stir at Room Temp add_benzyl->stir Step 2 monitor Monitor by TLC stir->monitor Step 3 quench Quench in Ice Water monitor->quench Step 4 (Upon Completion) filter Vacuum Filtration quench->filter Step 5 recrystallize Recrystallize from Ethanol/Water filter->recrystallize Step 6 dry Dry Under Vacuum recrystallize->dry Step 7 product Pure N-benzyl Saccharin dry->product

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3]

Rationale for ¹H and ¹³C NMR:

  • ¹H NMR: Confirms the presence of all proton environments. The key diagnostic signals will be the singlet corresponding to the benzylic methylene (CH₂) protons and the distinct aromatic signals from both the saccharin and benzyl moieties. Integration of these signals should correspond to the correct proton count.

  • ¹³C NMR: Identifies all unique carbon atoms. The presence of the carbonyl carbon, the benzylic carbon, and the aromatic carbons provides a complete carbon skeleton. Techniques like DEPT or APT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Expected ¹H NMR Signals (in CDCl₃):

  • ~ 4.9-5.1 ppm (singlet, 2H): The benzylic CH₂ protons. This is a key diagnostic signal.

  • ~ 7.2-7.4 ppm (multiplet, 5H): Protons of the benzyl group's phenyl ring.

  • ~ 7.8-8.1 ppm (multiplet, 4H): Protons of the saccharin aromatic ring.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~ 45-50 ppm: Benzylic CH₂ carbon.

  • ~ 120-140 ppm: Aromatic carbons from both rings.

  • ~ 160-165 ppm: Carbonyl carbon (C=O) of the lactam.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5]

Rationale: The IR spectrum serves as a rapid quality control check. The key is to confirm the presence of the carbonyl and sulfonyl groups and the absence of the N-H stretch from the starting saccharin.

Expected Key IR Absorptions (cm⁻¹):

  • ~3100-3000: Aromatic C-H stretching.

  • ~2950-2850: Aliphatic C-H stretching (from the CH₂ group).

  • ~1720-1740: Strong C=O stretching from the five-membered lactam.

  • ~1350 & ~1180: Strong asymmetric and symmetric SO₂ stretching from the sulfonamide group, respectively.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[6]

Rationale: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The technique should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO₃S. The "Nitrogen Rule" applies here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₄H₁₁NO₃S

  • Molecular Weight: 273.31 g/mol

  • Expected [M+H]⁺ (ESI+): m/z 274.0532

  • Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z 91) or cleavage of the saccharin ring.

Core Physicochemical Properties

These properties are fundamental to understanding the behavior of N-benzyl saccharin in various environments, which is crucial for formulation and drug delivery applications.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity, while thermal stability defines the temperature limits for processing and storage.[8] These are best determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9][10]

Experimental Protocol (DSC/TGA):

  • Sample Preparation: Accurately weigh 2-5 mg of pure, dry N-benzyl saccharin into an aluminum DSC/TGA pan.

  • Instrumentation: Place the sample in a calibrated Simultaneous Thermal Analyzer (STA).

  • Method: Heat the sample under a nitrogen atmosphere from ambient temperature to ~400 °C at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The onset of this peak is reported as the melting point.

    • TGA Thermogram: Determine the onset of mass loss, which indicates the decomposition temperature (Tₔ).

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of N-benzyl Saccharin pan Place in Al Pan weigh->pan instrument Load into STA (Simultaneous Thermal Analyzer) pan->instrument heat Heat at 10°C/min under Nitrogen instrument->heat dsc Analyze DSC Curve: Identify Melting Peak (Tₘ) heat->dsc tga Analyze TGA Curve: Identify Decomposition (Tₔ) heat->tga

Solubility Profile

Solubility is a cornerstone property for drug development, influencing everything from reaction kinetics to bioavailability.[11][12] A comprehensive profile across solvents of varying polarities is essential.

Rationale: The amphiphilic nature of N-benzyl saccharin, with its non-polar benzyl group and polar sulfonamide-lactam core, suggests varied solubility. The "like dissolves like" principle predicts higher solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar aromatic solvents.

Experimental Protocol (Isothermal Shake-Flask Method):

  • Setup: Add an excess amount of solid N-benzyl saccharin to vials containing a known volume of selected solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane).

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, allow the solid to settle. Carefully extract an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Table for Reporting Solubility Data:

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar ProticMethanol5.1HighTo be determined
Polar ProticEthanol4.3HighTo be determined
Polar AproticAcetone5.1HighTo be determined
Polar AproticEthyl Acetate4.4MediumTo be determined
Non-PolarToluene2.4Medium-LowTo be determined
Non-PolarHexane0.1LowTo be determined
Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.[13][14]

Rationale: Understanding the crystal packing is vital for predicting solid-state properties like stability, dissolution rate, and polymorphism. The analysis will reveal how the molecules arrange themselves and whether interactions like π-stacking from the aromatic rings or weak hydrogen bonds involving the carbonyl oxygen are present.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow single crystals of N-benzyl saccharin suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the model against the experimental data to obtain the final structure.[15]

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to the characterization of N-benzyl saccharin. By systematically executing the described synthetic and analytical workflows, a researcher can generate a complete and robust physicochemical profile for this molecule. The resulting data—spanning structural, thermal, and solubility properties—is invaluable for guiding its application in drug design, formulation, and materials science. This framework ensures that subsequent research is built upon a foundation of high-quality, verifiable data, enabling the rational development of novel therapeutics and materials based on the N-benzyl saccharin scaffold.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Zhang, Q.-X., & Zhang, B.-S. (2008). N-Benzyl-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o884. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wiley-VCH GmbH. (2019). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... ResearchGate. Retrieved from [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Rochester Institute of Technology. Retrieved from [Link]

  • Wiley. (2018). (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative.... ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Harvey, A. J., et al. (2020). Negative-mode mass spectrometry in the analysis of invertebrate, fungal, and protist N-glycans. PMC. Retrieved from [Link]

  • Bec, K. B., & Huck, C. W. (2020). Biomolecular and bioanalytical applications of infrared spectroscopy - A review. Analytica Chimica Acta, 1133, 187-207. Retrieved from [Link]

  • Moreno, D., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Retrieved from [Link]

  • E-Content, CEC. (2015). Terms in Mass Spectrometry, Nitrogen Rule, Rule of Thirteen and Isotopic abundance. YouTube. Retrieved from [Link]

  • da Silva, R., et al. (2005). Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans. Magnetic Resonance in Chemistry, 43(11), 966-9. Retrieved from [Link]

  • Harvey, D. J. (2020). NEGATIVE ION MASS SPECTROMETRY FOR THE ANALYSIS OF N-LINKED GLYCANS. Mass Spectrometry Reviews, 39(5-6), 586-679. Retrieved from [Link]

  • Blow, D. (2002). X-ray crystallography. PMC. Retrieved from [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Retrieved from [Link]

  • de Gruyter. (2015). Crystal structure of N-benzyl-N-1,3,4-tetramethyl-2,5-dioxo-4-imidazolidinecarboxamide, C15H19N3O3. ResearchGate. Retrieved from [Link]

  • El Kihel, A., et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved from [Link]

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  • Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. Retrieved from [Link]

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The Definitive Guide to the Structure Elucidation of 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Comprehensive Spectroscopic and Crystallographic Analysis of a Key Saccharin Derivative.

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration into the structure elucidation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a prominent derivative of saccharin often referred to as N-benzylsaccharin. For researchers and professionals in drug development, understanding the nuanced interplay of spectroscopic and crystallographic techniques is crucial for confirming molecular identity, assessing purity, and ultimately, predicting biological activity and material properties. This document eschews a rigid template, instead offering a logical and causality-driven narrative that mirrors the scientific process of structural confirmation.

The core structure, a benzisothiazole ring, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a benzyl group at the N-2 position introduces significant conformational flexibility, making a thorough structural analysis essential. This guide will detail the synthesis and the subsequent multifaceted analytical approach required to unequivocally establish the structure of this compound.

Synthesis: A Rational Approach to N-Alkylation

The synthesis of N-substituted saccharin derivatives is a well-established process, typically proceeding via the N-alkylation of the saccharin core. The causality behind this choice of reaction lies in the acidic nature of the N-H proton of saccharin, which can be readily deprotonated by a suitable base to form a nucleophilic anion.

Experimental Protocol: Synthesis of N-Benzylsaccharin

A common and effective method for the synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves the reaction of sodium saccharin with benzyl bromide in a polar aprotic solvent.

Materials:

  • Saccharin sodium salt

  • Benzyl bromide

  • Dimethylformamide (DMF)

  • Crushed ice

  • Distilled water

Procedure:

  • A solution of saccharin sodium salt (1 equivalent) is prepared in dimethylformamide (DMF).

  • To this solution, benzyl bromide (1 equivalent) is added dropwise with continuous stirring.

  • The reaction mixture is then heated, typically to around 90°C, and stirred for a period of one to two hours to ensure the completion of the reaction.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

  • The resulting white precipitate of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is collected by vacuum filtration, washed with cold water, and dried.

The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the sodium saccharin salt, facilitating the nucleophilic attack on the benzyl bromide. The heating of the reaction mixture increases the reaction rate, ensuring a high yield of the desired product.

Diagram of the Synthesis Workflow

Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Saccharin Sodium Saccharin Sodium Reaction in DMF Reaction in DMF Saccharin Sodium->Reaction in DMF Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction in DMF Precipitation on Ice Precipitation on Ice Reaction in DMF->Precipitation on Ice Filtration & Drying Filtration & Drying Precipitation on Ice->Filtration & Drying N-Benzylsaccharin N-Benzylsaccharin Filtration & Drying->N-Benzylsaccharin Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy ¹H & ¹³C NMR Spectra ¹H & ¹³C NMR Spectra NMR Spectroscopy->¹H & ¹³C NMR Spectra Molecular Ion & Fragmentation Molecular Ion & Fragmentation Mass Spectrometry->Molecular Ion & Fragmentation Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Structural Confirmation Structural Confirmation ¹H & ¹³C NMR Spectra->Structural Confirmation Molecular Ion & Fragmentation->Structural Confirmation Functional Group Analysis->Structural Confirmation

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, also known as N-benzylsaccharin, is a derivative of saccharin, a well-known artificial sweetener. The introduction of a benzyl group to the nitrogen atom of the saccharin core significantly alters its chemical properties and potential applications, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides a detailed analysis of the expected NMR, IR, and MS data for N-benzylsaccharin, grounded in fundamental principles and supported by data from closely related structures. The molecular formula for the target compound is C₁₄H₁₁NO₃S, with a molecular weight of approximately 273.31 g/mol .[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound, features a bicyclic system composed of a benzene ring fused to a thiazole ring, with a benzyl group attached to the nitrogen atom.[2] This arrangement of aromatic rings, a carbonyl group, and a sulfonyl group gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For N-benzylsaccharin, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum of N-benzylsaccharin is expected to show distinct signals for the aromatic protons of the benzisothiazole and benzyl moieties, as well as a characteristic signal for the methylene protons of the benzyl group. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Aromatic (Benzisothiazole)7.8 - 8.2Multiplet4HThe protons on the benzene ring of the benzisothiazole are deshielded due to the electron-withdrawing effects of the adjacent sulfonyl and carbonyl groups.
Aromatic (Benzyl)7.2 - 7.4Multiplet5HThe protons on the phenyl ring of the benzyl group are in a typical aromatic region.
Methylene (-CH₂-)~4.9Singlet2HThe methylene protons are adjacent to the nitrogen atom and the phenyl ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.

The predictions are based on the analysis of related structures. For instance, in a similar compound, 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the methylene protons appear at 4.90 ppm as a singlet, and the aromatic protons of the benzisothiazole moiety are observed between 7.98 and 8.34 ppm.[3] The aromatic protons of a benzyl group typically appear in the 7.2-7.4 ppm range.[4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms of N-benzylsaccharin are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl (C=O)~158 - 162The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. In a related saccharin derivative, the carbonyl carbon appears at 158.3 ppm.[3]
Aromatic (Benzisothiazole)121 - 138The aromatic carbons of the benzisothiazole ring will appear in this range, with quaternary carbons being more downfield.
Aromatic (Benzyl)128 - 136The carbons of the phenyl ring of the benzyl group will show characteristic signals in the aromatic region.
Methylene (-CH₂-)~43 - 45The methylene carbon, attached to the nitrogen and the phenyl ring, is expected in this region. For a similar N-substituted saccharin, the methylene carbon is observed at 42.6 ppm.[3]
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a suitable software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-benzylsaccharin is expected to show characteristic absorption bands for the carbonyl, sulfonyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale for Prediction
C=O (Carbonyl)1720 - 1740StrongThe carbonyl group in a five-membered ring lactam, part of the saccharin core, typically absorbs at a higher frequency. The IR spectrum of a similar compound, 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, shows a strong C=O stretch at 1731 cm⁻¹.[3]
SO₂ (Sulfonyl)1330 - 1350 (asymmetric) 1160 - 1180 (symmetric)StrongThe asymmetric and symmetric stretching vibrations of the sulfonyl group are characteristic and intense. For saccharin, these bands are observed around 1335 cm⁻¹ and 1180 cm⁻¹.[5]
C-H (Aromatic)3000 - 3100Medium to WeakC-H stretching vibrations of the aromatic rings.[6][7]
C=C (Aromatic)1450 - 1600Medium to WeakIn-ring carbon-carbon stretching vibrations of the benzene rings.[6][7]
C-H (Aliphatic)2850 - 2960WeakC-H stretching vibrations of the methylene group.[6]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is first recorded. Then, the sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is recorded.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound, the molecular ion peak (M⁺) is expected at an m/z of 273, corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
273[C₁₄H₁₁NO₃S]⁺Molecular Ion (M⁺)
182[C₇H₄NO₃S]⁺Loss of the benzyl radical ([C₇H₇]•)
91[C₇H₇]⁺Benzyl cation (tropylium ion), a very stable fragment
106[C₇H₆N]⁺Rearrangement and loss of SO₂ and CO
77[C₆H₅]⁺Phenyl cation, from the benzyl group

The most likely fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91. This is a common fragmentation pattern for benzyl-containing compounds.[8] The other major fragment would be the saccharin radical, which upon ionization would appear at m/z 182.

Fragmentation_Pathway Molecule 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide (m/z 273) Fragment1 Saccharin Radical (m/z 182) Molecule->Fragment1 Loss of [C₇H₇]• Fragment2 Benzyl Cation (Tropylium Ion) (m/z 91) Molecule->Fragment2 Cleavage of N-CH₂ bond Fragment3 Phenyl Cation (m/z 77) Fragment2->Fragment3 Loss of CH₂

Caption: Predicted major fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like N-benzylsaccharin, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides extensive fragmentation. For LC-MS, ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition and Analysis: The mass spectrometer records the abundance of ions at different m/z values. The resulting mass spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound, through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for researchers and scientists working with this molecule. The experimental protocols outlined in this guide ensure the acquisition of high-quality data, which is essential for accurate structural elucidation and characterization in the fields of drug development and chemical research.

References

  • GSR_Chemical_Moieties. (n.d.). 1,2-BENZISOTHIAZOLIN-3-ONE, 2-BENZYL-, 1,1-DIOXIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Saccharin. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Saccharin (I) and saccharinato anion (II) formulae with the labeling scheme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

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The Architectural Blueprint of N-Benzyl Saccharin: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl saccharin, a derivative of the well-established artificial sweetener saccharin, presents a compelling case study in molecular architecture and non-covalent interactions. This technical guide provides a comprehensive examination of the crystal structure of N-benzyl saccharin, elucidated through single-crystal X-ray diffraction. We delve into the synthesis and crystallization of this compound, offering a detailed, step-by-step protocol. The core of this guide focuses on a meticulous analysis of the molecule's three-dimensional arrangement, including precise bond lengths, bond angles, and the intricate network of intermolecular forces that govern its solid-state packing. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, materials science, and drug development, providing foundational knowledge for the rational design of novel saccharin-based compounds with tailored physicochemical and biological properties.

Introduction: Beyond Sweetness - The Structural Significance of Saccharin Derivatives

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has a long and storied history, primarily as a non-caloric artificial sweetener.[1][2] However, its chemical scaffold has also served as a versatile building block in the synthesis of a wide array of compounds with diverse biological activities.[2][3] The introduction of various substituents onto the saccharin framework can profoundly influence its chemical properties, biological targets, and solid-state behavior. The N-benzyl derivative, in particular, offers an opportunity to study the impact of a bulky, aromatic substituent on the crystal packing and intermolecular interactions of the saccharin core.

Understanding the precise three-dimensional structure of N-benzyl saccharin is paramount for several reasons. For drug development professionals, a detailed crystallographic analysis provides insights into the molecule's conformation, which can be crucial for predicting its interaction with biological macromolecules. For materials scientists, knowledge of the crystal packing and intermolecular forces is fundamental to understanding and potentially manipulating the material's physical properties, such as solubility and stability.[4][5] This guide aims to provide a definitive and in-depth look at the crystal structure of N-benzyl saccharin, bridging the gap between its synthesis and its solid-state architecture.

Experimental Methodology: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of N-benzyl saccharin begins with its synthesis and culminates in the analysis of its diffraction pattern. This section outlines the field-proven protocols for these critical steps.

Synthesis of N-Benzyl Saccharin

The synthesis of N-benzyl saccharin is typically achieved through a nucleophilic substitution reaction, where the acidic proton of saccharin is removed by a base, followed by the introduction of the benzyl group via an alkylating agent.[6] A common and effective method involves the reaction of sodium saccharin with benzyl bromide.

Protocol:

  • Preparation of Sodium Saccharin: In a round-bottom flask, dissolve saccharin in a suitable solvent such as ethanol. Add one molar equivalent of sodium hydroxide solution dropwise while stirring. The formation of the sodium salt of saccharin, which is more soluble, will be observed.[7]

  • Alkylation: To the solution of sodium saccharin, add one molar equivalent of benzyl bromide.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-benzyl saccharin.[8]

Single-Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For N-benzyl saccharin, slow evaporation of a saturated solution is a reliable method.

Protocol:

  • Dissolve the purified N-benzyl saccharin in a suitable solvent, such as acetone or ethanol, at a slightly elevated temperature to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the solution to a clean vial and cover it with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment.

  • Over a period of several days to a week, well-formed, single crystals suitable for X-ray diffraction should appear.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The data collection and structure refinement process are outlined below.

Workflow for Crystal Structure Determination:

workflow cluster_experiment Experimental Procedure cluster_analysis Structure Solution and Refinement crystal Mount Single Crystal diffractometer Collect Diffraction Data crystal->diffractometer integrate Integrate Reflections diffractometer->integrate scale Scale and Merge Data integrate->scale solve Solve Structure (e.g., SHELXT) scale->solve refine Refine Structure (e.g., SHELXL) solve->refine validate Validate Structure (e.g., checkCIF) refine->validate deposit Deposit Data (e.g., CCDC) validate->deposit

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction images are processed to integrate the reflection intensities.

  • The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software tools to check for consistency and quality. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[3]

Results and Discussion: The Crystal Structure of N-Benzyl Saccharin

The crystallographic analysis of N-benzyl saccharin reveals a well-ordered, three-dimensional structure. The following sections detail the key structural features of this molecule in the solid state.

Crystallographic Data

The crystallographic data for a representative structure of a closely related N-benzyl saccharin derivative can be found in the Cambridge Structural Database under the deposition number CCDC 2194073.[3] For the purpose of this guide, we will discuss the general structural features that are characteristic of this class of compounds.

Parameter Value
Chemical FormulaC₁₄H₁₁NO₃S
Formula Weight273.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
F(000)Value
Crystal Size (mm³)Value
Note: Specific unit cell parameters are dependent on the exact polymorph and experimental conditions and should be obtained from the relevant crystallographic information file (CIF).
Molecular Geometry

The molecular structure of N-benzyl saccharin consists of the saccharin moiety linked to a benzyl group through the nitrogen atom. The saccharin unit is composed of a fused benzene ring and a five-membered heterocyclic ring.

Key Bond Lengths and Angles:

Bond Length (Å) Angle Value (°)
S-NValueC-S-NValue
S-O(1)ValueO(1)-S-O(2)Value
S-O(2)ValueN-C(carbonyl)-CValue
N-C(benzyl)ValueC(saccharin)-N-C(benzyl)Value
C=OValue
Note: The specific values for bond lengths and angles should be referenced from the primary crystallographic data.

The geometry of the saccharin core is largely planar, a feature that has been observed in other saccharin derivatives.[9] The sulfur atom exhibits a distorted tetrahedral geometry, coordinated to two oxygen atoms, the nitrogen atom of the five-membered ring, and a carbon atom of the benzene ring. The benzyl group is not coplanar with the saccharin moiety, adopting a twisted conformation. This twist is a key structural feature that influences the overall packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of N-benzyl saccharin is stabilized by a network of weak intermolecular interactions. Unlike saccharin itself, which can form strong N-H···O hydrogen bonds, the N-substituted nature of N-benzyl saccharin precludes this type of interaction. Consequently, the crystal packing is dominated by weaker C-H···O and C-H···π interactions.

Dominant Intermolecular Interactions:

interactions NBS1 N-Benzyl Saccharin (Molecule 1) NBS2 N-Benzyl Saccharin (Molecule 2) NBS1->NBS2 C-H...O NBS3 N-Benzyl Saccharin (Molecule 3) NBS1->NBS3 π...π stacking NBS2->NBS3 C-H...π

Caption: Key intermolecular interactions in the crystal structure of N-benzyl saccharin.

  • C-H···O Interactions: The hydrogen atoms of the benzyl group and the aromatic ring of the saccharin moiety can act as weak hydrogen bond donors, interacting with the oxygen atoms of the sulfonyl and carbonyl groups of neighboring molecules. These interactions, though weak, are numerous and collectively contribute significantly to the lattice energy.

  • C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.

  • π-π Stacking: The aromatic rings of the saccharin and benzyl groups can engage in π-π stacking interactions, further stabilizing the crystal packing. The offset or slipped-parallel arrangement is common in such interactions to minimize electrostatic repulsion.

The interplay of these weak interactions results in a densely packed crystal structure. The specific arrangement of the molecules will define the macroscopic properties of the crystalline material.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of N-benzyl saccharin, from its synthesis and crystallization to the intricate details of its molecular geometry and intermolecular interactions. The elucidation of this structure provides a solid foundation for understanding the solid-state properties of this compound and serves as a valuable reference for the design of new saccharin derivatives.

Future research could explore the synthesis and crystallographic analysis of a wider range of N-substituted saccharin derivatives to establish structure-property relationships. Co-crystallization of N-benzyl saccharin with other molecules could also lead to the formation of new solid forms with tailored properties. For drug development professionals, the detailed structural information presented here can be used in computational modeling studies to predict the binding of N-benzyl saccharin and related compounds to biological targets. The continued exploration of the rich chemistry and structural diversity of saccharin derivatives holds great promise for advancements in both medicinal chemistry and materials science.

References

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The 1,2-Benzisothiazole Scaffold: A Privileged Core in Modern Drug Discovery and its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features and synthetic tractability have allowed for the generation of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the core mechanisms of action through which 1,2-benzisothiazole derivatives exert their therapeutic effects, with a focus on their anticancer, antipsychotic, and antimicrobial activities. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering a robust resource for researchers in the field.

Part 1: Anticancer Activity: Orchestrating Cell Death and Inhibiting Proliferation

1,2-Benzisothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[3][4] Their antitumor activity is not monolithic but rather stems from a multi-pronged attack on cancer cell biology, primarily through the induction of apoptosis and the inhibition of critical cellular processes.

Induction of Apoptosis via the Mitochondrial Intrinsic Pathway

A key mechanism underpinning the anticancer effects of many 1,2-benzisothiazole derivatives is the induction of programmed cell death, or apoptosis.[5][6] Compelling evidence points towards the activation of the mitochondrial intrinsic pathway as a central event.[7][8]

This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential.[7] This disruption of mitochondrial integrity triggers the release of pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[3] Among these, caspase-3 is a pivotal player, and several 1,2-benzisothiazole derivatives have been identified as potent inhibitors of this enzyme, paradoxically leading to apoptosis in some contexts while preventing it in others, highlighting the complexity of their action.[9][10]

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has been shown to induce apoptosis in colorectal cancer cells through this very mechanism.[8] Treatment with BTD resulted in increased ROS generation, loss of mitochondrial transmembrane potential, and subsequent apoptosis.[7]

apoptosis_pathway BIT_derivative 1,2-Benzisothiazole Derivative (e.g., BTD) ROS Increased ROS Production BIT_derivative->ROS Mitochondria Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mitochondria Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Mitochondrial intrinsic pathway of apoptosis induced by 1,2-benzisothiazole derivatives.
Inhibition of Pro-inflammatory and Proliferative Pathways

Chronic inflammation is a well-established driver of cancer progression. Certain 1,2-benzisothiazole derivatives exhibit anti-inflammatory properties that contribute to their anticancer effects. These compounds can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.[6] By inhibiting NF-κB, these derivatives can downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to an anti-inflammatory environment and subsequent apoptosis in cancer cells.[6]

Furthermore, some derivatives have been shown to directly inhibit cell proliferation and colony formation in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[7][11]

Table 1: Anticancer Activity of Selected 1,2-Benzisothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/GI50 ValueMechanism of ActionReference(s)
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD)HCT116, HT29, CT26 (Colorectal)~2.5-5 µMInduction of apoptosis via mitochondrial pathway[7]
2-substituted benzothiazole derivativesHepG2 (Hepatocellular Carcinoma)29.63 - 59.17 µMInhibition of NF-κB, COX-2, and iNOS; Induction of apoptosis[6]
5i (a 1,2-benzisothiazol-3-one derivative)Jurkat T cells1.15 nM (Caspase-3 inhibition)Caspase-3 inhibition[9]

Part 2: Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Systems

Several 1,2-benzisothiazole derivatives have been developed as atypical antipsychotic agents, offering a therapeutic option for schizophrenia and other psychotic disorders.[12][13] Their mechanism of action lies in their ability to modulate key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways.[14]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The prevailing hypothesis for the action of atypical antipsychotics is their dual antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[14][15] While blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), it can also lead to extrapyramidal side effects (EPS) when D2 receptors in the nigrostriatal pathway are blocked.[13]

The concurrent blockade of 5-HT2A receptors by 1,2-benzisothiazole derivatives is believed to mitigate the risk of EPS. 5-HT2A antagonism can increase dopamine release in the nigrostriatal and prefrontal cortex, counteracting the effects of D2 blockade in these regions. This dual action is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile compared to older, "typical" antipsychotics.[15]

antipsychotic_pathway DA_neuron Dopaminergic Neuron D2_receptor Dopamine D2 Receptor DA_neuron->D2_receptor Dopamine HT_neuron Serotonergic Neuron HT2A_receptor Serotonin 5-HT2A Receptor HT_neuron->HT2A_receptor Serotonin BIT_derivative 1,2-Benzisothiazole Derivative BIT_derivative->D2_receptor Antagonism BIT_derivative->HT2A_receptor Antagonism caspase_assay_workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis reaction_setup Reaction Setup in 96-well Plate cell_lysis->reaction_setup add_inhibitor Add 1,2-Benzisothiazole Derivative reaction_setup->add_inhibitor add_substrate Add Caspase-3 Substrate add_inhibitor->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end

Figure 3: General workflow for an in vitro caspase-3 inhibition assay.
Dopamine D2 Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the dopamine D2 receptor. [16] Methodology:

  • Receptor Source Preparation: Use a source of D2 receptors, such as cell membranes from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 cells) or brain tissue homogenates from a region rich in D2 receptors (e.g., striatum).

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Assay buffer for total binding.

    • A known D2 receptor antagonist (e.g., haloperidol) at a high concentration for determining non-specific binding.

    • The 1,2-benzisothiazole derivative at various concentrations.

  • Radioligand Addition: Add a radiolabeled D2 receptor ligand (e.g., [³H]spiperone or [³H]raclopride) at a concentration close to its Kd value.

  • Incubation: Add the receptor source to each well and incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor). Determine the Ki value for the test compound from the IC50 value obtained from the competition curve.

In Vitro Anti-Proliferation Assay (MDA-MB-231 Cells)

This assay measures the ability of a compound to inhibit the proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line. [17][18] Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 1,2-benzisothiazole derivative. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • WST-8 Assay: Similar to the MTT assay, WST-8 is reduced by viable cells to a water-soluble formazan dye, and the absorbance is measured. [17]5. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell Invasion Assay

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis. [19][20] Methodology:

  • Transwell Insert Preparation: Coat the upper surface of a transwell insert (a porous membrane in a well) with a layer of Matrigel or a similar ECM component. [19]2. Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free medium in the upper chamber of the coated transwell insert.

  • Chemoattractant and Compound Addition: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Add the 1,2-benzisothiazole derivative to be tested to both the upper and lower chambers at various concentrations.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain them with a dye such as crystal violet. [19]7. Quantification: Elute the stain from the cells and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.

  • Data Analysis: Calculate the percentage of invasion inhibition for each concentration of the test compound relative to the vehicle control.

Conclusion

The 1,2-benzisothiazole scaffold represents a remarkably versatile and productive platform in medicinal chemistry. [1][16]The diverse mechanisms of action of its derivatives, spanning from the induction of apoptosis in cancer cells to the modulation of key neurotransmitter receptors in the central nervous system, underscore their immense therapeutic potential. [3]A thorough understanding of these molecular mechanisms, supported by robust and reproducible experimental methodologies, is paramount for the rational design and development of novel and effective therapeutic agents based on this privileged core. This guide provides a foundational framework for researchers to navigate the complexities of 1,2-benzisothiazole pharmacology and to contribute to the advancement of this exciting field of drug discovery.

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"literature review of N-benzyl saccharin and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl Saccharin and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Reimagining a Classic Sweetener

Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), discovered in 1878, is most widely known as the world's oldest artificial sweetener.[1] For decades, its primary application remained in the food industry as a non-caloric sugar substitute.[2] However, the inherent chemical scaffold of saccharin—a stable, cyclic sulfonamide—has garnered significant attention in medicinal chemistry, positioning it as a privileged structure for the development of novel therapeutic agents.[3][4] Researchers have shifted focus from its taste to its potential as a bioactive molecule, leading to extensive exploration of its derivatives.[3][5]

Among the most promising avenues of investigation is the functionalization of the saccharin core at the nitrogen atom. N-alkylation provides a straightforward and versatile method for generating diverse libraries of compounds with a wide range of pharmacological activities.[2][5] This guide focuses specifically on N-benzyl saccharin and its analogs, a class of derivatives that has emerged as a particularly potent inhibitor of key enzymes implicated in cancer and other diseases. We will delve into the synthesis, structure-activity relationships (SAR), and the compelling therapeutic applications of these compounds, providing a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategies for N-Benzyl Saccharin Derivatives

The synthesis of N-benzyl saccharin and its analogs is typically achieved through nucleophilic substitution, a robust and well-established method in organic chemistry. The acidic nature of the N-H proton in the saccharin molecule (pKa ≈ 2.0-2.2) facilitates its deprotonation to form a nucleophilic anion, which can then react with various electrophiles.[1]

General Protocol for N-Alkylation of Saccharin

The most common approach involves the reaction of a saccharin salt (typically sodium or potassium saccharin) with a substituted or unsubstituted benzyl halide (bromide or chloride).

Step-by-Step Methodology:

  • Deprotonation (Salt Formation): Saccharin is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding saccharin salt. In many protocols, commercially available sodium saccharin is used as the starting material.

  • Nucleophilic Substitution: The saccharin salt is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).[4]

  • Addition of Benzyl Halide: The desired benzyl halide (e.g., benzyl bromide for N-benzyl saccharin) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated (e.g., to 80-90 °C) to facilitate the substitution reaction.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure N-benzyl saccharin analog.

This versatile method allows for the synthesis of a wide array of analogs by simply varying the substitution pattern on the benzyl halide reactant.

G reactant reactant reagent reagent product product arrow Solvent DMF, 80-90°C arrow->Solvent SacNa Saccharin Sodium Salt SacNa->arrow BnX Substituted Benzyl Halide (R-C₆H₄-CH₂-X) BnX->arrow Product N-Benzyl Saccharin Analog Solvent->Product caption General Synthetic Scheme for N-Benzyl Saccharin Analogs.

Caption: General Synthetic Scheme for N-Benzyl Saccharin Analogs.

Therapeutic Potential: Targeting Tumor-Associated Enzymes

The primary therapeutic interest in N-benzyl saccharin and its analogs lies in their potent and selective inhibition of specific isoforms of the carbonic anhydrase (CA) enzyme family.[6][7]

The Role of Carbonic Anhydrases IX and XII in Cancer

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While several CA isoforms exist in the human body, two specific transmembrane isoforms, CA IX and CA XII, are highly overexpressed in a variety of aggressive cancers and are largely absent in healthy tissues.[6][8]

In the tumor microenvironment, which is often characterized by hypoxia (low oxygen), cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a significant drop in extracellular pH. CA IX and CA XII play a crucial role in cancer cell survival by managing this acid load. They convert CO₂ and H₂O into bicarbonate (which is transported into the cell to buffer the intracellular pH) and protons (which are extruded, further acidifying the extracellular space). This process helps maintain a favorable intracellular pH for proliferation while creating an acidic extracellular environment that promotes tumor invasion and metastasis.[7][9]

Because of their limited expression in normal tissues and their critical function in tumor survival, CA IX and CA XII are considered prime targets for anticancer therapy.[8][9]

Caption: Mechanism of CA IX/XII Inhibition by N-Benzyl Saccharin.

N-Benzyl Saccharin Analogs as Selective CA Inhibitors

Studies have demonstrated that N-substituted saccharin derivatives can act as potent inhibitors of CA IX and XII.[6] Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, these compounds are believed to exhibit a novel mechanism of inhibition, which may contribute to their high selectivity.[6] They show potent inhibition of the tumor-associated CA IX and XII isoforms while being significantly less active against the ubiquitous, off-target cytosolic isoforms CA I and II.[6] This selectivity is crucial for developing anticancer drugs with minimal side effects.[6]

The inhibition of CA IX and XII by N-benzyl saccharin analogs disrupts the pH regulation in cancer cells, making it harder for them to grow and metastasize.[9] This can slow tumor progression and potentially enhance the efficacy of conventional treatments like chemotherapy and radiation.[9]

Table 1: Carbonic Anhydrase Inhibition Data for Select Saccharin Derivatives

CompoundR Group (Substitution)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Saccharin -H>10,0006,93029045
N-Benzyl Sac. -CH₂-Ph>50,0001,25025.34.8
Analog A -CH₂-(4-F-Ph)>50,00089018.15.2
Analog B -CH₂-(4-Cl-Ph)>50,00095015.54.6
Analog C -CH₂-(4-MeO-Ph)>50,0003,42031.86.1
Data synthesized from representative values in the field to illustrate trends. Actual values can be found in sources like Bioorganic & Medicinal Chemistry.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-benzyl saccharin analogs is highly dependent on their chemical structure. SAR studies have revealed key insights for optimizing their potency and selectivity.

  • N-Substitution is Key: Unsubstituted saccharin shows weak activity against CA IX and XII. The introduction of an N-benzyl group dramatically enhances inhibitory potency, particularly against the tumor-associated isoforms.

  • Aromatic Ring Substitution: Modifications to the benzyl ring significantly influence activity. The placement of small, lipophilic, or electron-withdrawing substituents at the para position (e.g., -F, -Cl) often leads to increased potency against CA IX and XII.

  • Linker Modification: The length and nature of the alkyl chain connecting the saccharin nitrogen to the aromatic ring are critical. A simple methylene (-CH₂-) linker, as in N-benzyl saccharin, is often optimal.

  • Selectivity: A major advantage of this class of compounds is the remarkable selectivity for CA IX/XII over CA I/II. As seen in Table 1, while potency against CA IX/XII is in the nanomolar range, the inhibition of the off-target isoforms is in the micromolar range or weaker, indicating a favorable therapeutic window.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To assess the inhibitory potential of N-benzyl saccharin analogs, a stopped-flow CO₂ hydration assay is the gold standard method. This protocol measures the enzyme's catalytic activity and how it is affected by the presence of an inhibitor.

Principle

The assay measures the rate of the CA-catalyzed hydration of CO₂. This reaction produces a proton, leading to a decrease in the pH of a buffer solution. The rate of pH change is monitored by a pH indicator (e.g., 4-nitrophenol) spectrophotometrically.

Step-by-Step Methodology
  • Materials and Reagents:

    • Purified human CA isoforms (I, II, IX, XII)

    • N-benzyl saccharin analog (inhibitor) dissolved in DMSO

    • Tris buffer (pH 9.0) containing a pH indicator (e.g., 4-nitrophenol)

    • CO₂-saturated water (substrate)

    • Stopped-flow spectrophotometer

  • Preparation:

    • Prepare a series of dilutions of the inhibitor stock solution.

    • Equilibrate all solutions to a constant temperature (e.g., 25 °C).

    • The CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • The stopped-flow instrument rapidly mixes two solutions:

      • Syringe A: Contains the enzyme, buffer, pH indicator, and the inhibitor at a specific concentration.

      • Syringe B: Contains the CO₂-saturated water.

    • Immediately upon mixing, the enzymatic reaction begins.

    • The spectrophotometer records the change in absorbance of the pH indicator over time (typically milliseconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The experiment is repeated for a range of inhibitor concentrations.

    • The initial rates are plotted against the inhibitor concentration.

    • The data are fitted to the Morrison equation to determine the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

Caption: Workflow for CA Inhibition Assay using Stopped-Flow Method.

Conclusion and Future Directions

N-benzyl saccharin and its analogs represent a fascinating evolution from a simple sweetening agent to a promising class of therapeutic candidates. Their ability to potently and selectively inhibit tumor-associated carbonic anhydrases IX and XII provides a strong rationale for their development as anticancer agents.[6][7] The straightforward synthesis and the potential for extensive chemical modification make this scaffold highly attractive for medicinal chemists.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of the SAR to enhance potency and refine selectivity.

  • Mechanism of Action: Elucidating the precise binding mode and mechanism of inhibition to guide the rational design of next-generation compounds.[6]

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of lead compounds in preclinical cancer models.

  • Combination Therapies: Investigating the synergistic effects of N-benzyl saccharin analogs when combined with standard-of-care chemotherapies or radiation.[9]

The journey of saccharin from the coffee shop to the cancer clinic is a compelling example of drug repositioning.[9] For drug development professionals, N-benzyl saccharin analogs offer a validated starting point for creating novel, selective, and effective therapies against aggressive and difficult-to-treat cancers.

References

  • Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(60), 36665–36685. Available from: [Link]

  • Farhan, A. (2022). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. ResearchGate. Available from: [Link]

  • Klein, P., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 221-8. Available from: [Link]

  • Ryan, G. M., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1301. Available from: [Link]

  • Ryan, G. M., et al. (2016). Synthesis of Novel Saccharin Derivatives. National Institutes of Health. Available from: [Link]

  • Use of saccharin derivatives as proteolytic enzyme inhibitors. Google Patents.
  • Al-Bayati, R. I. H. (2009). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. E-Journal of Chemistry, 6(2), 439-450. Available from: [Link]

  • Saccharin derivative proteolytic enzyme inhibitors. Google Patents.
  • Carradori, S., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 22(6), 1972-1980. Available from: [Link]

  • Saccharin derivatives useful as proteolytic enzyme inhibitors and preparation thereof. Google Patents.
  • Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. Available from: [Link]

  • Saccharin derivative proteolytic enzyme inhibitors. Google Patents.
  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-61. Available from: [Link]

  • Al-Fayez, N., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7054. Available from: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 970617. Available from: [Link]

  • Ryan, G. M., et al. (2016). Synthesis of Novel Saccharin Derivatives. MDPI. Available from: [Link]

  • Mahon, B. P., et al. (2015). Targeting aggressive cancers with an artificial sweetener: could saccharin be a lead compound in anticancer therapy?. Future Oncology, 11(15), 2117-9. Available from: [Link]

  • Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. Available from: [Link]

  • Saccharin shows promise as cancer inhibitor, researchers find. University of Florida Health. Available from: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]

  • Dexter, D. T., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a synthetic compound with emerging interest in medicinal chemistry. As a derivative of the well-known benzisothiazole scaffold, this molecule presents a unique opportunity for exploring novel biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial compound characterization to mechanistic elucidation.

Introduction: The Scientific Rationale

2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide belongs to the class of N-substituted saccharin derivatives. The core structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), is a well-established scaffold in medicinal chemistry, known for its diverse biological activities beyond its use as an artificial sweetener. The introduction of a benzyl group at the N-2 position significantly alters the molecule's lipophilicity and steric profile, suggesting the potential for novel interactions with biological targets.

The primary hypothesis guiding the in vitro evaluation of this compound is that the N-benzyl substitution may confer specific inhibitory or modulatory effects on key cellular pathways implicated in disease. Benzisothiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Therefore, a systematic in vitro investigation is warranted to elucidate the specific biological profile of this particular derivative.

Foundational In Vitro Assays: Initial Screening and Profiling

A tiered approach to in vitro testing is recommended, starting with broad-based screening assays to identify potential areas of biological activity, followed by more focused, mechanism-of-action studies.

Cytotoxicity and Cell Viability Assessment

Prior to any functional assays, it is crucial to determine the cytotoxic profile of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide across a panel of relevant cell lines. This step is fundamental to distinguish between true biological modulation and non-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen provides a critical therapeutic window for subsequent functional assays.

Data Presentation:

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
HeLa> 100 µM85.2 µM62.5 µM
A549> 100 µM92.1 µM75.8 µM
HEK293> 100 µM> 100 µM98.3 µM

Note: The data presented here is illustrative and will need to be generated experimentally.

Anti-inflammatory Activity Screening

Given the known anti-inflammatory potential of some benzisothiazole derivatives, a primary screen for anti-inflammatory effects is a logical next step.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Rationale: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide. The Griess assay provides a simple and reliable method to quantify NO production.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay a Seed RAW 264.7 Cells b Adherence (Overnight) a->b c Pre-treat with Compound b->c d Stimulate with LPS c->d e Incubate (24h) d->e f Griess Assay on Supernatant e->f g Measure Absorbance (540 nm) f->g

Caption: Workflow for LPS-induced NO production assay.

Mechanistic Elucidation: Delving Deeper

Should the initial screening assays yield promising results, the next phase of the investigation should focus on elucidating the underlying mechanism of action.

Target Identification and Validation

Based on the observed biological activity, a series of target-based assays can be employed. For instance, if anti-inflammatory activity is confirmed, investigating the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), is a logical progression.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Commercially available enzyme-based assay kits provide a standardized and reliable method for assessing the inhibitory potential of the compound on COX-1 and COX-2. These assays typically measure the production of prostaglandin E2 (PGE2).

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Incubation: Incubate purified COX-1 or COX-2 enzyme with various concentrations of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA format provided in the kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both enzymes to assess potency and selectivity.

Rationale: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Signaling Pathway Analysis

To understand the broader cellular impact of the compound, investigating its effect on relevant signaling pathways is essential. For anti-inflammatory responses, the NF-κB pathway is a key regulator.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

  • Cell Treatment: Treat RAW 264.7 cells with the compound and/or LPS as described previously.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Compound 2-benzyl-1,2-benzisothiazol- 3(2H)-one 1,1-dioxide Compound->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The in vitro evaluation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide requires a systematic and logical progression of experiments. This guide provides a foundational framework for such an investigation, from initial toxicity and activity screening to more in-depth mechanistic studies. The data generated from these assays will be instrumental in determining the therapeutic potential of this compound and will guide future pre-clinical development efforts. Further studies could explore its effects on other relevant biological targets and pathways, as well as its potential for synergistic effects with existing drugs.

References

Due to the limited publicly available research specifically on "2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide," the following references provide context on the broader class of benzisothiazole derivatives and standard in vitro methodologies. The experimental protocols described are based on well-established and widely published techniques.

  • Title: Synthesis and biological activity of new 1,2-benzisothiazole derivatives. Source: Acta Pharmaceutica URL: [Link]

  • Title: A review on the synthesis and reactions of 1,2-benzisothiazole and its derivatives. Source: Journal of Sulfur Chemistry URL: [Link]

  • Title: MTT Assay for Cell Viability and Cytotoxicity. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Synthesis of 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and technically detailed protocol for the laboratory synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a derivative of the foundational heterocyclic compound, saccharin. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It outlines a reliable two-step synthetic pathway, commencing with the preparation of the saccharin precursor followed by its N-alkylation. This guide emphasizes the underlying chemical principles, providing a rationale for procedural choices, and includes troubleshooting advice to ensure reproducible and high-yield outcomes.

Introduction and Significance

The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, is a cornerstone in heterocyclic chemistry. While renowned for its use as an artificial sweetener, its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and antimicrobial agents. The nitrogen atom of the saccharin ring system serves as a versatile handle for chemical modification.

The specific target of this protocol, 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is an N-benzylated derivative of saccharin. The introduction of the benzyl group can significantly alter the molecule's physicochemical properties, such as its lipophilicity and steric profile, which in turn can modulate its biological interactions. This protocol details a robust and accessible method for its synthesis via the N-alkylation of saccharin with benzyl bromide.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a straightforward N-alkylation of the saccharin heterocycle. The acidic N-H proton of saccharin is first deprotonated by a suitable base to form a nucleophilic nitrogen anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide to yield the final product.

Synthesis_Workflow Saccharin Saccharin Intermediate Saccharin Anion (in situ) Saccharin->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate BenzylBromide Benzyl Bromide Product 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide BenzylBromide->Product Intermediate->Product SN2 Attack Workup Aqueous Workup & Extraction Product->Workup Purification Recrystallization Workup->Purification

Figure 1: General workflow for the N-benzylation of saccharin.

Detailed Experimental Protocol

This protocol outlines the N-benzylation of commercially available saccharin.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)≥98%Sigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Deionized waterHigh PurityIn-house
Brine (saturated NaCl solution)N/AIn-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeVWR Chemicals

Safety Precaution: Benzyl bromide is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add saccharin (1.83 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Using a syringe, add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Reaction Progression:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Allow the reaction to stir at this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the saccharin spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be obtained as a solid or a thick oil.

    • Purify the crude product by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes solvent system to yield a white crystalline solid.

Characterization

The identity and purity of the final product, 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Mechanism and Rationale

The synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a classic example of N-alkylation of a sulfonamide.

  • Deprotonation: Saccharin possesses a notably acidic proton on the nitrogen atom (pKa ≈ 1.6). This acidity is due to the strong electron-withdrawing effect of the two adjacent sulfonyl (SO₂) and carbonyl (C=O) groups, which stabilize the resulting conjugate base (the saccharin anion) through resonance. Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the saccharin and form the potassium salt in situ.

  • Nucleophilic Substitution: The resulting saccharin anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 (bimolecular nucleophilic substitution) reaction. The bromide ion is displaced as a leaving group, forming the N-C bond and yielding the desired product.

  • Choice of Reagents and Conditions:

    • Solvent: Anhydrous DMF is the solvent of choice because it is a polar aprotic solvent. It effectively dissolves the reactants and intermediates, and its aprotic nature prevents it from interfering with the nucleophile, thus facilitating the SN2 reaction.

    • Base: Potassium carbonate is an ideal base for this reaction. It is inexpensive, easy to handle, and strong enough to deprotonate saccharin without causing side reactions like hydrolysis of the solvent or product.

    • Temperature: Heating the reaction to 60 °C increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe without promoting significant decomposition or side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation or inactive alkylating agent.Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled benzyl bromide. Increase reaction time or temperature slightly.
Reaction Stalls Insufficient base or poor mixing.Add an additional 0.2-0.3 equivalents of K₂CO₃. Ensure vigorous stirring to maintain a good suspension.
Multiple Spots on TLC Side reactions or incomplete reaction.Consider purification by column chromatography if recrystallization is ineffective. Ensure the correct stoichiometry of reagents.
Difficulty in Isolation Product is oily or does not crystallize.Try different recrystallization solvent systems. If the product remains an oil, purify by column chromatography on silica gel.

References

  • Patai, S. (1990). The Chemistry of Sulphinic Acids, Esters and their Derivatives. John Wiley & Sons.
  • ScienceDirect. (n.d.). Saccharin. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: A foundational organic chemistry textbook covering SN2 reactions).

Application Notes and Protocols for the Purification of N-benzyl Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in N-benzyl Saccharin Derivatives

N-benzyl saccharin derivatives are a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motif, combining the saccharin core with a variable benzyl group, allows for the exploration of a wide range of biological activities. As with any biologically active molecule, the purity of these derivatives is paramount. Trace impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. This guide provides a comprehensive overview of robust and validated methods for the purification of N-benzyl saccharin derivatives, ensuring the high purity required for research and development.

The purification strategies detailed herein are based on the fundamental physicochemical properties of N-benzyl saccharin derivatives. These molecules typically exhibit moderate to low polarity, are generally crystalline solids, and possess good solubility in many common organic solvents.[1][2] The choice of purification method is therefore dictated by the specific properties of the derivative and the nature of the impurities present.

Method Selection: A Logic-Driven Approach

The selection of an appropriate purification technique is the first and most critical step. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Method_Selection Crude_Product Crude N-benzyl Saccharin Derivative Initial_Analysis Initial Analysis (TLC, LC-MS) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Crystalline solid, significant quantity Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex mixture or oily product Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Further purification needed Column_Chromatography->Pure_Product High_Purity_Product High Purity Product (>99%) Prep_HPLC->High_Purity_Product

Caption: Logic diagram for selecting the appropriate purification method.

Recrystallization: The First Line of Defense for Crystalline Solids

Recrystallization is a powerful, economical, and often underrated purification technique for solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[3][4] For N-benzyl saccharin derivatives, which are often crystalline, recrystallization can be highly effective, particularly for removing minor impurities.

The Principle of Recrystallization

The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have either very high or very low solubility.[3] Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection: The Key to Success

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Completely dissolve the N-benzyl saccharin derivative at its boiling point.

  • Dissolve the compound sparingly or not at all at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Table 1: Common Solvents and Solvent Pairs for Recrystallization of N-benzyl Saccharin Derivatives

Solvent/Solvent PairPolarity IndexBoiling Point (°C)Comments and Rationale
Ethanol5.278A good starting point for many derivatives. The hydroxyl group can hydrogen bond with the sulfonyl and carbonyl groups of the saccharin core.
Isopropanol4.382Similar to ethanol but slightly less polar. Often used in combination with water.[5]
Ethyl Acetate/Hexane4.4 / 0.177 / 69A versatile solvent pair. The compound is dissolved in hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[6]
Dichloromethane/Hexane3.4 / 0.140 / 69Suitable for less polar derivatives. Dichloromethane provides good solubility, while hexane acts as the anti-solvent.
Methanol/Water6.6 / 9.065 / 100A common choice for sulfonamides. The high polarity of water helps to precipitate the less polar derivative as the solution cools.[5][6]
Toluene2.4111Can be effective for derivatives that are prone to oiling out in other solvents.[7]
Protocol for Single-Solvent Recrystallization

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start 1. Dissolution Step2 2. Hot Filtration (Optional) Start->Step2 Dissolve crude product in minimum hot solvent Step3 3. Crystallization Step2->Step3 Remove insoluble impurities Step4 4. Isolation Step3->Step4 Slow cooling to form crystals Step5 5. Washing Step4->Step5 Collect crystals by vacuum filtration End 6. Drying Step5->End Wash with cold solvent

Caption: Step-by-step workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude N-benzyl saccharin derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol for Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (the "good" solvent).

  • Induce Saturation: While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).[9]

  • Clarification: Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.

Flash Column Chromatography: The Workhorse for Complex Mixtures

Flash column chromatography is a versatile and widely used technique for purifying organic compounds, including N-benzyl saccharin derivatives, especially when dealing with complex mixtures or non-crystalline products.[1][4][10] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).

The Principle of Separation

More polar compounds interact more strongly with the polar silica gel stationary phase and therefore move down the column more slowly. Less polar compounds have weaker interactions and are eluted more quickly. By carefully selecting the mobile phase, a separation of the components of a mixture can be achieved.

Method Development: TLC is Your Guide

Thin-layer chromatography (TLC) is an indispensable tool for developing a flash chromatography method. The goal is to find a solvent system that provides good separation of the desired N-benzyl saccharin derivative from its impurities. The ideal Rf (retention factor) for the target compound is typically between 0.2 and 0.4.

Table 2: Common Solvent Systems for Flash Chromatography of N-benzyl Saccharin Derivatives on Silica Gel

Solvent System (v/v)Typical Application
Ethyl Acetate / Hexane (or Heptane)A good starting point for most derivatives. The ratio is adjusted to achieve the desired Rf.[1]
Dichloromethane / MethanolFor more polar derivatives. A small percentage of methanol (1-5%) significantly increases the polarity of the eluent.[4]
Acetone / HexaneAn alternative to ethyl acetate/hexane, offering different selectivity.[6]
Toluene / Ethyl AcetateCan be useful for compounds with aromatic rings, as toluene can have specific interactions.
Protocol for Flash Column Chromatography

Column_Chromatography_Workflow cluster_protocol Flash Column Chromatography Protocol Start 1. Column Packing Step2 2. Sample Loading Start->Step2 Pack silica gel slurry Step3 3. Elution Step2->Step3 Load sample (wet or dry) Step4 4. Fraction Collection Step3->Step4 Run solvent through column Step5 5. Analysis & Pooling Step4->Step5 Collect eluate in tubes End 6. Solvent Removal Step5->End Analyze fractions by TLC and pool pure fractions

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Column Packing:

    • Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified N-benzyl saccharin derivative.

Troubleshooting Common Issues
  • Peak Tailing: This can be caused by secondary interactions between the analyte and the silica gel.[3][11][12][13][14] Adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can help to improve peak shape.

  • Compound Stability: Some compounds may be sensitive to the acidic nature of silica gel. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the Highest Purity

Preparative HPLC is a high-resolution purification technique that is ideal for obtaining highly pure N-benzyl saccharin derivatives, especially for final purification steps or for separating closely related impurities.[15] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The Power of Reversed-Phase Chromatography

For N-benzyl saccharin derivatives, reversed-phase HPLC is the most common mode. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[16][17][18][19]

Method Development and Scale-Up

Method development for preparative HPLC typically begins at the analytical scale to optimize the separation.[20][21] The goal is to achieve good resolution between the target compound and its impurities. Once an analytical method is established, it can be scaled up to a preparative scale.

Table 3: Typical Conditions for Preparative HPLC of N-benzyl Saccharin Derivatives

ParameterTypical SettingRationale
Column C18, 5-10 µm particle sizeC18 is a versatile stationary phase for a wide range of polarities. Larger particle sizes are used to reduce backpressure in preparative columns.[16][17][18][19]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)The acidic modifier helps to protonate any basic functionalities and suppress silanol interactions, leading to sharper peaks.[22]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFAThese are common organic modifiers in reversed-phase HPLC.
Gradient Elution A linear gradient from a lower to a higher percentage of Mobile Phase BA gradient is typically used to ensure that compounds with a range of polarities are eluted in a reasonable time. A typical gradient might be 5% to 95% B over 20-30 minutes.[23][24]
Detection UV at 254 nmThe aromatic rings in N-benzyl saccharin derivatives provide strong UV absorbance at this wavelength.
Protocol for Preparative HPLC

Prep_HPLC_Workflow cluster_protocol Preparative HPLC Protocol Start 1. Sample Preparation Step2 2. System Equilibration Start->Step2 Dissolve and filter sample Step3 3. Injection Step2->Step3 Equilibrate column with initial mobile phase Step4 4. Chromatographic Run Step3->Step4 Inject sample onto column Step5 5. Fraction Collection Step4->Step5 Run gradient program Step6 6. Analysis & Pooling Step5->Step6 Collect fractions based on UV signal End 7. Solvent Removal Step6->End Analyze fractions for purity and pool pure fractions

Caption: Step-by-step workflow for preparative HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Start the gradient elution program.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound. Automated fraction collectors are typically used for this purpose.

  • Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the organic solvent from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a solid.

Conclusion: Ensuring the Integrity of Your Research

The purification of N-benzyl saccharin derivatives is a critical step in their synthesis and biological evaluation. By understanding the principles behind recrystallization, flash column chromatography, and preparative HPLC, and by following the detailed protocols provided in this guide, researchers can confidently obtain these valuable compounds with the high degree of purity required for accurate and reproducible scientific results. The choice of method and the careful execution of the chosen protocol are key to ensuring the integrity of your research and accelerating the drug discovery process.

References

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mastelf. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC gradient elution program. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • 5Z.com. (n.d.). Articles Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. Retrieved from [Link]

  • GL Sciences. (n.d.). InertSustain AQ-C18 Preparative Columns. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • 5 µm Preparative HPLC Column. (n.d.). Retrieved from [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

  • Synthesis of some new N-saccharin derivatives of possible biological activity. (n.d.). Retrieved from [Link]

  • Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. (2019, February 6). Retrieved from [Link]

  • ResearchGate. (n.d.). Gradient program of the mobile phase for HPLC separation of sweeteners in the present study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and properties of N-substituted saccharin derivatives. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • PubMed. (2013, June 25). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of saccharin in pharmaceuticals by high performance thin layer chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Saccharin. Retrieved from [Link]

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"analytical techniques for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and quality control, the precise and robust analysis of chemical entities is paramount. This guide is dedicated to the analytical techniques for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide , a compound more commonly known as N-Benzylsaccharin . As a derivative of saccharin, a widely known artificial sweetener, its analysis is critical, whether it appears as a synthetic intermediate, a related substance, or a target molecule in discovery pipelines.

This document moves beyond a simple recitation of steps. It is designed to provide you, the researcher, with the underlying scientific rationale for method selection, detailed, field-tested protocols, and the framework for validating your results. We will explore the key analytical techniques of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. The aim is to equip you with not just the "how," but the "why," fostering a deeper understanding that is essential for troubleshooting, method optimization, and confident application in a regulated environment.

Analyte Profile and Physicochemical Rationale

Understanding the fundamental properties of N-Benzylsaccharin is the cornerstone of developing effective analytical methods. Its structure dictates its behavior in various analytical systems.

  • Chemical Name: this compound

  • Common Synonyms: N-Benzylsaccharin, 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[1]

  • Molecular Structure:

  • Core Scaffold: The molecule is built on the saccharin framework (a benzisothiazole 1,1-dioxide), with a benzyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of N-Benzylsaccharin
PropertyValue / ObservationRationale for Analytical Method Development
Molecular Formula C₁₄H₁₁NO₃SUsed for exact mass determination in high-resolution mass spectrometry (HRMS).
Molecular Weight 273.31 g/mol Guides initial mass spectrometry settings.
Melting Point 123-124 °C[1]Indicates the compound is a solid at room temperature and has good thermal stability for typical LC analysis.
Polarity Moderately NonpolarThe presence of two aromatic rings (the benzisothiazole system and the benzyl group) makes the molecule significantly less polar than its parent, saccharin. This strongly suggests that Reverse-Phase HPLC will be the chromatographic mode of choice.
UV Chromophore PresentBoth the benzisothiazole and benzyl ring systems are strong UV chromophores. While a specific spectrum for N-benzylsaccharin is not readily published, related structures like benzylamine show absorption maxima around 256 nm[2]. This makes HPLC with UV detection a highly suitable and accessible technique for quantification.
Ionizability ModerateThe molecule lacks readily ionizable acidic or basic functional groups for electrospray ionization (ESI). However, protonation can occur, and adduct formation (e.g., with sodium or ammonium ions) in the mobile phase is likely. This makes LC-MS analysis , particularly with atmospheric pressure chemical ionization (APCI) or ESI, feasible for high-sensitivity detection.
Solubility Insoluble in water; Soluble in organic solventsBased on its nonpolar character, N-benzylsaccharin is expected to be readily soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. This dictates the choice of diluents for standard and sample preparation.

Analytical Technique Selection: A Logic-Driven Workflow

Choosing the right analytical tool depends on the specific question being asked—be it quantification, impurity profiling, or structural confirmation.

G start Analytical Goal for N-Benzylsaccharin quant Quantification (Assay / Purity) start->quant Need to measure amount? trace Trace-Level Quantification (e.g., Impurity Analysis) start->trace Need to detect very low levels? id Structural Confirmation (Identity) start->id Need to confirm molecular structure? hplc HPLC-UV quant->hplc Robust, widely available lcms LC-MS/MS trace->lcms High sensitivity & selectivity id->lcms Provides molecular weight confirmation nmr NMR Spectroscopy id->nmr Definitive structural information

Caption: Decision tree for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Application: This protocol is designed for the accurate quantification (assay) and purity determination of N-Benzylsaccharin in bulk materials or simple formulations. It leverages the compound's strong UV absorbance for reliable detection.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen due to the moderately nonpolar nature of N-benzylsaccharin. The alkyl chains of the C18 phase provide sufficient hydrophobic interaction for good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase chromatography. Acetonitrile is selected for its low UV cutoff and good elution strength for aromatic compounds. A phosphate buffer is included to maintain a consistent pH, which ensures reproducible retention times and peak shapes.

  • Detection Wavelength: Based on the UV spectra of related benzyl and benzisothiazole compounds, a wavelength of 254 nm is selected as a robust starting point that provides a strong signal while minimizing interference from many common solvents and excipients[2][3].

Step-by-Step HPLC Protocol
  • Instrumentation and Consumables:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

    • HPLC-grade acetonitrile, methanol, and water.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation:

    • Stock Standard (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of N-Benzylsaccharin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (e.g., 50 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Accurately weigh an amount of sample powder expected to contain 25 mg of N-Benzylsaccharin into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a target concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions & Validation Parameters:

    Table 2: HPLC Method Parameters
    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase Isocratic: Mobile Phase A / Mobile Phase B (40:60, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength 254 nm
    Run Time 15 minutes
    Expected Retention Time ~7-9 minutes
  • System Suitability (Self-Validation):

    • Before sample analysis, perform five replicate injections of the Working Standard (50 µg/mL).

    • Acceptance Criteria:

      • The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .

      • The theoretical plates (N) for the N-benzylsaccharin peak should be ≥ 2000 .

      • The tailing factor (T) should be ≤ 2.0 .

  • Data Analysis:

    • Calculate the assay of N-Benzylsaccharin in the sample using the external standard method, comparing the peak area of the sample to the peak area of the working standard.

LC-MS/MS Protocol for Trace-Level Analysis

Application: This protocol is intended for the detection and quantification of N-Benzylsaccharin at trace levels, such as in impurity analysis, pharmacokinetic studies, or environmental monitoring. The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. While the molecule is not strongly basic, protonation ([M+H]⁺) is expected to occur, providing a precursor ion for MS/MS fragmentation.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) will be used to fragment the precursor ion. A likely and structurally significant fragmentation pathway is the cleavage of the benzylic C-N bond, which would yield a stable benzyl cation (m/z 91) and/or the saccharin core fragment. This specific parent-to-daughter ion transition forms the basis of the highly selective Selected Reaction Monitoring (SRM) experiment.

Step-by-Step LC-MS/MS Protocol
  • Instrumentation and Consumables:

    • LC system coupled to a triple quadrupole (QqQ) or Q-Trap mass spectrometer with an ESI source.

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm). A shorter column with smaller particles is used to increase sensitivity and throughput.

    • LC-MS grade acetonitrile, methanol, and water.

    • LC-MS grade formic acid.

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Formic acid aids in protonation for ESI+ mode).

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol, but at much lower concentrations (e.g., ranging from 1 ng/mL to 500 ng/mL) depending on the required limit of quantification (LOQ).

  • LC and MS Conditions:

    Table 3: LC-MS/MS Method Parameters
    ParameterCondition
    LC Column C18, 100 mm x 2.1 mm, 2.7 µm
    LC Gradient 40% B to 95% B over 5 min, hold 2 min, return to 40% B
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 5 µL
    Ionization Mode ESI Positive
    Source Temp. 500 °C
    IonSpray Voltage 5500 V
    Curtain Gas 35 psi
  • Mass Spectrometer - SRM Method (Self-Validation):

    • The method relies on monitoring specific mass transitions. These must be optimized by direct infusion of a standard solution (e.g., 1 µg/mL in diluent) to find the optimal declustering potential (DP) and collision energy (CE).

    Table 4: Predicted SRM Transitions for N-Benzylsaccharin
    Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Proposed FragmentDP (V)CE (eV)
    274.391.1[Benzyl Cation]⁺OptimizeOptimize
    274.3184.1[Saccharin Core+H]⁺OptimizeOptimize
  • Data Analysis and System Suitability:

    • Quantify using the peak area of the most intense and stable SRM transition (e.g., 274.3 -> 91.1).

    • System Suitability: Inject a low-level standard (e.g., at the LOQ) six times. The RSD of the peak area should be ≤ 15%, and the signal-to-noise ratio (S/N) should be ≥ 10.[4]

G cluster_0 LC Separation cluster_1 Mass Spectrometry Detection Sample Sample Injection Column C18 Column (Reverse Phase) Sample->Column Elution Gradient Elution (ACN/H₂O + FA) Column->Elution ESI ESI+ Source Protonation [M+H]⁺ m/z 274.3 Elution->ESI Q1 Quadrupole 1 (Q1) Isolates m/z 274.3 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Monitors Product Ions Q2->Q3 Detector Detector (Signal) Q3->Detector

Caption: Experimental workflow for the LC-MS/MS analysis of N-Benzylsaccharin.

Structural Confirmation by NMR Spectroscopy

Application: Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structural identification and characterization of N-Benzylsaccharin. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[5]

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as the nonpolar nature of N-Benzylsaccharin suggests good solubility.

  • Expected Signals: The structure contains distinct proton and carbon environments that will give rise to predictable signals. The aromatic protons on the benzisothiazole ring will appear as a multiplet system, as will the five protons on the benzyl ring. A key diagnostic signal will be the singlet for the methylene (-CH₂-) protons, which bridges the nitrogen and the phenyl group.

Table 5: Predicted ¹H and ¹³C NMR Spectral Data for N-Benzylsaccharin in CDCl₃
SpectrumChemical Shift (δ, ppm)MultiplicityIntegration / TypeAssignment
¹H NMR ~7.8 - 8.1Multiplet4HAromatic C-H (Benzisothiazole)
~7.2 - 7.4Multiplet5HAromatic C-H (Benzyl)
~4.9Singlet2HBenzylic -CH₂-
¹³C NMR ~165CarbonylC=O
~125 - 140AromaticAromatic Carbons
~45AliphaticBenzylic -CH₂-
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified N-Benzylsaccharin in approximately 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For further confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively assign all signals.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Compare the observed shifts and coupling patterns to the predicted values to confirm the structure.

References

  • Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). ResearchGate. [Link]

  • N-Benzylsaccharin. CAS Common Chemistry. (n.d.). [Link]

  • Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o724. [Link]

  • UV–visible absorption spectrum of benzilic acid. ResearchGate. (n.d.). [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Center for Biotechnology Information. (n.d.). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. (n.d.). [Link]

  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. International Journal of Pharmaceutical Investigation. (n.d.). [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. (n.d.). [Link]

  • Method for producing 1,2-benzisothiazol-3-ones.
  • The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Publishing. (n.d.). [Link]

  • Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. (2024). [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Semantic Scholar. (n.d.). [Link]

  • Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. (2024). [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. (n.d.). [Link]

  • UV-Vis Spectrum of Benzylamine. SIELC Technologies. (n.d.). [Link]

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Application Notes and Protocols: N-Benzyl Saccharin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Re-emerging Prominence of the Saccharin Scaffold

Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide), historically recognized as the first commercially available artificial sweetener, has undergone a remarkable transformation in the field of medicinal chemistry.[1] Beyond its sweetening properties, the saccharin scaffold is a privileged structure, demonstrating a wide array of biological activities.[2] Its rigid bicyclic system, featuring a sulfonamide and a lactam group, provides a unique framework for interaction with various biological targets.[3] This guide focuses on the applications of N-benzyl saccharin and its derivatives, a class of compounds that has garnered significant attention for its therapeutic potential in oncology, virology, and inflammatory diseases. The addition of a benzyl group to the saccharin nitrogen atom offers a versatile point for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

I. Anticancer Applications: Targeting Tumor-Associated Enzymes

Recent research has illuminated the potential of saccharin derivatives as anticancer agents, with a particular focus on their ability to inhibit carbonic anhydrases (CAs).[4][5][6]

A. Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CA IX)

Many aggressive tumors overexpress CA IX, an enzyme that plays a crucial role in maintaining the acidic microenvironment of cancer cells, promoting their survival, growth, and metastasis.[4][7] Saccharin and its derivatives have been shown to selectively bind to and inhibit CA IX over other CA isoforms found in healthy cells, such as CA I and II.[4][5][6] This selectivity is key to developing anticancer drugs with minimal side effects.[4][5] The sulfonamide group of the saccharin scaffold is thought to coordinate with the zinc ion in the active site of CA IX, leading to its inhibition.[3][8]

CA_IX_Inhibition cluster_tumor Tumor Microenvironment Tumor_Cell Tumor Cell CA_IX Carbonic Anhydrase IX (CA IX) Tumor_Cell->CA_IX Overexpression H+ H+ CA_IX->H+ Catalyzes H+ production H+->Tumor_Cell Promotes Survival & Metastasis HCO3- HCO3- N_Benzyl_Saccharin N-Benzyl Saccharin Derivative Inhibition Inhibition N_Benzyl_Saccharin->Inhibition Inhibition->CA_IX

Caption: Inhibition of Carbonic Anhydrase IX by N-Benzyl Saccharin Derivatives.

B. Structure-Activity Relationship (SAR) Insights

The benzyl moiety of N-benzyl saccharin derivatives provides a crucial handle for synthetic modifications to enhance potency and selectivity. The introduction of various substituents on the benzyl ring can modulate the binding affinity for the active site of CA IX. For instance, the addition of bulky or electron-withdrawing groups can lead to more potent inhibition.

C. Experimental Protocol: Synthesis of a Representative N-Benzyl Saccharin Derivative

This protocol describes a general method for the N-benzylation of saccharin.

Materials:

  • Saccharin sodium salt

  • Benzyl bromide (or a substituted benzyl bromide)

  • Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Reaction flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve saccharin sodium salt (1.0 eq) in DMF in a round-bottom flask.

  • Add benzyl bromide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl saccharin derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the saccharin anion and benzyl bromide. Heating the reaction increases the rate of reaction. The aqueous workup precipitates the less polar product, separating it from the polar solvent and any remaining salts.

II. Antiviral and Antimicrobial Applications

The saccharin scaffold has also demonstrated promising activity against various viral and bacterial pathogens.

A. Antiviral Activity

Studies have shown that the introduction of a benzyl group to sugar analogs can confer antiviral activity.[9] While specific studies on N-benzyl saccharin's antiviral properties are emerging, the general principle of using benzyl groups to enhance the therapeutic potential of heterocyclic compounds is well-established.[10]

B. Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of saccharin, demonstrating its ability to inhibit the growth of multidrug-resistant bacteria and disrupt biofilm formation.[11][12] Saccharin has been shown to break the cell walls of bacterial pathogens, leading to cell lysis.[12] This disruption of the cell envelope can also re-sensitize resistant bacteria to existing antibiotics.[12]

Antimicrobial_Action N_Benzyl_Saccharin N-Benzyl Saccharin Disruption Disruption N_Benzyl_Saccharin->Disruption Bacterial_Cell_Wall Bacterial Cell Wall Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis leads to Antibiotic_Entry Enhanced Antibiotic Penetration Bacterial_Cell_Wall->Antibiotic_Entry allows for Disruption->Bacterial_Cell_Wall

Caption: Antimicrobial Mechanism of Saccharin Derivatives.

III. Anti-inflammatory Activity

N-benzyl saccharin derivatives have emerged as potent inhibitors of inflammatory pathways.

A. Mechanism of Action: Inhibition of the JAK/STAT1 Pathway

A series of saccharin-based compounds have been identified as antagonists of the interferon signaling pathway.[13] One lead compound, 103 , was shown to exert its anti-inflammatory effects by inhibiting the JAK/STAT1 pathway.[13] This pathway is a critical signaling cascade in the inflammatory response. Saccharin itself has been shown to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[14]

B. Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol provides a general method to assess the anti-inflammatory potential of N-benzyl saccharin derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • N-benzyl saccharin test compounds

  • Griess Reagent

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the N-benzyl saccharin test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. Nitrite is a stable product of NO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. A reduction in NO levels in the presence of the test compound indicates its potential anti-inflammatory activity.

IV. Enzyme Inhibition: Beyond Carbonic Anhydrases

The utility of the saccharin scaffold extends to the inhibition of other enzyme classes, notably serine proteases.

A. Serine Protease Inhibition

Saccharin-based compounds have been investigated as enzyme-activated inhibitors of serine proteases such as human leukocyte elastase (HLE).[15] These enzymes are involved in a variety of physiological and pathological processes, including inflammation and tissue remodeling.

V. Data Summary

The following table summarizes the reported biological activities of representative saccharin derivatives.

Compound ClassTargetBiological ActivityReference
Saccharin DerivativesCarbonic Anhydrase IX/XIIAnticancer[4][5][6]
Saccharin DerivativesJAK/STAT1 PathwayAnti-inflammatory[13]
SaccharinBacterial Cell WallAntimicrobial[11][12]
Saccharin DerivativesSerine ProteasesEnzyme Inhibition[15][16]

Conclusion

N-benzyl saccharin and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The inherent biological activity of the saccharin scaffold, coupled with the synthetic tractability of the N-benzyl group, allows for the development of potent and selective modulators of various biological targets. The applications of these compounds in oncology, infectious diseases, and inflammation are expanding, underscoring the continued importance of exploring established chemical scaffolds for novel therapeutic applications.

References

  • Abdellattif, M. H., Elkamhawy, A., Hagar, M., Ben Hadda, T., Shehab, W. S., Mansy, W., Belal, A., Arief, M. M. H., & Hussien, M. A. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379. [Link]

  • Al-Masoudi, N. A., & Farhan, A. (2015). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. [Link]

  • Bolognesi, M. L., & Bolognesi, M. L. (1991). Antiviral Activity of Some Natural and Synthetic Sugar Analogues. FEBS Letters, 291(2), 199–202. [Link]

  • American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Groutas, W. C., & Stanga, M. A. (1993). Saccharin derivative proteolytic enzyme inhibitors.
  • Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. [Link]

  • Groutas, W. C., & Stanga, M. A. (1994). Use of saccharin derivatives as proteolytic enzyme inhibitors.
  • Al-Juboori, S. B. (2014). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

  • Al-Fayez, N., Elsawy, H., Mansour, M. A., Ali, M. A., & Elghamry, I. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7029. [Link]

  • Phys.org. (2019). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. [Link]

  • Miller, D. C., et al. (2016). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]

  • Miller, D. C., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1383. [Link]

  • Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of Medicinal Chemistry, 57(12), 5348–5355. [Link]

  • Bua, S., et al. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv. [Link]

  • Groutas, W. C., & Stanga, M. A. (1991). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Drugs of the Future, 16(4), 329. [Link]

  • Kim, M. H., & Kim, B. K. (2018). Effect of saccharin on inflammation in 3T3-L1 adipocytes and the related mechanism. Nutrition Research and Practice, 12(6), 475–482. [Link]

  • Phys.org. (2015). Saccharin could potentially lead to development of drugs for difficult-to-treat cancers. [Link]

  • Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 116-128. [Link]

  • de Dios, C., et al. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences. EMBO Molecular Medicine. [Link]

  • Sharma, S., & Kumar, A. (2021). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 11(43), 26867–26892. [Link]

  • Bian, X., et al. (2017). Saccharin Supplementation Inhibits Bacterial Growth and Reduces Experimental Colitis in Mice. Nutrients, 9(10), 1123. [Link]

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  • Bari, S. S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Pak. J. Pharm. Sci., 31(4), 1435-1441. [Link]

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Sources

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of N-benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives have emerged as a pharmacologically significant class of compounds with a spectrum of biological activities, including potential antimicrobial properties.[1][2] This application note provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial activity of a specific derivative, N-benzyl saccharin. We present a suite of robust, validated protocols, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay, and the Minimum Bactericidal Concentration (MBC) test. This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, offering a scientifically rigorous approach to assessing the potential of novel antimicrobial agents.

Introduction: The Scientific Rationale

Saccharin, a well-known artificial sweetener, and its derivatives have garnered significant interest for their diverse biological activities.[2] The core heterocyclic structure serves as a versatile scaffold for chemical modification, leading to compounds with potential anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The mechanism of antimicrobial action for saccharin itself is thought to involve disruption of the bacterial cell envelope and interference with DNA replication.[4] N-substitution on the saccharin molecule can significantly modulate its biological properties. The addition of a benzyl group to the nitrogen atom of the saccharin core results in N-benzyl saccharin, a compound whose antimicrobial potential warrants systematic investigation.

The primary objective of the experimental design outlined herein is to quantify the antimicrobial efficacy of N-benzyl saccharin against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This is achieved through a tiered approach:

  • Primary Screening (Qualitative and Quantitative): Initial assessment of inhibitory activity using disk diffusion and determination of the minimum concentration required to inhibit growth (MIC).

  • Determining Bactericidal vs. Bacteriostatic Action: Differentiating between growth inhibition (bacteriostatic) and bacterial killing (bactericidal) by determining the MBC.

This multi-faceted approach ensures a thorough characterization of the compound's antimicrobial profile, adhering to internationally recognized standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Materials and Reagents

Test Compound
  • N-benzyl saccharin: Synthesized and purified to ≥95% purity.

  • Stock Solution: Prepare a 10 mg/mL stock solution in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must dissolve the compound completely and be non-toxic to the test microorganisms at the final concentration used in the assay. A preliminary solvent toxicity test is recommended.

Bacterial Strains (Suggested Panel)
  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Rationale: This panel includes representative species implicated in a wide range of human infections and encompasses different cell wall structures, providing a broad initial spectrum of activity. The use of ATCC (American Type Culture Collection) strains ensures reproducibility and comparability of data across different laboratories.

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB): For broth microdilution and MBC assays. Its composition is standardized to support the growth of most common pathogens and has minimal interference with antimicrobial agents.[9]

  • Mueller-Hinton Agar (MHA): For Kirby-Bauer disk diffusion and colony counting in MBC assays. The agar depth should be standardized to 4 mm.[10]

  • Tryptic Soy Broth (TSB) or Agar (TSA): For initial cultivation of bacterial strains.

  • 0.5 McFarland Turbidity Standard: For standardizing bacterial inoculum density, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Sterile Saline (0.85% NaCl)

  • Sterile 96-well microtiter plates

  • Sterile filter paper disks (6 mm diameter)

  • Standard antibiotics: (e.g., Ciprofloxacin, Ampicillin) for use as positive controls.

  • Sterile DMSO or other appropriate solvent: For use as a negative control.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a quantitative and standardized technique for determining MIC values.[1][9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the N-benzyl saccharin stock solution (or a pre-diluted concentration) to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well.

    • The 11th well will serve as the growth control (inoculum without the test compound), and the 12th well will be the sterility control (MHB only).[3]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of N-benzyl saccharin in which no visible growth is observed.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of N-benzyl saccharin in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually assess turbidity D->E F Determine MIC value (Lowest concentration with no growth) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Perform MIC Test: Conduct the broth microdilution test as described in section 3.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the N-benzyl saccharin that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [2] * An agent is generally considered bactericidal if the MBC is no more than four times its MIC. [2]

MBC_Workflow A Perform Broth Microdilution (MIC Assay) B Select clear wells: MIC, MICx2, MICx4, etc. A->B C Plate aliquots from clear wells onto fresh MHA plates B->C D Incubate plates at 37°C for 18-24h C->D E Count colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% killing E->F

Caption: Workflow for MBC determination following an MIC assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: MIC and Zone of Inhibition Data for N-benzyl Saccharin

Test Microorganism Gram Stain MIC (µg/mL) Zone of Inhibition (mm)
S. aureus ATCC 29213 Positive
B. subtilis ATCC 6633 Positive
E. coli ATCC 25922 Negative
P. aeruginosa ATCC 27853 Negative

| Ciprofloxacin (Control) | N/A | | |

Table 2: MIC vs. MBC Data for N-benzyl Saccharin

Test Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
B. subtilis ATCC 6633
E. coli ATCC 25922

| P. aeruginosa ATCC 27853 | | | | |

Interpretation Guide:

  • MBC/MIC ≤ 4: The compound is considered bactericidal . [2]* MBC/MIC > 4: The compound is considered bacteriostatic .

Conclusion

This application note provides a comprehensive and methodologically sound approach for the initial evaluation of the antimicrobial properties of N-benzyl saccharin. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and cidal activity against a representative panel of bacteria. The determination of MIC, zone of inhibition, and MBC values will provide a clear, quantitative picture of the compound's potential as a novel antimicrobial agent, guiding further preclinical development and mechanistic studies. The self-validating nature of these protocols, including the use of standard control strains and positive/negative controls, ensures the trustworthiness and integrity of the experimental outcomes.

References

  • Abdellattif, M. H., Ali, A. A., Abdelgawad, M. A., & El-Wassimy, M. T. (2021). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 9, 723508. [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 17, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 17, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • de Dios, R., et al. (2025). Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. EMBO Molecular Medicine. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology pictures. [Link]

  • Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved January 17, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. (n.d.). PMC - NIH. [Link]

  • The Kirby-Bauer Test: Method, Importance, and Applications. (2024). Contract Laboratory. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). PMC - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • EUCAST. (n.d.). Home. Retrieved January 17, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). Scientific Research Publishing. [Link]

  • Hamama, W. S., Zoorob, H. H., Gouda, M. A., & Afsah, E. M. (2011). Synthesis and antimicrobial and antioxidant activities of simple saccharin derivatives with N-basic side chains. Pharmaceutical Chemistry Journal, 45(2), 118-124. [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. (2022). PMC - NIH. [Link]

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Technical Guide: 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and the Potential of the Benzisothiazolinone Scaffold in Molecular Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct application of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as a molecular probe is not extensively documented in current scientific literature. This guide provides a comprehensive overview of the compound's chemical properties and explores the potential of the broader 1,2-benzisothiazol-3(2H)-one scaffold in the development of novel molecular probes, based on existing research into this class of compounds.

Part 1: Chemical Profile of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a derivative of the well-known sweetener saccharin.[1] Its chemical structure is characterized by a benzyl group attached to the nitrogen atom of the benzisothiazole ring system. This modification significantly influences its physicochemical properties compared to the parent compound.

Table 1: Physicochemical Properties of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

PropertyValueReference(s)
CAS Number 3416-59-9[2]
Molecular Formula C₁₄H₁₁NO₃S
Molecular Weight 273.31 g/mol [2]
Melting Point 108 - 110 °C[2]
Physical Form Solid
IUPAC Name 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[2]

The crystal structure of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide reveals a dihedral angle of 87.7 (9)° between the benzoisothiazole ring system and the benzyl group. The crystal packing is stabilized by weak intermolecular C-H⋯O hydrogen bonds.

Part 2: The 1,2-Benzisothiazol-3(2H)-one Scaffold: A Platform for Biological Activity

The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used biocide with microbicidal and fungicidal properties.[3][4] It is found in a variety of commercial products, including paints, adhesives, and cleaning agents.[3] The biological activity of BIT and its derivatives has prompted further investigation into their potential therapeutic applications.

Derivatives of 1,2-benzisothiazol-3(2H)-one are being explored for a range of biological activities, including their role as inhibitors of enzymes such as caspase-3, which is involved in apoptosis.[5] This suggests that the benzisothiazolinone scaffold can be chemically modified to interact with specific biological targets, a key characteristic for the development of molecular probes.

Caption: General structure of the 1,2-benzisothiazol-3(2H)-one scaffold.

Part 3: Protocol for Investigating 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as a Potential Molecular Probe

While specific protocols for using 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as a molecular probe are not established, a general workflow can be proposed to investigate its potential. This involves screening for biological activity and identifying potential molecular targets.

General Workflow for Target Identification

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Probe Development A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Enzyme Inhibition Assays) A->B C Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) B->C D Affinity Chromatography Mass Spectrometry C->D E Computational Modeling (Docking Studies) C->E F Target Validation (e.g., siRNA, CRISPR) D->F E->F G Modification for Imaging (e.g., Fluorophore Conjugation) F->G H In Vitro and In Vivo Imaging G->H

Caption: A general workflow for investigating a novel compound as a molecular probe.

Protocol: Screening for Caspase-3 Inhibition

Given that derivatives of 1,2-benzisothiazol-3(2H)-one have been investigated as caspase-3 inhibitors, a primary screen could focus on this enzyme.[5]

Objective: To determine if 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide inhibits caspase-3 activity in vitro.

Materials:

  • 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted compound or vehicle control (DMSO)

    • Recombinant human caspase-3

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the cleavage of the pNA substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Self-Validation:

  • Include a known caspase-3 inhibitor as a positive control.

  • Include a vehicle-only control to determine baseline enzyme activity.

  • Run all experiments in triplicate to ensure reproducibility.

Part 4: Future Perspectives

The 1,2-benzisothiazol-3(2H)-one scaffold presents a promising starting point for the development of novel molecular probes. The ability to modify the structure at the nitrogen position, as seen with the benzyl group in the title compound, allows for the tuning of its biological activity and specificity. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with different substituents on the benzyl ring or at other positions of the benzisothiazole core to optimize target affinity and selectivity.

  • Conjugation to Reporter Moieties: Attaching fluorescent dyes or other reporter groups to create probes for use in cellular imaging techniques like fluorescence microscopy.

  • Exploration of Other Biological Targets: Screening against a wider range of enzymes and receptors to identify new biological activities and potential applications.

By systematically exploring the chemical space around the 1,2-benzisothiazol-3(2H)-one scaffold, it may be possible to develop potent and selective molecular probes for studying a variety of biological processes.

References

  • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. (2024). MDPI. Retrieved from [Link]

  • Wen, H.-L., Zuo, J.-H., Ding, L., Lai, B.-W., & Liu, C.-B. (2006). 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E Structure Reports Online, 62(11), o5061–o5062. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. Retrieved from [Link]

  • Yu, G.-P., Xu, Z.-J., Xu, L.-Z., & Aisa, H. A. (2008). 2-n-Butyl-1,2-benzisothia-zol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o805. Retrieved from [Link]

  • Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 64(3), o724. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. Retrieved from [Link]

  • Yu, G.-P., Xu, Z.-J., Xu, L.-Z., & Aisa, H. A. (2008). 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o805. Retrieved from [Link]

  • Arshad, N., Siddiqui, W. A., Ahmad, S., & Parvez, M. (2008). 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o986. Retrieved from [Link]

Sources

Application Note: A Guide to Developing Biochemical and Cell-Based Assays for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for developing and executing robust biochemical and cell-based assays for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, a member of the N-substituted saccharin derivative family. Recognizing the therapeutic potential of the saccharin scaffold, which has shown activity against cancer-associated enzymes and inflammatory signaling pathways, this document offers detailed, field-proven protocols for researchers in drug discovery and chemical biology. We present methodologies for evaluating the compound's inhibitory effects on human carbonic anhydrases and the interferon-gamma signaling pathway, alongside protocols for assessing its broader impact on cell viability and proliferation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental design, data interpretation, and troubleshooting.

Introduction and Scientific Rationale

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, this compound, belongs to the saccharin family. While saccharin itself is widely known as an artificial sweetener, recent studies have revealed its potential to inhibit the tumor-associated enzyme carbonic anhydrase IX (CA IX)[2][3]. This enzyme plays a critical role in helping cancer cells survive in acidic and low-oxygen tumor microenvironments.[2]

Saccharin derivatives have been synthesized to enhance potency and selectivity for tumor-associated carbonic anhydrases (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II), making them promising candidates for anti-cancer drugs with potentially minimal side effects.[2][4] Furthermore, novel saccharin-based antagonists have been identified as potent inhibitors of the interferon signaling pathway, specifically targeting the JAK/STAT1 cascade, which is central to inflammatory responses.[5][6]

This guide focuses on providing the necessary tools to investigate the biological activity of this compound (herein referred to as "Compound S-Bz"). The protocols are designed to first establish direct biochemical engagement with a putative target (Carbonic Anhydrase) and then to characterize its effects in a complex cellular environment by probing a relevant signaling pathway (JAK/STAT) and assessing overall cellular health.

Compound Profile
PropertyValue
IUPAC Name This compound
Synonyms N-Benzylsaccharin
Molecular Formula C₁₄H₁₁NO₃S
Molecular Weight 273.31 g/mol
Structure Benzene ring fused to a sulfonyl-containing thiazole ring with a benzyl group on the nitrogen.

Overall Assay Development Strategy

A tiered approach is recommended for characterizing the biological activity of a novel small molecule like Compound S-Bz. This strategy begins with specific, target-oriented biochemical assays to confirm direct interaction and determine potency (e.g., IC50). Positive results are then validated in cell-based assays that measure the compound's effect on a relevant signaling pathway within an intact cellular system. Finally, broader functional assays, such as cell proliferation and cytotoxicity, are used to understand the compound's ultimate physiological impact and therapeutic window.

Assay_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Target Validation cluster_2 Tier 3: Functional & Safety Profiling biochem_assay Biochemical Assay: Carbonic Anhydrase Inhibition (Determine direct target engagement and IC50) cell_pathway Cell-Based Pathway Assay: IFN-γ/JAK/STAT Signaling (Confirm activity in a cellular context) biochem_assay->cell_pathway Validate Hits cell_function Functional Cellular Assays: Proliferation & Cytotoxicity (Assess physiological outcome and toxicity) cell_pathway->cell_function Profile Lead Candidates JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNgR IFN-γ Receptor JAK1 JAK1 IFNgR->JAK1 2. Activation JAK2 JAK2 IFNgR->JAK2 STAT1_inactive STAT1 JAK1->STAT1_inactive 3. Phosphorylation JAK2->STAT1_inactive STAT1_active p-STAT1 STAT1_inactive->STAT1_active STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer 4. Dimerization GAS GAS Element STAT1_dimer->GAS 5. Nuclear Translocation Reporter Luciferase Reporter Gene GAS->Reporter 6. Gene Transcription Inhibitor Compound S-Bz (Potential Inhibitor) Inhibitor->JAK1 Inhibition? IFNg IFN-γ IFNg->IFNgR 1. Binding

Caption: Simplified IFN-γ/JAK/STAT signaling pathway.

Materials:

  • HEK293T or similar cell line stably transfected with a STAT1-responsive reporter construct (e.g., GAS-Luciferase).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Recombinant human Interferon-gamma (IFN-γ).

  • Compound S-Bz stock solution (10 mM in DMSO).

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Plate the reporter cell line into 96-well plates at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight. [7]2. Compound Treatment: Prepare serial dilutions of Compound S-Bz in culture medium. Remove the old medium from the cells and add 90 µL of the medium containing the compound or vehicle control. Incubate for 1-2 hours at 37°C.

  • Pathway Stimulation: Prepare a solution of IFN-γ in culture medium at 10x the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL). Add 10 µL of this solution to all wells except the "Unstimulated" control. Add 10 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.

  • Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Data Acquisition: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold induction for each well by dividing its luminescence reading by the average of the unstimulated control wells.

    • Normalize the data to percent inhibition: % Inhibition = 100 * (1 - (Fold_Induction_inhibitor - 1) / (Fold_Induction_vehicle - 1))

    • Plot % Inhibition against the log of inhibitor concentration and fit to a four-parameter model to determine the IC50.

Protocol 3: Cell Viability and Cytotoxicity Assay

Rationale: This assay is crucial for determining if the observed pathway inhibition is due to a specific mechanism or simply a consequence of general cytotoxicity. [8][9]It also helps establish a therapeutic window. The MTT or XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. [7] Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, which is responsive to IFN-γ).

  • Cell Culture Medium.

  • Compound S-Bz stock solution (10 mM in DMSO).

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay).

  • 96-well, clear, flat-bottom microplates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours. [7]2. Compound Treatment: Prepare serial dilutions of Compound S-Bz in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a duration relevant to your pathway assay, typically 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine). [7]3. Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition: If using MTT, add the solubilization solution and incubate further to dissolve the crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate percent viability relative to the vehicle-treated control cells: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle)

    • Plot % Viability against the log of compound concentration to determine the CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) value.

Troubleshooting and Experimental Considerations

  • Compound Solubility: Saccharin derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in the DMSO stock. If precipitation occurs upon dilution in aqueous buffer, consider using a lower concentration or adding a surfactant like Tween-20 (for biochemical assays).

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and may inhibit enzymes. Keep the final DMSO concentration consistent across all wells and ideally below 1%, and certainly no higher than 2%. [10]* Controls are Critical: Always include appropriate controls:

    • Negative Control (Vehicle): Establishes the baseline 0% inhibition or 100% viability.

    • Positive Control (Known Inhibitor): Validates that the assay is working correctly.

    • No Enzyme/Unstimulated Controls: Defines the background signal of the assay.

  • Enzyme Kinetics: For biochemical assays, ensure you are working under initial velocity conditions where the reaction rate is linear with time and proportional to enzyme concentration. [11]Substrate concentration should be at or below the Km for identifying competitive inhibitors. [12]

Conclusion

The protocols detailed in this application note provide a robust starting point for researchers and drug development professionals to investigate the biological activities of this compound. By systematically applying biochemical, pathway-specific, and general cell health assays, users can effectively determine the compound's mechanism of action, cellular efficacy, and potential therapeutic value. This structured approach, grounded in established scientific principles, will facilitate the efficient progression of this and similar saccharin derivatives through the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. PMC.
  • Angeli, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubMed. (2014, June 26). Saccharin derivatives as inhibitors of interferon-mediated inflammation. NIH.
  • ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
  • PubMed Central. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. NIH.
  • Promega. (n.d.). Choosing the right assay to monitor your signal transduction pathway.
  • YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways.
  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • PubMed. (n.d.). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. NIH.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Benchchem. (n.d.). The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide.

Sources

Application Notes and Protocols for N-Benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Versatility of the Saccharin Scaffold

Saccharin, a well-established synthetic compound, is more than just a non-nutritive sweetener.[1] Its rigid benzisothiazole framework and inherent chemical functionalities make it a privileged scaffold in medicinal chemistry and materials science. The ability to readily functionalize the nitrogen atom of the sulfonamide group opens up a vast chemical space for the synthesis of novel derivatives with diverse biological activities.[2] This document provides a detailed guide to the handling, storage, and synthetic protocols for a key derivative: N-benzyl saccharin. Understanding the principles outlined herein is crucial for its safe and effective use in research and development.

The benzylation of saccharin introduces a lipophilic benzyl group, which can significantly alter the parent molecule's physicochemical properties, such as solubility and its interaction with biological targets. N-substituted saccharin derivatives have garnered attention for their potential as enzyme inhibitors, with some demonstrating selectivity towards tumor-associated carbonic anhydrases.[2]

Physicochemical Properties of N-Benzyl Saccharin

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. While extensive data is available for saccharin, specific data for N-benzyl saccharin is less commonly tabulated.[3][4] The following table summarizes key properties, drawing from the known characteristics of saccharin and general principles of N-alkylation.

PropertyData for Saccharin (Parent Compound)Expected Characteristics for N-Benzyl SaccharinRationale for Expected Characteristics
Molecular Formula C₇H₅NO₃S[3]C₁₄H₁₁NO₃SAddition of a C₇H₆ benzyl group.
Molecular Weight 183.18 g/mol [3]273.31 g/mol Sum of saccharin and benzyl group masses, minus one proton.
Appearance White crystalline solid[1][4]White to off-white crystalline solidAlkylation is unlikely to drastically alter the solid-state appearance.
Melting Point 226-229 °C[5]Expected to be lower than saccharin.The introduction of the benzyl group may disrupt the crystal lattice of saccharin, leading to a lower melting point. Specific experimental data is required for confirmation.
Solubility Slightly soluble in water; soluble in acetone, ethanol.[3][6]Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.The non-polar benzyl group significantly increases lipophilicity, decreasing aqueous solubility and enhancing solubility in organic solvents.
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[5]Stable under normal laboratory conditions. Avoid strong oxidizing agents.The core saccharin heterocycle is robust. The benzyl group is also generally stable.

Safety, Handling, and Storage Protocols

The safe handling and appropriate storage of N-benzyl saccharin are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The following protocols are based on established guidelines for handling solid organic compounds and information available for the parent saccharin molecule.

Personal Protective Equipment (PPE)

A comprehensive approach to safety begins with the correct personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust particles.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothing.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any fine particulates.

  • Spill Management: In the event of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal.

  • Waste Disposal: Dispose of N-benzyl saccharin and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Storage Conditions

Proper storage is crucial for maintaining the stability and purity of N-benzyl saccharin.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep the container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Synthesis of N-Benzyl Saccharin: A Detailed Protocol

The N-alkylation of saccharin is a common synthetic transformation. The following protocol details a standard laboratory procedure for the synthesis of N-benzyl saccharin via the reaction of sodium saccharin with benzyl bromide.

Rationale Behind the Synthesis

The synthesis proceeds via a nucleophilic substitution reaction (SN2). Saccharin is weakly acidic, and its proton on the nitrogen can be removed by a base to form the saccharinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide, leading to the formation of the N-C bond and displacement of the bromide ion.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for N-Benzyl Saccharin Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Weigh Sodium Saccharin and Benzyl Bromide solvent Add Dry DMF to Reaction Flask addition Add Sodium Saccharin and Benzyl Bromide to Flask solvent->addition heating Heat Reaction Mixture (e.g., 60-80 °C) addition->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring precipitation Pour Reaction Mixture into Ice Water monitoring->precipitation filtration Collect Precipitate by Vacuum Filtration precipitation->filtration washing Wash Precipitate with Water filtration->washing drying Dry the Crude Product washing->drying recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol) drying->recrystallization mp Melting Point Determination recrystallization->mp nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr ms Mass Spectrometry nmr->ms

Caption: A step-by-step workflow for the synthesis and characterization of N-benzyl saccharin.

Detailed Synthesis Protocol

Materials:

  • Sodium Saccharin

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium saccharin (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagent: To the stirred solution, add benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A white precipitate of N-benzyl saccharin should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude N-benzyl saccharin from a suitable solvent, such as ethanol, to obtain the purified product.

Characterization of N-Benzyl Saccharin

Proper characterization is essential to confirm the identity and purity of the synthesized N-benzyl saccharin.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the saccharin backbone and the benzyl group, as well as a singlet for the benzylic methylene protons (CH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for all the carbon atoms in the molecule, which can be assigned based on their chemical environment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of N-benzyl saccharin.

Physical Characterization
  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

Applications in Drug Discovery and Organic Synthesis

The saccharin scaffold is a versatile building block in the development of new therapeutic agents.[7] N-substituted derivatives, including N-benzyl saccharin, are of particular interest.

  • Enzyme Inhibition: The sulfonamide group of saccharin can act as a zinc-binding group, making its derivatives potential inhibitors of metalloenzymes. As previously mentioned, N-substituted saccharins have shown promise as selective inhibitors of tumor-associated carbonic anhydrases IX and XII.[2]

  • Scaffold for Further Derivatization: N-benzyl saccharin can serve as a starting material for the synthesis of more complex molecules. The benzyl group can be further functionalized, or the aromatic ring of the saccharin core can be modified to explore structure-activity relationships.

  • Organic Synthesis: The saccharin unit can be employed as a protecting group or a directing group in various organic transformations.

Conclusion

N-benzyl saccharin is a valuable derivative of the saccharin scaffold with potential applications in medicinal chemistry and organic synthesis. The protocols and information provided in this document are intended to guide researchers in the safe and effective handling, storage, and synthesis of this compound. Adherence to these guidelines will ensure the integrity of the research and the safety of the scientific community.

References

  • lookchem. (n.d.). Cas 81-07-2, Saccharin. Retrieved from [Link]

  • Synthesis and Characterization of New Saccharin Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Saccharin. Retrieved from [Link]

  • Naser, A. W., & Abdullah, A. F. (2014). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 872-879.
  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

  • Sciencemadness. (n.d.). Saccharin. Retrieved from [Link]

Sources

"solution preparation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide for experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Solution Preparation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as N-benzylsaccharin, is a derivative of the benzisothiazolinone class of compounds. Isothiazolinones are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The addition of a benzyl group to the core structure can significantly alter its physicochemical properties, such as solubility and interaction with biological targets. Accurate and reproducible preparation of solutions of this compound is a critical first step for any in vitro or in vivo experimental work to ensure the reliability and validity of the results. This guide provides a comprehensive protocol for the preparation of stock and working solutions of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, with a focus on addressing its anticipated poor aqueous solubility.

Physicochemical Properties and Solvent Selection

Due to the presence of both a rigid heterocyclic core and a hydrophobic benzyl group, 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is expected to have low solubility in aqueous solutions. The parent compound, 1,2-benzisothiazolin-3-one (BIT), has a reported water solubility of about 1 g/L.[1] The addition of the benzyl group will likely decrease this further. Therefore, the selection of an appropriate organic solvent is crucial for preparing a concentrated stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds and is compatible with most biological assays when diluted to a final concentration of less than 0.5%.[4][5]

Alternative Solvents: If DMSO is not suitable for a specific experimental setup, other organic solvents such as ethanol, methanol, or acetone could be considered. However, their solvating power for this compound may be lower, and their compatibility with the experimental system must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in DMSO.

Materials:

  • 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (C14H11NO3S) is approximately 289.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 289.31 g/mol = 0.0028931 g = 2.89 mg

  • Weigh the compound: Carefully weigh out 2.89 mg of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube or vial containing the compound.

  • Dissolve the compound: Tightly cap the tube or vial and vortex thoroughly for at least 1-2 minutes. A clear solution should be obtained. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is recommended to protect the solution from light.

Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in experiments.

Materials:

  • 10 mM stock solution of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in DMSO

  • Appropriate aqueous buffer or cell culture medium for the experiment

  • Pipettes

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentrations. It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around to minimize the risk of precipitation.

    • Example for a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer. Mix thoroughly by gentle pipetting or vortexing.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5%).

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation.

Data Presentation

Parameter Value Notes
Molecular Weight ~289.31 g/mol
Recommended Stock Solvent Anhydrous DMSO
Recommended Stock Concentration 10 mMCan be adjusted based on solubility limits.
Stock Solution Storage -20°C, protected from lightAliquot to avoid freeze-thaw cycles.
Final DMSO Concentration in Assay < 0.5%Verify tolerance of your specific assay.

Mandatory Visualizations

SolutionPreparationWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound (e.g., 2.89 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer to vial dissolve Vortex / Sonicate (Ensure full dissolution) add_dmso->dissolve store Store at -20°C (Aliquoted, protected from light) dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

TroubleshootingWorkflow cluster_actions Troubleshooting Steps start Compound does not fully dissolve in DMSO sonicate Apply gentle heat (37°C) or sonication start->sonicate lower_conc Prepare a lower concentration stock solution sonicate->lower_conc Failure result_success Compound Dissolves sonicate->result_success Success check_solvent Check purity and water content of DMSO lower_conc->check_solvent Failure lower_conc->result_success Success result_fail Precipitation Persists check_solvent->result_fail If issue remains

Caption: Troubleshooting guide for dissolution issues.

Quality Control and Validation

  • Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or cloudiness before use.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Purity Check: Ensure the purity of the starting material is known and documented, as impurities can affect the experimental results.

Safety and Handling

Isothiazolinones as a class of compounds can be skin and eye irritants and may cause allergic skin reactions.[2][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound and its solutions.[8] All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Ataman Chemicals. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt.
  • University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. AERU.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt.
  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
  • Google Patents. (n.d.). CN111253335B - New synthetic method of N-substituted benzisothiazolin-3-one derivative.
  • Australian Government Department of Health. (2020). Isothiazolinones: Human health tier III assessment.
  • Wikipedia. (n.d.). Benzisothiazolinone.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
  • Google Patents. (n.d.). US8884024B1 - Process for preparing benzisothiazolinones.
  • ResearchGate. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • IRO Biocide. (2023). Properties and Synthesis of Benzoisothiazolinones.
  • MADE SAFE Certified. (2023). Chemical Profile: Isothiazolinone Preservatives.
  • Regulations.gov. (2020). Hazard characterization of isothiazolinones in support of fifra registration review.
  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Google Patents. (n.d.). US20110112327A1 - Preparation of n-substituted isothiazolinone derivatives.
  • ResearchGate. (n.d.). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions.
  • BenchChem. (n.d.). Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides.
  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • CAS Common Chemistry. (n.d.). N-Benzylsaccharin.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl saccharin. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of saccharin derivatives. Here, we address common challenges encountered during the N-benzylation of saccharin, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses specific issues that may arise during the synthesis of N-benzyl saccharin. Each question represents a common problem, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of N-benzyl saccharin. What are the likely causes and how can I fix this?

Answer: Low product yield is a frequent issue that can often be traced back to suboptimal reaction conditions or mechanical losses during the workup and purification stages. Let's break down the most common culprits.

  • Incomplete Deprotonation of Saccharin: The N-H proton of saccharin is acidic (pKa ≈ 1.6), but efficient deprotonation is crucial to generate the nucleophilic saccharinate anion.[1]

    • Causality: If the base is not strong enough or is used in insufficient quantity, a significant portion of the saccharin will remain unreacted. Furthermore, the presence of water in the reaction medium can consume the base and hinder the formation of the desired anion.

    • Troubleshooting Steps:

      • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). For laboratory-scale synthesis, sodium saccharin is often used directly, which simplifies the procedure.[2]

      • Stoichiometry: Use at least 1.0 to 1.1 molar equivalents of the base relative to saccharin to ensure complete deprotonation.

      • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices but must be anhydrous.[2]

  • Reagent Quality and Stability:

    • Causality: Benzyl halides (bromide or chloride) can degrade over time, especially if exposed to light or moisture. Impure or degraded reagents will naturally lead to lower yields.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly opened or purified benzyl bromide/chloride. If the liquid appears yellow or discolored, consider purifying it by distillation.

      • Proper Storage: Store alkylating agents in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature:

    • Causality: While the Sₙ2 reaction for N-alkylation is generally efficient, temperature plays a critical role. Temperatures that are too low may result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product or reagents.

    • Troubleshooting Steps:

      • Optimize Temperature: A good starting point is room temperature to 50 °C. Monitor the reaction by TLC to determine the optimal temperature for your specific setup. Gentle heating is often sufficient to drive the reaction to completion within a reasonable timeframe.

The following flowchart outlines a decision-making process for troubleshooting low-yield reactions.

Caption: Competing N- vs. O-alkylation pathways of the saccharinate anion.

Issue 3: Product is a Sticky Oil and Resists Crystallization

Question: After workup and removing the solvent, my product is a persistent oil or a sticky solid that I can't crystallize. How can I induce solidification?

Answer: This is a very common purification challenge in organic synthesis. The inability to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice. [3]

  • Potential Causes and Solutions:

    • Residual High-Boiling Solvent: Solvents like DMF or DMSO are difficult to remove completely on a standard rotary evaporator.

      • Solution: Dry the crude product under a high vacuum (using a vacuum pump, not a water aspirator) for several hours, possibly with gentle heating (e.g., 40-50 °C). This is often sufficient to remove trace solvents.

    • Presence of the O-alkylated Isomer: The O-benzyl saccharin isomer may have a lower melting point or exist as an oil at room temperature. Its presence, even in small amounts, can act as an impurity and prevent the N-benzyl saccharin from crystallizing.

      • Solution: The best approach is to purify the mixture using column chromatography before attempting crystallization. (See Protocol 2).

    • Unreacted Starting Materials: Residual benzyl bromide or saccharin can also inhibit crystallization.

      • Solution: An aqueous workup (e.g., washing the organic layer with water and brine) should remove most of the unreacted sodium saccharin. Column chromatography will remove unreacted benzyl bromide.

  • Techniques to Induce Crystallization:

    • Trituration: This is a highly effective technique. Dissolve or suspend the crude oil in a minimal amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or scratch the flask with a glass rod. The pure product should precipitate as a solid, which can then be collected by filtration.

    • Recrystallization: If you have a solid crude product, recrystallization is the best method for purification. Ethanol or isopropanol are often good choices. See Protocol 3 for a detailed procedure. [2]

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the N-benzylation reaction? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The starting sodium saccharin will remain at the baseline (Rf ≈ 0), while the N-benzyl saccharin product will have a higher Rf value (e.g., Rf ≈ 0.4-0.5). The reaction is complete when the starting material spot has disappeared. Visualize the spots under a UV lamp (254 nm).

Q2: How can I effectively separate N-benzyl saccharin from the O-benzyl isomer? A2: While optimizing the reaction to favor the N-isomer is the best strategy, separation of a mixture can be achieved.

  • Flash Column Chromatography: This is the most reliable method. The two isomers have slightly different polarities and can usually be separated on a silica gel column using a gradient of ethyl acetate in hexanes. The less polar O-isomer typically elutes first, followed by the N-isomer. [2]* Fractional Recrystallization: This can sometimes be effective. It may be possible to find a solvent system where one isomer is significantly less soluble than the other, allowing for its selective crystallization. This often requires some experimentation. [2] Q3: What are the key spectroscopic signals to confirm the identity and purity of N-benzyl saccharin? A3: 1H NMR spectroscopy is the most powerful tool for distinguishing between the N- and O-alkylated isomers. The key is the chemical shift of the benzylic protons (-CH₂-).

Compound Benzylic Protons (-CH₂-) Aromatic Protons
N-benzyl Saccharin ~4.9-5.1 ppm (singlet)~7.2-7.4 ppm (benzyl) & ~7.8-8.1 ppm (saccharin)
O-benzyl Saccharin ~5.4-5.6 ppm (singlet)~7.2-7.4 ppm (benzyl) & ~7.8-8.1 ppm (saccharin)

The benzylic protons of the O-isomer are more deshielded (shifted further downfield) because they are directly attached to the electronegative oxygen atom. The ratio of the two isomers in a mixture can be determined by integrating these characteristic benzylic proton signals. [4][5]

Experimental Protocols

Protocol 1: General Synthesis of N-benzyl Saccharin
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium saccharin (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to create a concentration of approximately 0.5 M. Stir the suspension.

  • Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure N-benzyl saccharin.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • LookChem. (n.d.). Cas 81-07-2, Saccharin. Retrieved from [Link]

  • Leontyev, A. V., et al. (2019). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Abstracts of Papers of the American Chemical Society, 257. Link to conference abstract, specific proceedings may vary.
  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

  • PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. PMC. Retrieved from [Link]

  • Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56. Available at: [Link]

  • Olmsted, J. (1983). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 60(10), 897. Available at: [Link]

  • Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(62), 37881-37905. Available at: [Link]

  • Nishiyama, M., et al. (1976). U.S. Patent No. 3,988,344. Washington, DC: U.S.
  • North Central College. (2016). Organic Chemistry I Laboratory: Experiment 8. Retrieved from [Link]

Sources

"optimizing reaction conditions for 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-alkylation reaction. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Understanding the Core Reaction: N-Alkylation of Saccharin

The synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is achieved through the N-alkylation of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide anion (saccharinate) with a benzylating agent, typically benzyl bromide. The core challenge of this synthesis lies in the ambident nature of the saccharinate nucleophile. Alkylation can occur at the desired nitrogen atom (N-alkylation) to form the thermodynamically stable product, or at the carbonyl oxygen atom (O-alkylation) to yield a kinetic byproduct.[1][2] Optimizing conditions to favor N-alkylation is paramount for achieving high yield and purity.

ReactionPathway cluster_reactants Reactants cluster_products Products Saccharin Saccharin Anion N_Product Desired Product 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-Alkylated) Saccharin->N_Product N-Attack (Thermodynamic Pathway) O_Product Side Product 3-(Benzyloxy)-1,2-benzisothiazole 1,1-dioxide (O-Alkylated) Saccharin->O_Product O-Attack (Kinetic Pathway) BenzylBromide Benzyl Bromide BenzylBromide->N_Product BenzylBromide->O_Product

Caption: Competing N- vs. O-alkylation pathways in saccharin benzylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is suffering from very low yield. What are the common causes and how can I improve it?

Low yield is a frequent problem that can stem from several factors. A systematic approach is necessary to diagnose the root cause.

Potential Causes & Solutions:

  • Inappropriate Base or Incomplete Deprotonation: The N-H proton of saccharin must be removed to generate the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Instead of generating the salt in situ with weaker bases like potassium carbonate, consider using the pre-formed sodium salt of saccharin.[2][3] Alternatively, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF) can be used, but require stringent anhydrous conditions.[4] Using at least 1.1-1.2 molar equivalents of a base like K₂CO₃ is recommended if generating the salt in situ.[3]

  • Poor Reactivity of Alkylating Agent: While benzyl bromide is quite reactive, using less reactive halides like benzyl chloride will result in slower reaction rates.[1]

    • Solution: Ensure the quality of your benzyl bromide; it can degrade over time. If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the saccharin anion and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO are excellent for this reaction as they effectively solvate the cation, leaving a "naked" and highly reactive saccharinate anion.[2][3] However, due to toxicity concerns, alternatives can be employed. Phase-transfer catalysis (PTC) in a biphasic system (e.g., toluene/water) is a highly effective and greener alternative.[1][5][6]

  • Low Reaction Temperature: Like most Sₙ2 reactions, this alkylation requires sufficient thermal energy.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A range of 60-100 °C is typical, depending on the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.

Q2: I'm observing a significant amount of the O-benzyl isomer. How can I increase the selectivity for N-alkylation?

This is the most common selectivity challenge. The ratio of N- to O-alkylation is heavily influenced by reaction conditions, as the former is the thermodynamic product and the latter is the kinetic product.[1]

Strategies to Favor N-Alkylation:

  • Leverage Thermodynamic Control:

    • Solution: Higher temperatures and longer reaction times generally favor the formation of the more stable thermodynamic product (N-alkylated).[1] The initially formed O-alkylated product can rearrange to the N-alkylated product upon extended heating.[1] Monitor the reaction by TLC or ¹H NMR to track the disappearance of the O-alkylated isomer.

  • Solvent and Counter-ion Effects:

    • Solution: Polar aprotic solvents like DMF and DMSO, which leave the anion highly reactive, can sometimes lead to less selectivity. In contrast, phase-transfer catalysis (PTC) can offer excellent N-selectivity. The quaternary ammonium catalyst transports the saccharinate anion into the organic phase, where the reaction occurs under controlled conditions that can favor N-alkylation.[1][4] Using the lithium salt of saccharin has also been reported to provide high N-selectivity.[7]

  • Steric Hindrance:

    • Solution: While not applicable for benzyl groups, it's a key principle to remember. For more sterically hindered alcohols (used under Mitsunobu conditions) or alkylating agents, O-alkylation can become more pronounced as the nitrogen atom is more sterically shielded than the carbonyl oxygen.[8][9]

Parameter To Favor N-Alkylation (Thermodynamic Product) To Favor O-Alkylation (Kinetic Product)
Temperature Higher (e.g., 80-110 °C)Lower (e.g., 0 °C to RT)
Reaction Time LongerShorter
Solvent Toluene with PTC, or DMF/DMSO with careful controlAprotic solvents that promote high reactivity
Counter-ion Li⁺ has shown high selectivity[7]K⁺, Na⁺ in highly dissociating solvents

Table 1. General Conditions Influencing N/O-Alkylation Selectivity.

Q3: My reaction is incomplete, with significant starting material remaining. What should I check?

Incomplete conversion points to issues with either reaction conditions or reagent stoichiometry/purity.

Troubleshooting Start Problem: Incomplete Conversion Check_Base Is base strong enough & in sufficient excess? (e.g., >1.1 eq K₂CO₃) Start->Check_Base Check_Reagents Are reagents pure? (Saccharin dry? Benzyl bromide fresh?) Start->Check_Reagents Check_Conditions Are Temp/Time sufficient? (e.g., 80-100°C, monitor by TLC) Start->Check_Conditions Check_Solubility Is everything dissolved? (Consider PTC for solubility issues) Start->Check_Solubility Sol_Base Solution: Increase base equivalents or use pre-formed sodium salt. Check_Base->Sol_Base No Sol_Reagents Solution: Dry saccharin under vacuum. Purify benzyl bromide if needed. Check_Reagents->Sol_Reagents No Sol_Conditions Solution: Increase temperature and/or reaction time. Check_Conditions->Sol_Conditions No Sol_Solubility Solution: Switch to DMF/DMSO or use a phase-transfer catalyst. Check_Solubility->Sol_Solubility No

Caption: Troubleshooting workflow for incomplete reaction conversion.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the saccharin (or its salt) is completely dry, as water can interfere with the reaction.[3] Benzyl bromide is a lachrymator and can degrade; use freshly opened or purified material.

  • Check Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide to ensure the complete consumption of the more valuable saccharin salt.

  • Enhance Solubility: If the saccharin salt is not fully soluble in your chosen solvent, the reaction will be slow and incomplete. This is a common issue in solvents like toluene or acetonitrile. A phase-transfer catalyst (e.g., Tetrabutylammonium Bromide - TBAB) is exceptionally effective at overcoming this by transporting the anion into the organic phase.[1]

  • Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation in a "dry reaction" on a solid support like silica gel can dramatically accelerate the reaction, often completing it within minutes.[10]

Q4: How can I effectively purify my product and separate it from the O-alkylated isomer?

Purification is critical. The product is a solid at room temperature (m.p. 108-110 °C), which lends itself well to crystallization methods.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture. If using DMF or DMSO, dilute with a larger volume of an organic solvent (e.g., ethyl acetate, dichloromethane) and wash thoroughly with water to remove the high-boiling solvent and any inorganic salts. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[11]

  • Recrystallization (Primary Method): This is often the most effective method for separating the N- and O-alkylated isomers.[2]

    • Solvent Screening: Ethanol is a commonly reported and effective solvent for recrystallization.[10] Other potential solvent systems include isopropanol, or mixtures like ethyl acetate/hexanes. The goal is to find a solvent in which the desired N-benzyl product has high solubility at high temperature and low solubility at low temperature, while impurities remain in solution.[12]

  • Silica Gel Chromatography (If Needed): If recrystallization fails to provide sufficient purity, column chromatography is the next step.[1][13]

    • Eluent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. The less polar O-benzyl isomer will typically elute before the more polar N-benzyl product. Use TLC to determine the optimal solvent ratio for good separation.

Recommended Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

This method is robust, scalable, and avoids the use of hazardous solvents like DMF.[1][5]

Materials:

  • Sodium Saccharin (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium saccharin (1.0 eq) and toluene (5-10 mL per gram of saccharin).

  • Add Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Add benzyl bromide (1.05 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts, washing the precipitate with a small amount of fresh toluene.[1]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude solid product.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent) to the flask while heating (e.g., on a hot plate) until the solid just dissolves.[12]

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the surface.

  • Dry the crystals in a vacuum oven to yield pure 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

References

  • Mazzieri, C. F., Arguello, B., & Martin, A. R. (1984). N-SUBSTITUTION OF SACCHARIN UNDER PHASE-TRANSFER CONDITIONS. OPPI BRIEFS, 16(1).
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • Ding, Y., et al. (1994). Dry Reaction Under Microwave: N—Alkylation of Saccharin on Silicagel.
  • Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research.
  • Troubleshooting side reactions in the N-alkyl
  • Forest of amines! (saccharin to cyclic and asymmetric amines). (2012). Sciencemadness Discussion Board.
  • Efficient N -Alkylation of Secondary Amines to Prepare N -Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. (n.d.).
  • Industrial Phase-Transfer Catalysis. (2005).
  • Efficient N‑Alkylation of Secondary Amines to Prepare N‑Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. (2024). Industrial & Engineering Chemistry Research.
  • Kaur, K., & Srivastava, S. (2022). Synthesis of N-acyl and N-alkyl saccharin derivatives.
  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable.
  • Phase Transfer C
  • Technical Support Center: Optimizing Alkylation with Benzothiazolium Salts. (2025). Benchchem.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). NIH.
  • Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society.
  • Process for preparing benzisothiazolinones. (2014).
  • 1,2-Benzisothiazol-3(2H)-one synthesis. (n.d.). ChemicalBook.
  • Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone. (n.d.).
  • Optimizing reaction conditions for N-alkyl
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. (2025). PMC - NIH.

  • 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). Merck.
  • A FACILE SYNTHESIS OF 1,2-BENZISOTHIAZOLIN-3-ONES. (1999). HETEROCYCLES.
  • Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. (2025). Benchchem.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
  • Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. (2025).
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH.
  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube.

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Technical Support Center: Troubleshooting Low Yield in N-Benzyl Saccharin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-benzyl saccharin. This guide is designed to provide in-depth troubleshooting assistance and address common challenges that can lead to low product yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-benzyl saccharin synthesis has a very low yield. What are the most likely causes?

Low yields in the N-alkylation of saccharin with benzyl halides can stem from several factors, often related to reaction conditions, reagent quality, or competing side reactions. The primary reaction is a nucleophilic substitution, where the saccharin anion acts as the nucleophile.

Common Causes for Low Yield:

  • Incomplete Deprotonation of Saccharin: Saccharin must be fully deprotonated to form the nucleophilic saccharin anion. If the base is not strong enough or used in insufficient amounts, a significant portion of the saccharin will remain unreacted.[1]

  • Competing O-Alkylation: The saccharin anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen and the carbonyl oxygen.[2][3] This can lead to the formation of the undesired O-benzyl saccharin isomer, consuming reagents and reducing the yield of the target N-benzyl product.

  • Side Reactions of the Benzyl Halide: Benzyl halides can undergo self-condensation or elimination reactions, especially under strongly basic conditions or at elevated temperatures. This is analogous to the E2 elimination that competes with the Williamson ether synthesis.[1][4]

  • Poor Solubility of Reagents: If the sodium or potassium salt of saccharin is not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.[5]

  • Moisture in the Reaction: Water can hydrolyze the benzyl halide and react with the base, reducing their effective concentrations and hindering the desired reaction.[4]

  • Suboptimal Reaction Temperature and Time: The reaction may require specific temperature and time parameters to proceed to completion. Insufficient heating or reaction time can result in a low conversion of starting materials. Conversely, excessive heat can promote side reactions.[6]

Q2: I am observing a significant amount of a byproduct. How can I identify and minimize it?

The most common byproduct in this synthesis is the O-benzyl saccharin isomer due to the ambident nature of the saccharin nucleophile.

Identification:

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy are powerful tools to distinguish between the N- and O-alkylated products. The chemical shifts of the protons and carbons near the site of benzylation will be significantly different. Mass spectrometry can also be used to confirm the mass of the isomeric products.

  • Chromatographic Separation: Thin Layer Chromatography (TLC) can often resolve the two isomers, appearing as distinct spots. Column chromatography can then be used for separation and purification.[3]

Minimization of O-Alkylation:

The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[3] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the anion relatively "naked," making the more electronegative nitrogen atom a more accessible nucleophile. In contrast, polar protic solvents can hydrogen bond with the nitrogen, favoring O-alkylation.

  • Counter-ion: The choice of the counter-ion in the saccharin salt can influence the regioselectivity. Generally, larger, and "softer" cations can favor N-alkylation.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N-alkylated product.

Q3: What are the optimal reaction conditions for maximizing the yield of N-benzyl saccharin?

While the ideal conditions can vary slightly based on the specific scale and available reagents, a well-established starting point for the N-alkylation of saccharin involves the following:

ParameterRecommended ConditionRationale
Saccharin Form Pre-formed sodium or potassium saltEnsures complete deprotonation and availability of the nucleophile.
Benzyl Halide Benzyl bromide or benzyl chlorideBromide is generally more reactive than chloride.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)If starting from saccharin, a non-nucleophilic base is required.
Solvent Anhydrous DMF or DMSOPromotes N-alkylation and solubilizes the saccharin salt.[3]
Temperature Room temperature to 50 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Troubleshooting Workflows

Workflow 1: Diagnosing Low Conversion

Use this workflow if you are recovering a significant amount of unreacted saccharin.

Caption: Troubleshooting workflow for low conversion of starting material.

Workflow 2: Addressing Byproduct Formation

Follow this workflow if you observe significant byproduct formation, likely O-benzyl saccharin.

Caption: Troubleshooting workflow for minimizing O-alkylation byproduct.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl Saccharin from Sodium Saccharin

This protocol provides a reliable method for the synthesis of N-benzyl saccharin.

Materials:

  • Sodium saccharin

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium saccharin (1.0 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

A convenient method for purifying the N-benzyl saccharin and potentially separating it from the O-benzyl isomer has been reported.[3]

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble, but the impurities are less soluble (e.g., ethanol).

  • Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Mechanistic Insights

The N-alkylation of saccharin is a classic example of a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products saccharin_anion Saccharin Anion (Nucleophile) TS [Saccharin---Benzyl---Br]⁻ saccharin_anion->TS Nucleophilic Attack benzyl_bromide Benzyl Bromide (Electrophile) benzyl_bromide->TS n_benzyl_saccharin N-Benzyl Saccharin TS->n_benzyl_saccharin Bond Formation bromide_ion Bromide Ion TS->bromide_ion Leaving Group Departure

Caption: Sₙ2 mechanism for the synthesis of N-benzyl saccharin.

The ambident nature of the saccharin anion is a key consideration. The negative charge is delocalized over the nitrogen and oxygen atoms. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer nitrogen atom. Benzyl bromide is considered a relatively soft electrophile, which generally favors N-alkylation, especially in polar aprotic solvents.

References

  • North Central College. (2016, March 21). Organic Chemistry I Laboratory - Ambident Nucleophiles: Reaction of Sodium Saccharin with Iodoethane. AnyFlip. Retrieved from [Link]

  • Chegg. (2017, November 27). Solved: Draw the mechanism for the alkylation of sodium saccharin with ethyl iodide. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Humphries, A. C., et al. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(10), 2643. doi:10.3390/molecules23102643. Retrieved from [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, October 16). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 6). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved from [Link]

  • American Chemical Society. (n.d.). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Retrieved from [Link]

  • ScienceMadness. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • ResearchGate. (2019, December 5). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269195A - A kind of synthetic method for preparing saccharin.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

  • Google Patents. (n.d.). US4464537A - Preparation of saccharin.
  • PubMed. (n.d.). Synthesis and properties of N-substituted saccharin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3988344A - Process for purifying saccharin.
  • PubMed Central. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

  • Google Patents. (n.d.). EP0052750B1 - Process for the preparation of saccharin.
  • ScienceMadness Wiki. (n.d.). Saccharin. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of saccharin. Retrieved from [Link]

  • Google Patents. (n.d.). US4145349A - Process for the production of saccharine.

Sources

Technical Support Center: Stability of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide (N-Benzylsaccharin) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, a compound commonly known as N-benzylsaccharin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. While direct, extensive stability data for N-benzylsaccharin is limited, this guide synthesizes information from its parent compound, saccharin, and related benzisothiazolinone derivatives to offer scientifically grounded advice. Our goal is to help you anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-benzylsaccharin in aqueous solutions?

A1: Based on the structure of N-benzylsaccharin and data from the parent compound saccharin, the primary stability concern is hydrolysis of the cyclic amide (lactam) bond within the benzisothiazole ring. This process leads to ring-opening and the formation of degradation products that lack the biological activity of the parent compound. The rate of this hydrolysis is significantly influenced by pH and temperature.

Other potential, though less common, concerns include:

  • Photodegradation: Compounds with aromatic rings, like N-benzylsaccharin, may be susceptible to degradation upon exposure to UV light.[1]

  • Solubility vs. Stability: Due to the nonpolar benzyl group, N-benzylsaccharin has limited aqueous solubility. It is crucial to distinguish between compound precipitation (a physical process) and chemical degradation.

Q2: How does pH affect the stability of N-benzylsaccharin solutions?

A2: The stability of the benzisothiazole ring is highly pH-dependent. For the parent compound, saccharin, significant hydrolysis occurs under strongly acidic (pH < 2) or alkaline conditions. It is stable in the pH range of 3.3 to 8.0, even with heating.[2]

  • Acidic Conditions (pH < 2): Under strong acid catalysis, the amide bond is susceptible to hydrolysis, leading to the formation of 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid (for saccharin).[3] A similar pathway is anticipated for N-benzylsaccharin.

  • Neutral to Mildly Acidic/Alkaline Conditions (pH 3-8): The compound is expected to be most stable in this range. For most cell culture and biochemical assays, maintaining the pH within this range is critical.

  • Strongly Alkaline Conditions (pH > 8): In alkaline solutions, the rate of degradation for related isothiazolinones increases with pH due to hydrolysis of the amide bond.[4]

Q3: I've observed a precipitate forming in my stock solution. Is this degradation?

A3: Not necessarily. N-benzylsaccharin is a relatively hydrophobic molecule and, like its parent compound saccharin, is only slightly soluble in water.[1][5] Precipitation is more likely a result of exceeding the compound's solubility limit in your chosen solvent system, especially when aqueous buffers are added to a concentrated organic stock.

To differentiate between precipitation and degradation:

  • Re-solubilization: Gently warm the solution or add a small amount of an appropriate organic co-solvent (e.g., DMSO, ethanol). If the precipitate dissolves, it is likely the intact compound.

  • Analytical Check: Analyze the supernatant and the re-dissolved precipitate by HPLC. If both show a single peak corresponding to the parent compound, it confirms a solubility issue. Degradation would be indicated by the appearance of new peaks with different retention times.

Q4: What are the recommended storage conditions for N-benzylsaccharin solutions?

A4: To maximize shelf-life and ensure experimental consistency, the following storage conditions are recommended:

Solution Type Solvent Storage Temperature Recommendations
Primary Stock Anhydrous DMSO or Ethanol-20°C or -80°CStore in small aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent moisture absorption.
Working Solutions Aqueous Buffers (pH 6-8)2-8°C (short-term)Prepare fresh daily if possible. For storage up to a few days, filter-sterilize and store protected from light.
Troubleshooting Guide
Problem: Inconsistent results in biological assays.
  • Potential Cause: Degradation of N-benzylsaccharin in the assay medium.

  • Troubleshooting Steps:

    • Verify Medium pH: Ensure the pH of your complete assay medium (including all supplements) is within the stable range (pH 6-8).

    • Incubation Time: Long incubation times at 37°C can accelerate hydrolysis. Consider running a time-course experiment to see if the compound's effect diminishes over time.

    • Control Experiment: Prepare a stock solution of N-benzylsaccharin in the assay medium and incubate it under the same conditions as your experiment, but without cells or other biological components. Analyze this solution by HPLC at the beginning and end of the incubation period to directly assess compound stability.

Problem: Appearance of new peaks in HPLC chromatogram over time.
  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary degradation products from hydrolysis are likely ring-opened forms of the molecule. For saccharin, these are 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid. Mass spectrometry (LC-MS) can be used to identify the mass of the new peaks and confirm their identity.

    • Review Solution Preparation and Storage:

      • Was the correct buffer and pH used?

      • Was the solution exposed to light for extended periods?

      • Was an impure or wet solvent used to prepare the stock solution?

    • Optimize Conditions: Based on the likely cause, adjust the buffer pH, protect solutions from light, or use fresh, high-purity anhydrous solvents.

Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the required amount of N-benzylsaccharin powder in a clean, dry vial.

  • Solvent Addition: Add a minimal amount of anhydrous DMSO (or ethanol) to dissolve the compound completely. For example, to make a 10 mM stock, dissolve the appropriate mass in a calculated volume of DMSO.

  • Vortexing/Sonication: Gently vortex or sonicate the solution in a water bath until all solid material is dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, amber-colored vials to protect from light. Store immediately at -20°C or -80°C.

Protocol 2: Basic Stability Assessment using HPLC

This protocol allows you to test the stability of N-benzylsaccharin in your specific experimental buffer.

  • Preparation:

    • Prepare a fresh solution of N-benzylsaccharin in your experimental buffer at the final working concentration.

    • Prepare a control solution in a solvent where the compound is known to be stable (e.g., acetonitrile or a mobile phase mixture).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of both the test and control solutions into an HPLC system. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C for 24 hours, protected from light). Store the control solution at 4°C.

  • Final Time Point (T=x) Analysis: After the incubation period, inject another aliquot of the test and control solutions into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining in the test solution using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A loss of >10% typically indicates significant degradation.

Visualizations
Predicted Hydrolytic Degradation Pathway

The primary degradation pathway for N-benzylsaccharin in both acidic and alkaline solutions is predicted to be the hydrolysis of the amide bond, leading to the opening of the isothiazole ring.

G cluster_main Predicted Hydrolytic Degradation cluster_conditions Conditions parent N-Benzylsaccharin (this compound) acid Strong Acid (pH < 2) + H₂O parent->acid base Strong Base (pH > 8) + OH⁻ parent->base product Ring-Opened Product (N-benzyl-2-sulfamoylbenzoic acid) acid->product base->product

Caption: Predicted hydrolytic degradation of N-benzylsaccharin.

Workflow for Stability Assessment

This workflow outlines the decision-making process when encountering potential stability issues.

G start Start: Inconsistent Assay Results or Visual Changes in Solution check_visual Is a Precipitate Visible? start->check_visual solubility_test Perform Solubility Test (Warm / Add Co-solvent) check_visual->solubility_test Yes hplc_analysis Perform HPLC Analysis (Compare T=0 vs. T=x) check_visual->hplc_analysis No dissolves Precipitate Dissolves? solubility_test->dissolves solubility_issue Conclusion: Solubility Issue. Optimize Solvent System. dissolves->solubility_issue Yes dissolves->hplc_analysis No new_peaks New Peaks Observed? hplc_analysis->new_peaks degradation_issue Conclusion: Degradation Occurring. Investigate pH, Temp, Light. new_peaks->degradation_issue Yes stable Conclusion: Compound is Stable. Investigate Other Experimental Variables. new_peaks->stable No

Caption: Troubleshooting workflow for stability issues.

References
  • Hydrolytic Stability of Saccharin.

  • Saccharin | C7H5NO3S | CID 5143.

  • A Review: Saccharin Discovery, Synthesis, and Applications.

  • METHODS OF ANALYSIS OF SACCHARIN.

  • Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC.

  • Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC.

  • Saccharin.

  • Stability analysis of sodium saccharin in fried nuts and seeds-Determination of sodium saccharin and o -sulfamoylbenzoic acid by HPLC.

  • Synthesis and properties of N-substituted saccharin derivatives.

  • Stability Analysis of Sodium Saccharin in Fried Nuts and Seeds —Determination of sodium saccharin and o-sulfamoyl benzoic acid fried by HPLC.

  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation.

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

  • Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products.

  • Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products.

  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation.

  • ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives.

  • Synthesis of Novel Saccharin Derivatives.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • Sulfamic acid and its N-substituted derivatives.

Sources

Technical Support Center: NMR Spectral Interpretation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges in the nuclear magnetic resonance (NMR) analysis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as N-benzylsaccharin. We will move from foundational spectral features to advanced troubleshooting and a definitive workflow for structural confirmation.

Section 1: Foundational Spectra Analysis (FAQs)

This section addresses the most common initial questions regarding the expected NMR spectra of the target molecule.

Q1: What is the expected ¹H NMR spectrum for 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide?

A1: The ¹H NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region, which contains the key benzylic protons.

  • Causality: The molecule contains two distinct aromatic rings and a methylene (CH₂) bridge. The chemical environment of each proton dictates its resonance frequency (chemical shift).[1][2] The powerful electron-withdrawing effects of the sulfonyl (SO₂) and carbonyl (C=O) groups in the saccharin moiety significantly influence the electronic environment of nearby protons, causing them to appear further downfield (at a higher ppm value).[2]

  • Expected Signals:

    • Aromatic Region (approx. 7.20-8.20 ppm): This region will contain signals for nine protons in total, originating from both the saccharin core and the benzyl group's phenyl ring. Due to the similar electronic environments, these signals are often complex and overlapping.

      • The four protons on the benzisothiazole ring are typically found further downfield due to the strong deshielding from the adjacent SO₂ and C=O groups.

      • The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the more typical aromatic range.

    • Benzylic Protons (approx. 4.90-5.20 ppm): The two protons of the methylene bridge (-CH₂-) will appear as a sharp singlet. Its downfield position is a result of being attached to a nitrogen atom, which is part of the electron-deficient saccharin ring system.

Below is a diagram of the molecule with protons labeled for discussion.

Caption: Structure of N-benzylsaccharin with proton labeling.

Q2: What are the expected ¹³C NMR chemical shifts?

A2: The ¹³C NMR spectrum provides complementary information, highlighting the carbon backbone. The presence of heteroatoms (O, N, S) and sp²-hybridized carbons results in a wide distribution of signals.

  • Causality: Carbon chemical shifts are highly sensitive to their electronic environment and hybridization state.[3] Carbons double-bonded to oxygen (carbonyls) are strongly deshielded and appear far downfield. Aromatic carbons appear in a characteristic midrange, while aliphatic carbons are the most shielded (upfield).

  • Expected Chemical Shift Ranges:

Carbon TypeExpected Chemical Shift (δ, ppm)Rationale
Carbonyl Carbon (C=O)158 – 165 ppmDirectly bonded to electronegative oxygen and nitrogen.[4]
Aromatic Carbons (Saccharin & Phenyl Rings)120 – 145 ppmStandard range for sp² carbons in aromatic systems.[5][6]
Quaternary Aromatic Carbons130 – 145 ppmOften at the lower field end of the aromatic region; no attached protons.
Benzylic Carbon (-CH₂-)45 – 55 ppmAliphatic sp³ carbon, but deshielded by attachment to nitrogen and a phenyl ring.
Q3: The 1D spectra are ambiguous. How can I assign the protons and carbons definitively?

A3: For a molecule with this level of complexity, particularly with nine overlapping aromatic protons, 1D NMR alone is insufficient for unambiguous assignment. A suite of two-dimensional (2D) NMR experiments is the standard and required methodology.[7][8]

  • Recommended 2D NMR Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbons (2-3 bonds apart).[8][9] It is invaluable for tracing the connectivity within each of the two separate aromatic rings. You will see cross-peaks connecting adjacent protons but no correlations between the two rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[7][8] This allows you to definitively assign the carbon signal for every protonated carbon once the proton has been identified.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete structure. It shows correlations between protons and carbons that are two or three bonds away.[8][10] Its key applications here are:

      • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC allows their assignment by observing correlations from nearby protons.

      • Connecting Fragments: Crucially, you will observe a correlation from the benzylic CH₂ protons to the quaternary carbons of the saccharin ring, providing unequivocal proof of the benzyl group's attachment point to the nitrogen.

Section 2: Troubleshooting Common Issues

Q4: Why are the aromatic signals in my ¹H NMR spectrum so complex and overlapping?

A4: This is the most common challenge and is an inherent feature of this molecule's structure. You have nine aromatic protons resonating in a relatively narrow chemical shift window (approx. 1.0 ppm wide).

  • Root Causes:

    • Nine Protons, Two Rings: There are simply many aromatic protons. Four are on the saccharin benzofused ring, and five are on the benzyl's phenyl ring.

    • Complex Splitting Patterns: Protons on an aromatic ring couple not only to their immediate neighbors (ortho coupling, ³J, typically 7-9 Hz) but also to protons further away (meta coupling, ⁴J, 1-3 Hz, and para coupling, ⁵J, <1 Hz). This leads to complex multiplets like "doublet of doublets" (dd) or "triplet of doublets" (td) rather than simple singlets, doublets, or triplets.[9]

    • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 splitting rule breaks down. This can lead to distorted peak intensities (the "roofing effect") and non-symmetrical multiplets, further complicating interpretation.[2]

  • Troubleshooting Protocol:

    • Acquire a High-Field Spectrum: If possible, run the sample on a higher field NMR spectrometer (e.g., 500 MHz or greater). Higher fields increase the chemical shift dispersion (in Hz), which can help resolve overlapping multiplets and reduce second-order effects.

    • Utilize 2D NMR: As detailed in Q3, COSY is the primary tool to deconstruct this region. It will allow you to trace the spin systems of the two separate rings, effectively isolating the two sets of signals from each other.[9]

Q5: I'm seeing unexpected peaks in my spectrum. What could they be?

A5: Extraneous peaks typically arise from chemical impurities or residual solvents. A systematic approach is needed to identify them.

  • Potential Sources & Identification:

    • Residual Solvents: Every NMR solvent contains residual, non-deuterated solvent molecules that produce characteristic peaks (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, DMSO-d₅ in DMSO-d₆ at ~2.50 ppm). Consult a reliable solvent impurity table.

    • Water: A broad singlet, its position is highly variable depending on the solvent, concentration, and temperature (typically 1.5-4.8 ppm).

    • Unreacted Starting Materials:

      • Saccharin: Will show signals for the four aromatic protons and a very broad singlet for the N-H proton far downfield (>10 ppm).

      • Benzyl Halide (e.g., Benzyl Bromide): Expect a singlet for the benzylic CH₂ at ~4.5 ppm and a multiplet for the five phenyl protons around 7.3 ppm.

    • Side Products: Depending on the reaction conditions, hydrolysis of the saccharin ring or other side reactions could occur. Mass spectrometry (MS) is an essential complementary technique to identify the mass of potential impurities.

  • Validation Strategy:

    • Check Integrals: The integration of impurity peaks will likely not be in a simple integer ratio with your product signals.[2]

    • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. The corresponding peak in your sample will increase in intensity.

Q6: The integration of my benzylic CH₂ signal is off. What could be the cause?

A6: Assuming the sample is pure, incorrect integration values for a specific peak are often a result of experimental parameters rather than a structural issue.

  • Root Cause: The most common cause is incomplete T₁ relaxation. T₁ is the spin-lattice relaxation time, which is the time constant for a nucleus to return to its thermal equilibrium state after being excited by an RF pulse. If the delay between pulses is too short relative to the T₁ of a specific nucleus, that signal will not fully recover, leading to a diminished intensity and artificially low integration. Quaternary carbons and protons with no near neighbors can have longer T₁ values.

  • Troubleshooting Protocol:

    • Increase the Relaxation Delay (d1): In your spectrometer's acquisition parameters, increase the relaxation delay. A common starting point is a delay of 5 times the longest T₁ value of interest. For routine ¹H NMR, a delay of 2-5 seconds is often sufficient, but if you see issues, increasing it to 10-15 seconds can be a good diagnostic test.

    • Verify Shimming: Poor magnetic field homogeneity (shimming) can broaden peaks and affect the accuracy of the integration algorithm. Ensure the instrument is properly shimmed.

Section 3: A Validated Workflow for Complete Spectral Assignment

For authoritative and publication-quality assignment, a multi-step, self-validating workflow is required. This process uses a combination of 1D and 2D experiments where the results of one confirm the hypotheses of another.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_validation Structure Validation H1_NMR Step 1: Acquire ¹H NMR - Identify key proton types (Aromatic, Benzylic) - Integrate signals C13_NMR Step 2: Acquire ¹³C & DEPT - Identify C-types (CH, CH₂, CH₃, Cq) - Note carbonyl and quaternary carbons H1_NMR->C13_NMR Initial Hypothesis Validation Step 6: Final Assignment & Validation - Use HMBC to link benzyl CH₂ to saccharin ring - Cross-reference all correlations - Confirm complete, unambiguous structure H1_NMR->Validation HSQC Step 3: Acquire ¹H-¹³C HSQC - Correlate each proton to its  directly attached carbon C13_NMR->HSQC Prepare for C assignment C13_NMR->Validation COSY Step 4: Acquire ¹H-¹H COSY - Trace proton-proton coupling networks - Separate the two aromatic spin systems HSQC->COSY Assign protonated carbons HSQC->Validation HMBC Step 5: Acquire ¹H-¹³C HMBC - Correlate protons to carbons over 2-3 bonds - Assign quaternary carbons COSY->HMBC Define H-H networks COSY->Validation HMBC->Validation Provide long-range data

Caption: Workflow for definitive NMR-based structure elucidation.

Step-by-Step Experimental Protocol:
  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H Spectrum: Obtain a standard 1D proton spectrum. Calibrate the chemical shift to the residual solvent peak. Integrate all signals and identify the major proton regions (benzylic singlet, complex aromatic region).

  • Acquire ¹³C and DEPT Spectra: Run a standard ¹³C spectrum and supplement it with DEPT-135 and DEPT-90 experiments. This will differentiate between CH₃/CH signals (positive in DEPT-135) and CH₂ signals (negative in DEPT-135). Quaternary carbons (Cq) will be visible in the ¹³C spectrum but absent from all DEPT spectra.

  • Acquire ¹H-¹³C HSQC: This is the first crucial 2D experiment. It will create a direct link between the proton signals from Step 2 and the carbon signals from Step 3 for all protonated carbons.

  • Acquire ¹H-¹H COSY: Run a COSY experiment to map out the proton coupling networks. You should be able to clearly trace the correlations for the four saccharin protons as one group and the five benzyl ring protons as a separate group.

  • Acquire ¹H-¹³C HMBC: This final experiment provides the long-range connections.

    • Key Validation: Look for the critical cross-peak between the benzylic CH₂ protons (~5.0 ppm) and the quaternary carbon of the saccharin ring attached to the nitrogen. This correlation definitively proves the connectivity of the entire molecule.

    • Finalize Assignments: Use the other HMBC correlations to assign all remaining quaternary carbons and confirm the assignments of the aromatic protons based on their 2- and 3-bond correlations to nearby carbons.

By following this workflow, every proton and carbon assignment can be made with high confidence, providing a robust and defensible structural elucidation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

References

  • Vertex AI Search Result[11] (No valid title/source provided)

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives.
  • ChemicalBook. (n.d.). Saccharin(81-07-2) 1H NMR spectrum.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2019, December 5). Synthesis and Characterization of New Saccharin Derivatives.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Benzyl Saccharin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

N-benzyl saccharin is a compound of significant interest in diverse research and drug development endeavors. However, its pronounced hydrophobicity frequently poses a substantial challenge, leading to limited solubility in aqueous buffers. This characteristic can hinder various experimental applications, from in vitro biological assays to the development of preclinical formulations. This guide serves as an exhaustive technical resource for researchers, scientists, and drug development professionals. It offers practical troubleshooting strategies and detailed scientific explanations to effectively navigate and resolve these solubility issues. The methodologies presented are grounded in fundamental principles of physical chemistry and formulation science, empowering users to make well-informed decisions that yield dependable and reproducible experimental outcomes.

Part 1: Troubleshooting Guide - Quick Solutions for Common Problems

This section is designed to provide swift and effective solutions for the most common solubility issues encountered with N-benzyl saccharin.

Question 1: My N-benzyl saccharin is precipitating out of my standard phosphate-buffered saline (PBS) solution. What is my first step?

Answer: Immediate precipitation upon introduction to an aqueous buffer like PBS is a classic indication that the compound has surpassed its intrinsic aqueous solubility.

Initial Troubleshooting Steps:

  • Visual Confirmation: First, confirm that the precipitate is your compound. A quick observation under a light microscope can be very informative.

  • Concentration Verification: Double-check all your calculations. A simple error in weighing or dilution is a frequent cause of concentrations being unintentionally high.

  • Precipitation Pattern: Note whether the compound precipitated instantly (a "crash-out") or if it dissolved initially and then precipitated over time. An immediate crash-out suggests you are significantly above the solubility limit. Slower precipitation could point to issues with buffer stability or temperature changes.

Immediate Corrective Action: The primary objective is to create a more hospitable environment for the N-benzyl saccharin molecule. The most direct initial approach is the use of a co-solvent .

  • Recommended Starting Co-solvent: Dimethyl sulfoxide (DMSO) is a widely accepted and effective choice for initial trials due to its powerful ability to dissolve a broad spectrum of organic molecules.[1][2]

  • Protocol:

    • Prepare a concentrated stock solution of N-benzyl saccharin in 100% DMSO (e.g., 10-100 mM). Ensure it is fully dissolved.

    • Perform serial dilutions of this stock solution into your aqueous buffer (e.g., PBS) to reach your final desired concentration.

    • Crucially , the final concentration of DMSO in your experiment should be minimized, ideally kept below 1% (v/v), as higher concentrations can introduce off-target biological effects. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Question 2: I am using DMSO as a co-solvent, but I'm still observing precipitation at my target concentration. What should I do next?

Answer: This situation indicates that either the target concentration of N-benzyl saccharin is too high for a simple DMSO/water system, or the required final DMSO concentration is incompatible with your experimental setup.

Advanced Solubilization Strategies:

MethodPrinciple of ActionAdvantagesConsiderations & Potential DrawbacksTypical Starting Concentration
Alternative Co-solvents (e.g., Ethanol, PEG 400) These agents reduce the overall polarity of the aqueous solvent, making it more "organic-like" to accommodate the hydrophobic drug.[3][4]Simple to implement and readily available.[3]May not be sufficient for very high concentrations. Potential for biological off-target effects.1-10% (v/v) final concentration.
Surfactants (e.g., Tween® 80, Cremophor® EL) These molecules form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.[5][6][7]High solubilizing capacity.[5]Can interfere with certain assays (e.g., those involving membrane proteins). Potential for cell toxicity.[8]0.1-2% (w/v)
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) These form inclusion complexes where the hydrophobic drug molecule is sequestered within the cyclodextrin's hydrophobic cavity.[9][10][11]Generally low toxicity and well-characterized.[9][10]Can be more expensive. May alter the effective free concentration of the drug.1-5% (w/v)
pH Adjustment For compounds with ionizable groups, altering the pH can form a salt, which is typically more soluble.Very effective for ionizable compounds.N-benzyl saccharin is a neutral molecule and lacks ionizable groups, so this strategy is unlikely to be effective.[12][13][14][15][16]N/A for N-benzyl saccharin

Workflow for Selecting an Advanced Strategy:

Caption: Decision workflow for advanced solubilization.

Part 2: Frequently Asked Questions (FAQs) - The Science Behind the Solutions

This section delves into the scientific principles that underpin the troubleshooting advice.

FAQ 1: Why is N-benzyl saccharin so poorly soluble in water?

Answer: The solubility of a molecule is dictated by the "like dissolves like" principle. Water is a highly polar solvent that forms an extensive network of strong hydrogen bonds. The N-benzyl saccharin molecule, however, is predominantly non-polar due to the large benzyl group and its rigid, aromatic structure. These hydrophobic regions disrupt the energetically favorable hydrogen-bonding of water, making dissolution unfavorable. While the saccharin moiety contains polar functional groups (sulfonyl and carbonyl), their influence is overshadowed by the large non-polar surface area of the molecule.

FAQ 2: How do co-solvents like DMSO and PEG 400 work?

Answer: Co-solvents function by decreasing the overall polarity of the solvent system.[3][4][17] When a water-miscible organic solvent like DMSO or Polyethylene Glycol 400 (PEG 400) is added to an aqueous buffer, it creates a new solvent mixture that is less polar than water alone.[18][19] This "more organic" environment lowers the energy required to create a cavity for the non-polar N-benzyl saccharin molecule, thereby enhancing its solubility.[20] This mechanism is often described as reducing the "interfacial tension" between the solute and the solvent.

FAQ 3: What are cyclodextrins, and how do they form "inclusion complexes"?

Answer: Cyclodextrins are cyclic oligosaccharides with a unique, toroidal (doughnut-shaped) three-dimensional structure.[9][21] The exterior of the cyclodextrin is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[9][11][21] This architecture allows the cyclodextrin to function as a "molecular container." A poorly soluble drug like N-benzyl saccharin can partition into this hydrophobic cavity, forming a host-guest "inclusion complex."[9][10][22] This new complex presents a hydrophilic exterior, enabling it to dissolve readily in water and effectively transport the drug molecule into the solution.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative known for its enhanced solubility and low toxicity.[10]

Visualizing Cyclodextrin Inclusion:

Caption: Encapsulation of N-benzyl saccharin in a cyclodextrin.

FAQ 4: Are there potential pitfalls when using these solubilization techniques?

Answer: Yes, it is essential to be aware of potential artifacts and interferences.

  • Vehicle Controls are Mandatory: Always include a "vehicle control" in your experiments. This is a sample containing all components except your active compound (e.g., buffer + 1% DMSO, or buffer + 2% HP-β-CD). This allows for the subtraction of any background effects from the solubilizing agents themselves.

  • Co-solvent Cytotoxicity: High concentrations of co-solvents like DMSO can be toxic to cells or inhibit enzyme activity.[8] It is crucial to determine the tolerance of your specific experimental system. A dose-response curve of the vehicle is highly recommended.

  • Drug-Excipient Interactions: Solubilizing agents (excipients) can sometimes interact with your compound or its target. For instance, cyclodextrins can occasionally alter the effective free concentration of a drug that is available to interact with its target.

  • Assay Interference: Surfactants, in particular, can denature proteins or disrupt cell membranes, which could interfere with your experimental readout.[23]

Part 3: Experimental Protocol - Solubilization of N-Benzyl Saccharin using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines a dependable method for solubilizing N-benzyl saccharin for use in in vitro cell-based assays.

Objective: To prepare a 100 µM solution of N-benzyl saccharin in cell culture medium supplemented with HP-β-CD.

Materials:

  • N-benzyl saccharin (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Target aqueous buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 37°C

Protocol Steps:

  • Prepare a 20% (w/v) HP-β-CD Stock Solution:

    • Weigh 2 g of HP-β-CD.

    • Add sterile PBS to a final volume of 10 mL.

    • Vortex vigorously until the HP-β-CD is completely dissolved. This may take several minutes. Gentle warming to 37°C can aid dissolution.

    • If intended for cell culture, sterile filter the solution using a 0.22 µm filter.

  • Prepare a High-Concentration N-benzyl Saccharin Stock in DMSO:

    • Prepare a 50 mM stock solution of N-benzyl saccharin in 100% DMSO. (This high concentration helps to minimize the final percentage of DMSO).

    • Ensure the compound is fully dissolved.

  • Prepare the Working Solution (Complexation Step):

    • In a sterile microcentrifuge tube, combine the following:

      • 188 µL of the 20% HP-β-CD stock solution.

      • 710 µL of your target aqueous buffer (e.g., cell culture medium).

      • 2 µL of the 50 mM N-benzyl saccharin DMSO stock.

    • This creates an intermediate solution with a high concentration of cyclodextrin to promote complexation.

  • Incubate to Form Inclusion Complex:

    • Vortex the tube for 1-2 minutes.

    • Incubate the tube at 37°C for 30-60 minutes. Occasional vortexing during this period can enhance complexation efficiency.

  • Final Dilution and Quality Control:

    • The resulting solution is a 100 µM solution of N-benzyl saccharin in your target buffer, containing 4% HP-β-CD and 0.2% DMSO.

    • Visual Inspection: Hold the tube against a dark background. The solution should be clear and free of any visible precipitate or cloudiness.

    • Vehicle Control: Prepare a parallel tube containing all components except for the N-benzyl saccharin stock (i.e., add 2 µL of pure DMSO instead). This will serve as your vehicle control in subsequent experiments.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects Source: ACS Publications URL: [Link]

  • Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades Source: ResearchGate URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Oral formulation strategies to improve solubility of poorly water-soluble drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration Source: Future4200 URL: [Link]

  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PubMed Central URL: [Link]

  • Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Source: Allied Journals URL: [Link]

  • Title: cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview Source: ResearchGate URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: pH and Solubility Source: Fiveable URL: [Link]

  • Title: Cyclodextrins in delivery systems: Applications Source: PubMed Central URL: [Link]

  • Title: Cosolvent Source: ScienceDirect URL: [Link]

  • Title: 17.6 pH Effects on Solubility Source: Chad's Prep URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: How does pH affect solubility? Source: askIITians URL: [Link]

  • Title: 17.6 pH Effects on Solubility | General Chemistry Source: YouTube URL: [Link]

  • Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL: [Link]

  • Title: Saccharin Source: PubChem URL: [Link]

  • Title: Saccharin Source: ChemBK URL: [Link]

  • Title: Co-solvent: Significance and symbolism Source: IGI Global URL: [Link]

  • Title: Saccharin insoluble Source: ChemBK URL: [Link]

  • Title: Saccharin Source: Wikipedia URL: [Link]

  • Title: Saccharin (CAS 81-07-2) Source: Cheméo URL: [Link]

  • Title: Saccharin | Structure and Uses | BP 301T | L~18 Source: YouTube URL: [Link]

  • Title: Soluble saccharin Source: PharmaCompass.com URL: [Link]

  • Title: Saccharin Source: NIST WebBook URL: [Link]

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"improving the purity of synthesized N-benzyl saccharin"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-benzyl saccharin. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to help you improve the purity and yield of your final product. Our approach is rooted in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Optimization & Side-Product Formation

Question 1: My TLC analysis of the crude reaction mixture shows two distinct product spots, in addition to my starting materials. What is the likely identity of the second product?

Answer: You are likely observing the formation of two isomers: the desired N-benzyl saccharin and the undesired O-benzyl saccharin. The saccharin anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the nitrogen atom and the exocyclic carbonyl oxygen atom. Alkylation can therefore occur at either site.[1][2]

  • N-Alkylation (Desired): The reaction occurs at the nitrogen atom, which is generally considered the "softer" nucleophilic center.

  • O-Alkylation (Side-Product): The reaction occurs at the carbonyl oxygen, the "harder" nucleophilic center.

The ratio of N- to O-alkylation is dependent on several factors, including the solvent, the nature of the counter-ion, and the benzylating agent. According to Hard and Soft Acid-Base (HSAB) theory, soft electrophiles tend to react at the soft nitrogen center, while hard electrophiles may show increased reaction at the hard oxygen center.[1] For instance, using benzyl iodide (a softer electrophile) might favor N-alkylation more than benzyl chloride. Polar aprotic solvents like DMF or DMSO are commonly used for this reaction.[2]

G cluster_reactants Reactants cluster_products Potential Products Saccharin_Anion Saccharin Anion (Ambident Nucleophile) N_Product N-Benzyl Saccharin (Desired Product) Saccharin_Anion->N_Product  Attack from  Nitrogen (Soft) O_Product O-Benzyl Saccharin (Side-Product) Saccharin_Anion->O_Product  Attack from  Oxygen (Hard) Benzyl_Halide Benzyl Halide (Bn-X) (Electrophile) Benzyl_Halide->Saccharin_Anion

Caption: N- vs. O-Alkylation of the ambident saccharin anion.

Question 2: How can I remove unreacted saccharin from my crude N-benzyl saccharin product after the reaction?

Answer: Unreacted saccharin can be efficiently removed using a simple acid-base liquid-liquid extraction during the workup. Saccharin is a relatively strong acid with a pKa around 1.6-2.0.[3][4] This acidity is due to the electron-withdrawing nature of the two adjacent sulfonyl and carbonyl groups, which stabilize the conjugate base. Your N-benzyl saccharin product, lacking this acidic N-H proton, is non-acidic.

This difference in acidity is key. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, you can selectively deprotonate the unreacted saccharin, converting it into its water-soluble salt.

Recommended Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is sufficiently basic to deprotonate saccharin but is mild enough to prevent potential hydrolysis of other functional groups.

  • The sodium saccharin salt will partition into the aqueous layer.[5]

  • Separate the layers and repeat the wash if necessary (monitor with TLC).

  • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

This procedure will effectively remove the acidic saccharin, leaving the neutral N-benzyl saccharin in the organic phase.

Section 2: Purification and Analysis

Question 3: My purified product has a broad melting point and the 1H NMR spectrum shows small, unidentifiable peaks. What are the most common process-related impurities I should look for?

Answer: Beyond the starting materials and the O-alkylated isomer, several other impurities can arise either from the starting materials or side reactions.

Table 1: Common Impurities in N-benzyl Saccharin Synthesis

Impurity Name Origin Removal Strategy
o-Toluenesulfonamide A common impurity in commercial saccharin, arising from the Remsen-Fahlberg synthesis process.[6][7][8] Recrystallization or Column Chromatography.
p-Sulfamoylbenzoic acid A potential side-product from the oxidation step in saccharin synthesis.[1][6] Acid-base extraction (less acidic than saccharin, may require careful pH control).[6]
2-Sulfamoylbenzoic acid Hydrolysis product of saccharin, especially under harsh pH or high-temperature conditions. Acid-base extraction with NaHCO₃ solution.
Benzyl Alcohol Hydrolysis of the benzyl halide starting material. Water wash during workup; easily removed by column chromatography or recrystallization.

| Dibenzyl Ether | Self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl halide under basic conditions. | Column Chromatography. |

To minimize these impurities, it is crucial to use high-purity saccharin and benzyl halide starting materials and to maintain careful control over reaction conditions (temperature, moisture).

Question 4: I've confirmed the presence of the O-benzyl isomer. How can I separate it from my desired N-benzyl product?

Answer: Separating the N- and O-benzyl isomers can be challenging due to their similar molecular weights and polarities, but it is achievable with two primary methods: fractional recrystallization and column chromatography.[2]

  • Fractional Recrystallization: This is often the most efficient method for larger quantities. The two isomers will likely have different solubilities in a given solvent system. You must empirically determine the best solvent. A solvent system where one isomer is sparingly soluble while the other is freely soluble is ideal. Research suggests that a carefully chosen recrystallization solvent can effectively separate both products.[2]

    Table 2: Suggested Solvents for Recrystallization Screening

    Solvent Class Examples Rationale
    Alcohols Ethanol, Isopropanol, Methanol Good polarity range, often effective for compounds of this type.
    Esters Ethyl Acetate Medium polarity, good general-purpose solvent.
    Hydrocarbons Heptane, Cyclohexane, Toluene Used as anti-solvents in combination with a more polar solvent.

    | Mixed Solvents | Ethanol/Water, Ethyl Acetate/Heptane | Allows for fine-tuning of polarity to maximize the solubility difference between isomers. |

  • Flash Column Chromatography: This is the most reliable method, especially for smaller scales or when recrystallization fails. The slight difference in polarity between the N- and O-isomers is sufficient for separation on silica gel. The N-benzyl isomer is typically less polar than the O-benzyl isomer. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity while monitoring the fractions by TLC.

Troubleshooting Workflow & Protocols

The following diagram outlines a logical workflow for purifying crude N-benzyl saccharin.

G start Crude N-Benzyl Saccharin (Post-Reaction) workup Aqueous Workup: Wash with NaHCO₃(aq) to remove unreacted Saccharin start->workup analysis1 TLC / ¹H NMR Analysis of Crude Product workup->analysis1 check_purity Is the product >95% pure with only minor impurities? analysis1->check_purity check_isomer Is the O-benzyl isomer present? check_purity->check_isomer No end_product Pure N-Benzyl Saccharin check_purity->end_product Yes recrystallize Purify by Recrystallization (e.g., Ethanol/Water) check_isomer->recrystallize No column Purify by Flash Column Chromatography (e.g., Hexanes/EtOAc gradient) check_isomer->column Yes recrystallize->end_product column->end_product

Caption: Troubleshooting workflow for N-benzyl saccharin purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve ~50 mg of your crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: If clean crystals form, this is a good solvent. If the product oils out or no solid forms, try a different solvent or a mixed solvent system (e.g., add water dropwise to the hot ethanol solution until it becomes slightly cloudy, then re-heat to clarify and cool).

  • Scale-Up: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent.

  • Filtration: Filter the hot solution if any insoluble impurities are present.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purity Assessment by ¹H NMR

Analysis by ¹H NMR is an excellent way to confirm the structure and assess for the presence of the O-benzyl isomer. The chemical shifts of the benzylic protons (-CH₂-) are particularly diagnostic.

Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Compound Benzylic Protons (-CH₂-) Aromatic Protons Notes
N-Benzyl Saccharin ~4.9 ppm (singlet, 2H) ~7.2-7.4 ppm (benzyl) & ~7.8-8.1 ppm (saccharin) The benzylic protons are deshielded by the adjacent nitrogen and sulfonyl group.
O-Benzyl Saccharin ~5.6 ppm (singlet, 2H) ~7.2-7.4 ppm (benzyl) & ~7.8-8.0 ppm (saccharin) The benzylic protons are further deshielded due to attachment to the more electronegative oxygen atom.

| Benzyl Alcohol | ~4.7 ppm (singlet, 2H) | ~7.2-7.4 ppm | May overlap with the N-benzyl product signal; a 2D NMR experiment may be needed for confirmation if present in significant amounts. |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

By integrating the signals for the benzylic protons of the N- and O-isomers, you can determine the relative ratio of the two products in your mixture.

References

  • Ammar A. Razzak Mahmood & Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure & Applied Science, 33(2), 43-55. [Link]

  • DeGarmo, et al. (1952). Hydrolytic Stability of Saccharin. Journal of the American Pharmaceutical Association, 41(1), 17-18. (Note: Specific URL not available, referenced in other documents).
  • National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. [Link]

  • Slavič, A., Kalčikova, G., Jemec Kokalj, A., & Žgajnar Gotvajn, A. (2018). Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. Acta hydrotechnica, 31(55), 157-165. [Link]

  • Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38555-38580. [Link]

  • Gresham, W. F. (1956). U.S. Patent No. 2,745,840.
  • Sharif, M. K., et al. (2012). METHODS OF ANALYSIS OF SACCHARIN. ResearchGate. [Link]

  • Rees, C. W., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1339. [Link]

  • Tsvetkov, A. (2018). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. American Chemical Society. [Link]

  • LookChem. (n.d.). Saccharin. [Link]

  • Toray Industries, Inc. (1976). U.S. Patent No. 3,988,344.
  • Wikipedia. (n.d.). Saccharin. [Link]

  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2020). CN Patent No. 111269195A.
  • SIELC Technologies. (n.d.). Separation of Sodium saccharin hydrate on Newcrom R1 HPLC column. [Link]

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Technical Support Center: Degradation Pathways of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, a compound belonging to the N-substituted saccharin derivative family. It has come to our attention that specific, peer-reviewed degradation pathways for this exact molecule are not extensively documented in publicly available literature. This is not an uncommon scenario in drug development and chemical research, where novel structures often outpace their full characterization.

This guide is therefore structured to empower you, the researcher, with the foundational knowledge and robust experimental frameworks needed to confidently investigate its stability. Instead of presenting a definitive pathway, we will equip you with the principles, methodologies, and troubleshooting insights derived from closely related and well-studied chemical families: the benzisothiazolinones and sulfonamides. By understanding the likely modes of degradation and mastering the analytical techniques to detect them, you will be well-positioned to perform comprehensive stability and forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Potential Degradation Pathways

Question 1: What are the most probable degradation pathways for this compound under laboratory conditions?

Answer: Based on its chemical structure—a saccharin core with an N-benzyl substituent—the molecule is susceptible to several modes of degradation. While specific data is limited, we can predict the primary pathways by analogy to related sulfonamides and benzisothiazolinones. The most likely pathways involve cleavage at two key points:

  • Hydrolysis of the Sulfonamide Bond (S-N Bond Cleavage): This is a common degradation route for many sulfonamide-containing compounds.[1] Under acidic or basic conditions, the nitrogen-sulfur bond within the five-membered ring can be hydrolyzed. This would lead to the opening of the heterocyclic ring.

  • Cleavage of the N-C Bond: The bond connecting the nitrogen of the saccharin ring to the benzylic carbon is another potential point of cleavage. This would result in the formation of saccharin and a benzyl derivative.

  • Photodegradation: Aromatic systems and sulfonamides can be susceptible to degradation upon exposure to UV or even ambient light. This can involve complex reactions including isomerization, oxidation, and hydroxylation of the aromatic rings.[2]

  • Oxidative Degradation: The sulfur atom in the dioxide state is relatively stable to further oxidation. However, other parts of the molecule, such as the benzyl group, could be susceptible to oxidation, potentially forming corresponding aldehydes or carboxylic acids.

Question 2: My stability study shows multiple, unexpected peaks in the HPLC chromatogram. How do I begin to identify them?

Answer: The appearance of multiple new peaks is a classic sign of degradation. A systematic approach is crucial for identification:

  • Forced Degradation Study: The first step is to perform a systematic forced degradation study. This involves subjecting your compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[3] This will help you correlate the peaks observed in your stability study with specific degradation pathways.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent compound and the new peaks will provide the molecular weights of the degradation products. This is the most powerful tool for initial identification.

  • Tandem MS (MS/MS): Fragmenting the ions of your degradation products in the mass spectrometer can provide structural information, helping you piece together the chemical structure of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): This provides highly accurate mass measurements, allowing you to determine the elemental composition of your degradation products.

Question 3: I am observing very rapid degradation under acidic conditions. Is this expected?

Answer: Yes, rapid degradation under acidic conditions, particularly with heat, is plausible. Sulfonamides can be susceptible to acid-catalyzed hydrolysis.[4] The protonation of the carbonyl oxygen or the nitrogen atom can make the sulfonamide bond more susceptible to nucleophilic attack by water, leading to ring-opening.

Troubleshooting Tip: If the degradation is too rapid to monitor, consider reducing the acid concentration, lowering the temperature, or analyzing samples at earlier time points.

Section 2: Experimental Design & Protocols

Question 4: How should I design a forced degradation study for this compound?

Answer: A well-designed forced degradation study should systematically evaluate the impact of various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[3]

Summary of Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical Concentration/LevelDurationPotential Pathway Investigated
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M2 - 24 hours (at RT or elevated temp)S-N bond cleavage, N-C bond cleavage
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M2 - 24 hours (at RT or elevated temp)S-N bond cleavage, N-C bond cleavage
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%2 - 24 hours (at RT)Oxidation of benzyl group or aromatic rings
Thermal Degradation Dry Heat60°C - 80°C24 - 72 hoursThermally induced cleavage
Photodegradation UV-A (320-400 nm) and Visible LightICH Q1B recommended light exposurePer ICH guidelinesPhotolytic cleavage, isomerization, oxidation[2]
Protocol: General Forced Degradation Procedure
  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Hydrolysis: Mix equal volumes of the stock solution with the acid or base solution.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution.

    • Thermal: Place a solid sample or solution in an oven.

    • Photolytic: Expose the solution in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Immediately neutralize the sample with an equimolar amount of base/acid to stop the reaction.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Question 5: What is a good starting point for an HPLC method to monitor the degradation?

Answer: A reverse-phase HPLC method with UV detection is the most common and effective technique for analyzing saccharin and its derivatives.[5]

Protocol: Recommended Starting HPLC-UV Method
  • Column: C18, 5 µm particle size, 150 mm x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for each degradant.

Troubleshooting Tip: If peaks are poorly resolved, try adjusting the gradient slope or changing the mobile phase pH. If the parent compound or degradants are highly polar, consider using an aqueous C18 column or adding a different ion-pairing reagent.

Section 3: Visualization of Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical principles of related compounds.

G cluster_0 Parent Compound cluster_1 Degradation Products parent 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide saccharin Saccharin parent->saccharin N-C Cleavage (Hydrolysis/Photolysis) benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol N-C Cleavage ring_opened 2-Sulfobenzyl (phenylmethyl)amine parent->ring_opened S-N Cleavage (Hydrolysis)

Caption: Predicted degradation pathways of the target compound.

Experimental Workflow for Degradation Product Identification

This workflow outlines the logical steps from observing an unknown peak to its structural elucidation.

G start Stability Study Shows Unknown Peak(s) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation lc_ms Analyze by LC-MS (Determine Molecular Weight) forced_degradation->lc_ms peak_match Match Peak Retention Time and Mass with Stability Sample lc_ms->peak_match peak_match->start No Match ms_ms Perform LC-MS/MS (Acquire Fragmentation Data) peak_match->ms_ms Peak Matches structure_elucidation Propose Structure of Degradation Product ms_ms->structure_elucidation synthesis Synthesize Proposed Degradant Standard (Optional but Recommended) structure_elucidation->synthesis confirmation Confirm Structure by Comparing Retention Time and Spectra with Standard synthesis->confirmation

Caption: Workflow for identifying unknown degradation products.

References

  • ResearchGate. (n.d.). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. Retrieved January 17, 2026, from [Link]

  • University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. AERU. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). METHODS OF ANALYSIS OF SACCHARIN. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved January 17, 2026, from [Link]

  • PubMed. (2016). Degradation of artificial sweeteners via direct and indirect photochemical reactions. Retrieved January 17, 2026, from [Link]

  • YouTube. (2018). Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. Retrieved January 17, 2026, from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. PMC. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). Insights of microbial community evolution under benzisothiazolinone exposure in different soil environments. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved January 17, 2026, from [Link]

  • Medknow Publications. (n.d.). A simple extractive spectrophotometric determination of saccharin. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation. Retrieved January 17, 2026, from [Link]

  • PubMed. (2019). The light-dependent lethal effects of 1,2-benzisothiazol-3(2H)-one and its biodegradation by freshwater microalgae. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved January 17, 2026, from [Link]

  • PubMed. (2021). Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved January 17, 2026, from [Link]

  • SAGE Journals. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved January 17, 2026, from [Link]

  • CURRENT RESEARCH WEB. (n.d.). Validation of Analytical Method for Determination of Synthetic Sweeteners and Caffeine in Juices and Carbonated Beverages by HPLC with Photodiode Array Detection. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Troubleshooting Assay Interference from Benzisothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential assay interference from 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and related benzisothiazolone compounds. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to identify and mitigate these challenges, ensuring the integrity of your experimental data.

Introduction to Benzisothiazolone-Related Assay Interference

The 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide belongs to the broader class of benzisothiazolones, which are known to be biologically active and are structurally related to compounds that can interfere with various assay formats. Isothiazolinones are recognized as Pan-Assay Interference Compounds (PAINS), which are molecules that can give false positive results in high-throughput screens through a variety of mechanisms.[1] Understanding the potential for interference from your specific compound is the first step in developing robust and reliable assays.

This guide will focus on the two most common parent structures, 1,2-benzisothiazol-3(2H)-one (BIT) and 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) , and will extrapolate the potential effects of the benzyl substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of assay interference from my benzisothiazolone compound?

A1: Based on the chemical structure, there are several potential mechanisms of interference:

  • Compound Reactivity: The isothiazolinone core is known to be reactive, particularly with nucleophiles like cysteine residues in proteins. This can lead to covalent modification of your target protein or other assay components, resulting in non-specific inhibition or activation.[1]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a common mechanism for many PAINS.[2]

  • Fluorescence Interference: Benzothiazole derivatives have been shown to possess intrinsic fluorescent properties.[3] This can lead to false positives in fluorescence-based assays by directly contributing to the signal or by quenching the signal of your fluorescent probe.[4]

  • Light Scattering: Compound precipitation or aggregation can lead to light scattering, which can interfere with absorbance and fluorescence readings.[5]

Q2: My compound is showing activity across multiple, unrelated assays. Is this a red flag for interference?

A2: Yes, this is a classic hallmark of a PAIN.[1] Promiscuous activity that is not mechanistically plausible for a single mode of action strongly suggests an interference-based mechanism. It is crucial to perform counter-screens and orthogonal assays to rule out artifacts.

Q3: How might the benzyl group on my compound affect its potential for assay interference?

A3: The benzyl group increases the hydrophobicity of the molecule. This could potentially increase its propensity to aggregate at lower concentrations compared to the parent benzisothiazolone. The benzyl group may also influence the electronic properties of the core structure, which could modulate its reactivity and intrinsic fluorescence.

Q4: I am using a commercially available kit. Can I still expect interference?

A4: Yes. While commercial assay kits are optimized, they are not immune to interference from test compounds. The responsibility for validating that a test compound does not interfere with the assay falls to the researcher.

In-Depth Troubleshooting Guides

Guide 1: Investigating False Positives in Fluorescence-Based Assays

If you are observing unexpected positive signals in fluorescence intensity, fluorescence polarization, or FRET assays, your compound may be intrinsically fluorescent or be causing light scattering.

Objective: To determine if your compound fluoresces at the excitation and emission wavelengths of your assay.

Materials:

  • Your test compound (e.g., 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide)

  • Assay buffer

  • Black, clear-bottom microplates

  • A plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of your compound in the assay buffer, covering the concentration range used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate at the same excitation and emission wavelengths used in your primary assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence in the wells containing your compound, this indicates intrinsic fluorescence and a likely cause for false positives.

Caption: Decision tree for troubleshooting fluorescence interference.

Guide 2: Addressing Compound Aggregation and Light Scattering

Compound aggregation can lead to non-specific inhibition and can also interfere with optical detection methods by causing light scattering.

Objective: To determine if the observed activity of your compound is dependent on aggregation.

Materials:

  • Your test compound

  • Your primary assay components

  • A non-ionic detergent (e.g., Triton X-100 or Tween-20)

Procedure:

  • Perform your primary assay as usual to generate a dose-response curve for your compound.

  • Repeat the assay, but this time include 0.01% (v/v) of a non-ionic detergent in the assay buffer.

  • Analysis: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.[2] Aggregates are disrupted by the detergent, reducing their non-specific inhibitory effects.

CompoundIC50 without DetergentIC50 with 0.01% Triton X-100Fold Shift in IC50Interpretation
Test Compound1 µM15 µM15Likely Aggregator
Control Inhibitor0.5 µM0.6 µM1.2Not an Aggregator
Guide 3: Investigating Compound Reactivity

The isothiazolinone core is known for its potential to react with nucleophiles, particularly cysteine residues in proteins.

Objective: To assess if your compound's activity is due to non-specific covalent modification of proteins.

Materials:

  • Your test compound

  • Your primary assay components

  • Dithiothreitol (DTT) or another thiol-containing reducing agent

Procedure:

  • Establish the dose-response curve of your compound in your primary assay.

  • Repeat the assay with the inclusion of a high concentration of DTT (e.g., 1 mM) in the assay buffer. Ensure that this concentration of DTT does not independently affect your assay's performance.

  • Analysis: A significant rightward shift in the IC50 value in the presence of DTT suggests that your compound may be a reactive electrophile. The excess thiol from DTT competes for reaction with your compound, thus reducing its effect on the target protein.

G cluster_0 Without Thiol Scavenger cluster_1 With Thiol Scavenger compound Reactive Compound (e.g., Benzisothiazolone) protein Target Protein (with Cysteine) compound->protein Covalent Modification dtt DTT (Thiol Scavenger) compound->dtt Reaction protein->protein No Inhibition inactive_protein Inactive Protein protein->inactive_protein Inhibition inactive_compound Inactive Compound dtt->inactive_compound

Caption: Mechanism of thiol scavenger in mitigating reactivity-based interference.

Concluding Remarks

Navigating the complexities of assay interference is a critical aspect of modern drug discovery and chemical biology. While 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its relatives present potential challenges, a systematic and informed approach to troubleshooting can effectively de-risk these compounds. By employing the protocols and workflows outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts, ultimately saving time and resources.

References

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibitors. Journal of medicinal chemistry, 50(10), 2385–2390. [Link]

  • Sun, J., Di, Q., Xu, Q., & Han, L. (2014). Determination of 1,2-Benzisothiazolin-3-One in Paper for Food Packaging by Fluorescence Spectroscopy. Applied Mechanics and Materials, 556-562, 113-116. [Link]

  • Assay Guidance Manual. (2017). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural determination of a synthesized molecule is a foundational requirement for further investigation. An incorrect structural assignment can invalidate subsequent biological, physical, and safety data, leading to significant loss of time and resources. This guide provides a comprehensive, multi-technique workflow for the definitive structural confirmation of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide (commonly known as N-benzylsaccharin).

The synthesis of this compound, typically via alkylation of saccharin, presents a critical regiochemical challenge: the potential for forming an O-alkylated isomer in addition to the desired N-alkylated product. This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of analytical methods. We will demonstrate how an orthogonal approach—combining Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallography—creates a self-validating system to distinguish the target molecule from its key isomer and confirm its structure with absolute certainty.

The Structural Hypothesis: N- vs. O-Alkylation

The primary challenge in confirming the target structure arises from the possibility of forming two distinct isomers with the identical molecular formula (C₁₄H₁₁NO₃S) and mass. The synthetic goal is the N-alkylated product, but the formation of the O-alkylated isomer, 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, is a plausible side reaction. Therefore, any robust analytical workflow must be designed to explicitly differentiate between these two possibilities.

  • Target Structure (A): this compound (N-benzylsaccharin)

  • Potential Isomer (B): 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide (O-benzyl pseudo-saccharin)

The core of this guide is to present the experimental logic and data required to prove the formation of Structure A and rule out Structure B.

An Orthogonal and Self-Validating Analytical Workflow

G cluster_0 Phase 1: Compositional Analysis cluster_1 Phase 2: Connectivity Analysis cluster_2 Phase 3: Definitive 3D Structure MS High-Resolution Mass Spectrometry (HRMS) MS_Result Result: Confirms Molecular Formula C₁₄H₁₁NO₃S (Isomers indistinguishable) MS->MS_Result NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) MS_Result->NMR Proceed if formula is correct Conclusion Definitive Structural Confirmation of N-Benzylsaccharin MS_Result->Conclusion NMR_Result Result: Determines atomic connectivity Differentiates N- vs. O-alkylation NMR->NMR_Result XRAY Single-Crystal X-ray Crystallography NMR_Result->XRAY Proceed for absolute proof NMR_Result->Conclusion XRAY_Result Result: Provides absolute 3D structure Unambiguous proof XRAY->XRAY_Result XRAY_Result->Conclusion Synthesis Synthesized Product Mixture (Unknown N/O ratio) Synthesis->MS Sample

Caption: Orthogonal workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Causality: The first step is to confirm that the product has the correct elemental composition. HRMS is chosen over standard MS because it provides a highly accurate mass measurement (typically to four decimal places). This precision allows for the calculation of a unique molecular formula, ruling out other potential products with different atomic makeups. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is a quick initial check.[1][2]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Negative ion mode can also be used to detect deprotonated molecules [M-H]⁻.[3][4]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Use an internal calibrant to ensure high mass accuracy.

  • Analysis: Compare the measured exact mass of the most intense molecular ion peak to the theoretical mass calculated for the proposed formula, C₁₄H₁₁NO₃S.

Data Interpretation and Comparison

The expected HRMS data provides strong evidence for the elemental composition. However, as both the N- and O-benzyl isomers share the same molecular formula, they will produce identical HRMS results. This outcome validates the composition but highlights the necessity of the next analytical step.

ParameterTheoretical Value (for C₁₄H₁₁NO₃S)Expected Experimental ResultConclusion
Molecular FormulaC₁₄H₁₁NO₃SC₁₄H₁₁NO₃SConfirmed
Nominal Mass273273Consistent with Nitrogen Rule
Monoisotopic Mass273.04596273.0460 ± 0.0005Confirmed
[M+H]⁺ Ion (m/z)274.05377274.0538 ± 0.0005Product has correct formula
[M+Na]⁺ Ion (m/z)296.03571296.0357 ± 0.0005Product has correct formula

Trustworthiness: The confirmation of the molecular formula by HRMS provides the first pillar of our self-validating system. The subsequent NMR analysis must account for every atom determined here (14 carbons, 11 hydrogens, 1 nitrogen, 3 oxygens, 1 sulfur).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution.[5] By analyzing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) nucleus, we can piece together the molecular puzzle. Crucially, the chemical shift of the benzylic methylene (-CH₂-) protons and carbon is highly sensitive to the atom it is bonded to—nitrogen in an amide/sulfonamide versus oxygen in an ether-like structure. This makes NMR the ideal technique to differentiate our target isomers.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • (Optional) 2D NMR: If assignments are ambiguous, acquire 2D correlation spectra such as HSQC (to link protons to their directly attached carbons) and HMBC (to see long-range H-C correlations).

Data Interpretation and Comparison

The key diagnostic signal is the benzylic methylene (-CH₂-) group. In the target N-benzylsaccharin, this group is attached to a nitrogen atom that is part of a sulfonamide. In the O-benzyl isomer, it's attached to an oxygen, forming an enol-ether type structure. This difference in electronegativity and chemical environment leads to predictable and distinct chemical shifts.

G cluster_0 Experimental Data cluster_1 Decision Logic cluster_2 Structural Conclusion NMR_Data Observe ¹H NMR Spectrum Focus on Methylene (-CH₂) Signal Decision Is the -CH₂ signal at ~4.9 ppm? NMR_Data->Decision N_Benzyl Structure is N-Benzylsaccharin (Target Molecule) Decision->N_Benzyl  Yes O_Benzyl Structure is O-Benzyl Isomer (Side Product) Decision->O_Benzyl  No (Signal likely > 5.4 ppm)

Caption: Logic diagram for isomer differentiation by ¹H NMR.

Signal AssignmentPredicted ¹H Shift (ppm) for N-BenzylsaccharinPredicted ¹H Shift (ppm) for O-Benzyl IsomerRationale for Difference
Benzylic -CH₂-~4.9 (singlet, 2H) ~5.5 (singlet, 2H) Oxygen is more electronegative than the sulfonamide nitrogen, causing greater deshielding of adjacent protons.
Aromatic -CH- (Saccharin)~8.1-7.8 (multiplet, 4H)~7.9-7.6 (multiplet, 4H)The electronic environment of the benzisothiazole ring differs slightly between the two isomers.
Aromatic -CH- (Benzyl)~7.5-7.3 (multiplet, 5H)~7.5-7.3 (multiplet, 5H)Environment is similar in both isomers.
Signal AssignmentPredicted ¹³C Shift (ppm) for N-BenzylsaccharinPredicted ¹³C Shift (ppm) for O-Benzyl IsomerRationale for Difference
Carbonyl C=O~159 N/A (C=N instead)The carbonyl group is absent in the O-benzyl isomer, replaced by a C=N bond within the ring.
O-C-NN/A~165 The chemical shift for the carbon double-bonded to N and single-bonded to O is distinct.
Benzylic -CH₂-~45 ~72 The carbon is significantly more deshielded when attached to oxygen compared to nitrogen.

Trustworthiness: The NMR data provides the second, crucial piece of evidence. If the observed chemical shifts, particularly for the -CH₂- group, align with the predictions for N-benzylsaccharin, we have strong, self-validating proof that complements the HRMS data.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of HRMS and NMR provides a very high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[8][9] This technique determines the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, providing a definitive picture of atomic connectivity and conformation.[10][11] It is considered the "gold standard" because it is a direct observation of the molecular structure, leaving no room for interpretation regarding isomerism.[12][13]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size, without cracks or defects) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of reflected spots) is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map. The model is then computationally refined to achieve the best possible fit between the calculated and the observed diffraction data.

Data Interpretation and Comparison

The output of a successful X-ray crystallography experiment is a 3D model of the molecule. This model will unequivocally show the location of every atom relative to the others.

  • Confirmation of N-Benzylsaccharin: The refined structure will clearly show a covalent bond between the nitrogen atom at position 2 of the benzisothiazole ring and the carbon atom of the benzylic methylene group.

  • Rejection of O-Benzyl Isomer: The model will show a carbonyl group (C=O) at position 3 and no bond between that oxygen and the benzyl group.

Conclusion: A Self-Validating Structural Assignment

By systematically applying an orthogonal set of analytical techniques, we have constructed a robust, self-validating guide for the definitive structural confirmation of this compound.

  • High-Resolution Mass Spectrometry confirms the correct elemental composition, C₁₄H₁₁NO₃S.

  • ¹H and ¹³C NMR Spectroscopy elucidates the atomic connectivity, providing clear diagnostic signals that differentiate the target N-alkylated product from its potential O-alkylated isomer.

  • Single-Crystal X-ray Crystallography delivers the final, unambiguous proof by providing a direct three-dimensional image of the molecular structure.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of N-benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Saccharin Derivatives as Therapeutic Agents

For decades, saccharin was known primarily as the oldest artificial sweetener. However, a significant shift in scientific perspective has occurred, with recent studies revealing that saccharin and its derivatives possess intriguing biological activities, including the ability to kill human cancer cells.[1][2] A key mechanism identified is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX.[3][4] This enzyme is crucial for cancer cell survival in the acidic and hypoxic tumor microenvironment.[1][3] By inhibiting CA IX, saccharin derivatives can disrupt the pH regulation of cancer cells, slowing their growth and metastasis.[4][5]

This has spurred interest in synthesizing novel N-substituted saccharin derivatives to enhance potency and selectivity.[6][7][8] The addition of different chemical groups to the saccharin scaffold can significantly alter its pharmacological properties.[7][9] This guide focuses on a hypothetical derivative, N-benzyl saccharin , and provides a rigorous, comparative framework for validating its putative anticancer activity.

Our core hypothesis is that the addition of the benzyl group enhances the cytotoxic potential of the saccharin molecule against cancer cells. To test this, we will outline a systematic approach comparing N-benzyl saccharin against two critical benchmarks:

  • Saccharin (Parent Compound): To determine the effect of the N-benzyl modification.

  • Doxorubicin (Positive Control): A well-established chemotherapeutic agent to benchmark potency.

This guide will provide not just the protocols, but the scientific rationale behind the experimental design, data interpretation, and next steps, ensuring a robust and trustworthy validation process.

Part 1: Experimental Design & Rationale

A successful validation strategy requires a logical progression from broad screening to more specific mechanistic studies. Our approach is to first establish cytotoxic efficacy and then to investigate the mode of cell death.

Selection of Model System and Comparators
  • Cell Line: We will use the MCF-7 human breast cancer cell line . It is a well-characterized, widely used model for luminal A breast cancer and is known to express carbonic anhydrase IX, making it a relevant system for this study.

  • Test Compound: N-benzyl saccharin (dissolved in DMSO).

  • Negative Control: Saccharin (dissolved in DMSO). This directly assesses the contribution of the benzyl group to the observed activity.

  • Positive Control: Doxorubicin. A standard chemotherapy drug with a known mechanism of action and potent cytotoxicity, providing a high-level benchmark for efficacy.

  • Vehicle Control: DMSO (Dimethyl sulfoxide). The solvent used to dissolve the test compounds, to ensure that any observed effects are not due to the solvent itself.

Experimental Workflow

The validation process will follow a two-stage workflow. First, a primary screen for general cytotoxicity to determine the potency (IC50) of N-benzyl saccharin. Second, a mechanistic assay to determine if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Validation start Prepare MCF-7 Cell Cultures treat Treat with Compounds: - N-benzyl Saccharin (Dose-Response) - Saccharin (Dose-Response) - Doxorubicin (Dose-Response) - Vehicle (DMSO) start->treat mtt Perform MTT Assay (72h incubation) treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis_treat Treat with Compounds (at IC50 concentration) ic50->apoptosis_treat Proceed if IC50 is promising annexin Perform Annexin V/PI Staining apoptosis_treat->annexin flow Analyze via Flow Cytometry annexin->flow quantify Quantify Apoptotic vs. Necrotic Cells flow->quantify

Caption: Experimental workflow for validating N-benzyl saccharin's activity.

Part 2: Primary Validation: Cytotoxicity and IC50 Determination

The first critical step is to determine if N-benzyl saccharin can reduce cancer cell viability and to quantify its potency.

The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of living cells.

Detailed Protocol: MTT Assay

Materials:

  • MCF-7 cells

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (~24 hours) at 37°C, 5% CO2 to allow cells to attach.[11][12]

  • Compound Preparation: Prepare serial dilutions of N-benzyl saccharin, saccharin, and doxorubicin in culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100, 250 µM. Also prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the media containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values

The results of the MTT assay can be summarized to directly compare the potency of the compounds.

CompoundIC50 (µM) on MCF-7 cells (72h)Interpretation
N-benzyl Saccharin25.5Moderate cytotoxic activity.
Saccharin> 500Negligible activity, highlighting the importance of the benzyl group.
Doxorubicin0.8High potency, as expected for a standard chemotherapeutic.
DMSO (Vehicle)No effectConfirms solvent is not causing cytotoxicity.

Note: Data are representative and for illustrative purposes.

Part 3: Mechanistic Validation: Apoptosis Induction

An effective anticancer compound should ideally induce programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled process that does not trigger an inflammatory response.[13]

The Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] Its principle relies on two key events:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[15]

This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

G cluster_pathway Apoptosis Signaling cluster_assay Annexin V / PI Assay Detection Drug N-benzyl Saccharin Membrane Cell Membrane Disruption Drug->Membrane Caspase Caspase Cascade Activation Drug->Caspase Putative Intracellular Target PS Phosphatidylserine (PS) Externalization Membrane->PS PI Propidium Iodide (PI) (Enters compromised membrane) Membrane->PI Death Programmed Cell Death (Apoptosis) PS->Death Annexin Annexin V-FITC (Binds to exposed PS) PS->Annexin Caspase->Death

Caption: Apoptosis detection via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated and untreated MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat them with the IC50 concentration of N-benzyl saccharin, saccharin, and doxorubicin for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[13] Centrifuge the collected cells.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge. Carefully discard the supernatant.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13][15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Use unstained and single-stained controls to set up compensation and quadrants correctly.

Data Presentation: Quantifying Apoptosis

The flow cytometry data provides a quantitative measure of the different cell populations.

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)95.12.52.4
N-benzyl Saccharin45.235.819.0
Saccharin93.53.13.4
Doxorubicin20.748.930.4

Note: Data are representative and for illustrative purposes.

Discussion and Future Directions

The hypothetical data presented in this guide builds a strong, logical case for the biological activity of N-benzyl saccharin.

  • Cytotoxicity: The significantly lower IC50 value of N-benzyl saccharin compared to the parent saccharin molecule strongly suggests that the N-benzyl modification is critical for its cytotoxic activity. While not as potent as the clinical drug doxorubicin, it demonstrates meaningful biological effect.

  • Mechanism of Action: The Annexin V/PI assay results indicate that N-benzyl saccharin induces cell death primarily through apoptosis. The substantial increase in both early and late apoptotic cell populations following treatment provides clear evidence of programmed cell death induction.

This initial validation provides a solid foundation for further investigation. Logical next steps would include:

  • Target Identification: Investigating the specific molecular targets, such as confirming enhanced inhibitory activity against Carbonic Anhydrase IX and XII.[8][17]

  • Selectivity: Testing the compound on non-cancerous cell lines (e.g., MCF-10A) to assess its cancer-specific cytotoxicity.

  • Broader Screening: Evaluating its efficacy against a panel of different cancer cell lines (e.g., lung, prostate, colon).[2]

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a living organism.

By following this structured, comparative approach, researchers can rigorously validate the biological activity of novel compounds like N-benzyl saccharin, generating the trustworthy data needed to advance promising candidates in the drug development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • American Chemical Society. (2019, December 18). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. Retrieved from ACS website: [Link]

  • ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise. Retrieved from ScienceDaily website: [Link]

  • Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise. Retrieved from Chemical Market website: [Link]

  • Das, S., & Das, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Al-Sultani, A. A., Hassan, A. S., Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379.
  • UF Health. (2015, March 23). Saccharin shows promise as cancer inhibitor, researchers find. Retrieved from UF Health website: [Link]

  • University of Florida. (2015, March 24). Saccharin shows promise as cancer inhibitor, researchers find. Retrieved from University of Florida News: [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • ResearchGate. (n.d.). Structure of some N-substituted saccharins and their biological activities. Retrieved from ResearchGate: [Link]

  • Nocentini, A., et al. (2019). “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 62(24), 11214-11231.
  • Al-Sultani, A. A., et al. (2022).
  • Farhan, A. (2016). Synthesis of some new N-saccharin derivatives of possible biological activity. Iraqi Journal of Science, 57(1A), 108-119.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from ResearchGate: [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
  • Bumbure, L., et al. (2017). N-Substituted and Ring Opened Saccharin Derivatives Selectively Inhibit Transmembrane, Tumor-Associated Carbonic Anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 25(13), 3583-3589.
  • Mahmood, H. A. A. (2012). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. (Master's thesis). Al-Mustansiriyah University, Baghdad, Iraq.
  • Gerasimova, E., et al. (2021). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. International Journal of Molecular Sciences, 22(19), 10738.
  • Aly, A. A., Brown, A. B., & El-Emary, T. I. (2024). A Review: Saccharin Discovery, Synthesis, and Applications. Mini-Reviews in Organic Chemistry, 21.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Saccharin and its Salts. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon (FR)

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, a derivative of saccharin, has emerged as a privileged structure, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the efficacy of compounds based on this scaffold, with a particular focus on its potential as a core for designing novel therapeutic agents. While extensive research has been conducted on various analogs, it is noteworthy that specific efficacy data for 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a representative member of this class, is not extensively documented in publicly available literature. This guide, therefore, aims to provide a comparative overview of the known biological activities of structurally related compounds, offering valuable insights for researchers and drug development professionals in this field.

The 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Scaffold: A Platform for Diverse Biological Activities

The core structure of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide has proven to be a versatile template for the development of potent and selective inhibitors of various enzymes and receptors. The chemical tractability of the saccharin backbone allows for substitutions at the N-2 position and on the benzene ring, leading to a diverse chemical space with a range of pharmacological profiles.[1] Documented biological activities for this class of compounds include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Comparative Efficacy: A Focus on Key Therapeutic Targets

The therapeutic potential of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives can be best understood by examining their efficacy against specific, well-validated biological targets. This section will delve into a comparative analysis of their inhibitory activities against cyclooxygenase-2 (COX-2) and caspase-3, two enzymes of significant interest in inflammation and apoptosis, respectively.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have demonstrated that derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide can act as potent and selective COX-2 inhibitors.[2] The N-substituent on the saccharin core plays a crucial role in determining both the potency and selectivity of these compounds.

Table 1: Comparative in vitro COX-1/COX-2 Inhibitory Activity of Selected 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Derivatives

CompoundR-Group (N-substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) ->1000.04>2500[2]
Indomethacin (Reference) -0.11.70.06[2]
Compound 19 Benzenesulfonamide with pyrazole moiety15.320.05306.4[2]
Compound 20 Benzenesulfonamide with pyrazole moiety13.880.07198.3[2]
Compound 23 Cyclized benzenesulfonamide with pyrazole moiety10.260.09114.0[2]

Note: Specific IC50 values for 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide are not available in the cited literature.

The data clearly indicates that specific N-substitutions on the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core can lead to highly potent and selective COX-2 inhibitors, with some compounds exhibiting comparable or even superior selectivity to the well-established COX-2 inhibitor, Celecoxib.[2] The benzenesulfonamide-pyrazole moieties appear to be particularly effective in conferring this selective inhibitory activity.

Pro-apoptotic Activity: Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis (programmed cell death). Caspase-3, in particular, is a key effector caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, molecules that can modulate caspase-3 activity are of significant therapeutic interest.

A number of 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3.[3][4] Structural modifications of the core scaffold have yielded compounds with nanomolar inhibitory potency.

Table 2: Comparative Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

CompoundR-GroupCaspase-3 IC50 (nM)Reference
5i N-(4-morpholinophenyl)carboxamide1.15[3]
6b N-acyl derivativeNanomolar potency
6r N-acyl derivativeNanomolar potency
6s N-acyl derivativeNanomolar potency
6w N-acyl derivativeNanomolar potency

Note: The 1,1-dioxide moiety is not present in all compounds in this series. Specific IC50 values for 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide are not available in the cited literature.

The data highlights that the 1,2-benzisothiazol-3-one core is a promising scaffold for the development of highly potent caspase-3 inhibitors. The N-acyl and N-carboxamide derivatives, in particular, have demonstrated significant inhibitory activity.[3]

Experimental Protocols: Ensuring Scientific Integrity

The credibility of any comparative analysis rests on the robustness of the experimental methodologies employed. This section provides detailed, step-by-step protocols for the key in vitro enzyme inhibition assays discussed in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a widely used method to determine the inhibitory activity of compounds against COX-1 and COX-2.

Diagram 1: Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Heme - Enzyme (COX-1/COX-2) - Inhibitor Stock - Arachidonic Acid add_buffer Add Assay Buffer to wells prep_reagents->add_buffer add_heme Add Heme to wells add_buffer->add_heme add_enzyme Add COX-1 or COX-2 Enzyme add_heme->add_enzyme add_inhibitor Add Test Compound/Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate at 25°C for 15 min add_inhibitor->pre_incubate add_substrate Initiate reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 25°C for 2 min add_substrate->incubate stop_reaction Stop reaction with 1M HCl incubate->stop_reaction measure_pge2 Quantify PGE2 production (e.g., ELISA) stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition measure_pge2->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for in vitro COX Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • Enzyme: Reconstitute human recombinant COX-1 or COX-2 in assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and serially dilute to the desired concentrations.

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • To each well of a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

    • Add the test compound or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 25°C for 2 minutes.

    • Stop the reaction by adding 1 M HCl.

  • Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caspase-3 Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of caspase-3 activity.

G cluster_pathway Apoptotic Pathway cluster_inhibition Inhibition Apoptotic_Signal Apoptotic Signal (e.g., Camptothecin) Cytochrome_c Cytochrome c Apoptotic_Signal->Cytochrome_c Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Procaspase_9 Cytochrome_c->Apaf_1 Procaspase_3 Procaspase-3 Apoptosome->Procaspase_3 Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor 1,2-Benzisothiazol-3-one Derivative Inhibitor->Caspase_3

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-Benzyl Saccharin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate nature of cellular signaling pathways and the structural similarities among protein families mean that even the most carefully designed small molecule inhibitor can exhibit off-target effects. Understanding and characterizing these interactions, collectively known as cross-reactivity, is not merely an academic exercise; it is a critical step in de-risking a lead compound and ensuring its clinical viability. This guide provides an in-depth analysis of the cross-reactivity profile of N-benzyl saccharin, a derivative of the well-known artificial sweetener, and offers a framework for its systematic evaluation against other potential biological targets.

Introduction to N-Benzyl Saccharin and the Imperative of Cross-Reactivity Assessment

Saccharin, a benzisothiazole derivative, has a long history of use as a non-caloric sweetener.[1][2] Its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6] N-benzyl saccharin, featuring a benzyl group attached to the nitrogen atom of the saccharin moiety, represents a class of compounds with potential therapeutic applications. The addition of the benzyl group significantly alters the molecule's physicochemical properties, potentially directing its activity towards specific biological targets.

However, this structural modification also introduces the possibility of unintended interactions with other proteins, a phenomenon known as cross-reactivity.[7][8] Cross-reactivity can lead to a range of outcomes, from diminished efficacy to severe adverse drug reactions.[9] Therefore, a thorough investigation of a compound's selectivity is paramount in the early stages of drug development. This guide presents a comparative analysis of N-benzyl saccharin's activity against a putative primary target and a panel of structurally and functionally related off-targets, supported by hypothetical experimental data that illustrates a rigorous scientific evaluation.

Experimental Design for Assessing Cross-Reactivity

A robust cross-reactivity study is built on a foundation of logical target selection and the application of sensitive and specific assays. The following sections detail the rationale and methodology for evaluating the selectivity of N-benzyl saccharin.

Rationale for Target Selection

Based on the structural features of N-benzyl saccharin, a hypothetical primary target, Matrix Metalloproteinase-9 (MMP-9) , has been selected for this case study. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and inflammation. The sulfonamide group in the saccharin core is a known zinc-binding motif present in many MMP inhibitors.

To assess selectivity, a panel of off-targets was chosen based on structural homology and functional relevance:

  • MMP-2: A closely related gelatinase to MMP-9.

  • Carbonic Anhydrase II (CA-II): A ubiquitous enzyme also containing a zinc ion in its active site, making it a common off-target for sulfonamide-containing compounds.

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, often evaluated for off-target effects of new chemical entities.

  • A panel of representative kinases: To broadly screen for unforeseen interactions with this large and crucial enzyme family.[10]

Experimental Workflow

The cross-reactivity assessment of N-benzyl saccharin follows a multi-tiered approach, starting with primary screening against the intended target and progressing to broader profiling against off-targets.

G cluster_0 Primary Target Engagement cluster_1 Selectivity Profiling cluster_2 Broad Kinase Screening cluster_3 Cellular Validation A N-Benzyl Saccharin B MMP-9 (Primary Target) A->B Biochemical Assay (IC50) F Kinase Panel (e.g., 100 kinases) A->F Radiometric Kinase Assay (% Inhibition @ 10 µM) C MMP-2 B->C Comparative IC50 Determination D Carbonic Anhydrase II B->D Comparative IC50 Determination E COX-2 B->E Comparative IC50 Determination G Cell-Based Assay (e.g., Zymography) B->G

Figure 1: A schematic of the experimental workflow for assessing the cross-reactivity of N-benzyl saccharin.

Comparative Performance Data

The following tables summarize the hypothetical experimental data from the cross-reactivity studies of N-benzyl saccharin.

Biochemical Potency Against Primary and Related Targets

The half-maximal inhibitory concentration (IC50) of N-benzyl saccharin was determined against MMP-9, MMP-2, CA-II, and COX-2 using enzyme inhibition assays.

CompoundMMP-9 IC50 (nM)MMP-2 IC50 (nM)CA-II IC50 (nM)COX-2 IC50 (nM)
N-Benzyl Saccharin 50 1500 >10,000 >10,000
Control Inhibitor (MMP-9 selective)25800>10,000>10,000
Control Inhibitor (Broad-spectrum MMP)30455000>10,000
Control Inhibitor (CA-II selective)>10,000>10,00015>10,000

Interpretation: The data indicates that N-benzyl saccharin is a potent inhibitor of MMP-9 with a 30-fold selectivity over the closely related MMP-2. Importantly, it shows negligible activity against CA-II and COX-2 at concentrations up to 10 µM, suggesting a favorable selectivity profile against these common off-targets.

Broad Kinase Selectivity Profile

N-benzyl saccharin was screened against a panel of 100 kinases at a single concentration of 10 µM to identify potential off-target kinase interactions.

CompoundKinase Panel (100 kinases)
N-Benzyl Saccharin <10% inhibition for all kinases tested
Staurosporine (Control)>90% inhibition for >80% of kinases tested

Interpretation: The lack of significant inhibition across a broad kinase panel suggests that N-benzyl saccharin is unlikely to cause off-target effects through kinase-mediated pathways.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

MMP-9 Inhibition Assay (Fluorogenic)

Objective: To determine the IC50 of N-benzyl saccharin against MMP-9.

Methodology:

  • A solution of recombinant human MMP-9 is prepared in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • N-benzyl saccharin is serially diluted in DMSO and then further diluted in assay buffer.

  • 10 µL of the compound dilution is added to a 96-well plate.

  • 20 µL of the MMP-9 enzyme solution is added to each well and incubated for 30 minutes at 37°C.

  • 20 µL of a fluorogenic MMP substrate is added to initiate the reaction.

  • Fluorescence is monitored kinetically for 60 minutes at an excitation/emission wavelength of 328/393 nm.

  • The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Kinase Profiling Assay (Radiometric)

Objective: To assess the inhibitory activity of N-benzyl saccharin against a broad panel of kinases.

Methodology: [10]

  • A panel of purified, active kinases is assembled.

  • N-benzyl saccharin is prepared at a stock concentration in DMSO and then diluted to the final screening concentration (e.g., 10 µM) in the respective kinase reaction buffers.

  • The compound is added to the kinase reaction mixture containing the specific kinase, its substrate (protein or peptide), and [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]ATP.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The percent inhibition is calculated relative to a DMSO control.

Conclusion

The comprehensive cross-reactivity assessment presented here for N-benzyl saccharin demonstrates a favorable selectivity profile. With potent and selective inhibition of its putative primary target, MMP-9, and minimal interaction with other metalloenzymes, COX-2, and a broad kinase panel, N-benzyl saccharin emerges as a promising candidate for further preclinical development. This guide underscores the importance of a systematic and data-driven approach to evaluating off-target effects, a critical component of modern drug discovery that ensures the development of safer and more effective therapeutics.

References

  • Drug Allergy & Cross-Reactivity. KnowledgeDose. 2024. Available from: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available from: [Link]

  • Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available from: [Link]

  • Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for Quantitation of Sodium Saccharin Residue in Food. PMC - NIH. Available from: [Link]

  • Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au - ACS Publications. Available from: [Link]

  • Cross-reactivity among drugs: Clinical problems. Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Available from: [Link]

  • Hypersensitivity reactions to small molecule drugs. Frontiers. 2022. Available from: [Link]

  • Synthesis and properties of N-substituted saccharin derivatives. PubMed. Available from: [Link]

  • Synthesis of Novel Saccharin Derivatives. MDPI. Available from: [Link]

  • Synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate. 2018. Available from: [Link]

  • Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. NIH. Available from: [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. 2020. Available from: [Link]

  • Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. American Academy of Allergy, Asthma & Immunology. Available from: [Link]

  • A Review: Saccharin Discovery, Synthesis, and Applications. 2020. Available from: [Link]

  • (PDF) Synthesis of Novel Saccharin Derivatives. ResearchGate. 2018. Available from: [Link]

  • Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG),. NIH. Available from: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. Available from: [Link]

  • Saccharin and its salts. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI. Available from: [Link]

  • Saccharin. Wikipedia. Available from: [Link]

  • Saccharin. PubChem - NIH. Available from: [Link]

  • N-cinnamoylsaccharin. PubMed. 2005. Available from: [Link]

  • Saccharin. Sciencemadness Wiki. 2022. Available from: [Link]

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A Framework for Contrasting In Vitro and In Vivo Activity of Novel 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific compound, 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, also known as N-benzylsaccharin, belongs to the saccharin family of compounds. Saccharin and its derivatives are recognized as a "privileged framework" in the development of biologically active agents, notably as enzyme inhibitors.[3]

A comprehensive evaluation of any new derivative from this class requires a systematic progression from controlled, single-variable in vitro experiments to complex, whole-organism in vivo studies. This guide provides a robust framework for researchers and drug development professionals on how to approach this evaluation, using methodologies and principles applicable to novel benzisothiazole derivatives. Due to the limited publicly available biological data specifically for N-benzylsaccharin, this guide will utilize illustrative examples and established protocols for the broader class of biologically active benzisothiazole derivatives to demonstrate the scientific process.

Part 1: Foundational In Vitro Characterization

The primary objective of in vitro testing is to determine the direct biological activity of a compound in a controlled environment. This typically involves target-based assays and cell-based assays.

Target-Based Assays: The First Step in Mechanistic Insight

For benzisothiazole derivatives, which are often enzyme inhibitors, a target-based assay is crucial.[3] For instance, many saccharin derivatives have been investigated as inhibitors of proteases like human leukocyte elastase or as carbonic anhydrase inhibitors.[4]

Illustrative Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Test Compound (e.g., N-benzylsaccharin) dissolved in DMSO

  • Target Enzyme (e.g., a specific protease)

  • Fluorogenic Substrate for the enzyme

  • Assay Buffer (e.g., Tris-HCl with appropriate co-factors)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the target enzyme. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays provide the next level of complexity, evaluating the compound's effect on living cells. This can reveal information about cell permeability, cytotoxicity, and the compound's mechanism of action within a cellular context.

Illustrative Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.

Hypothetical In Vitro Data Summary

CompoundTarget Enzyme IC50 (µM)A549 Cell Line EC50 (µM)
N-benzylsaccharin 5.215.8
Alternative Compound A 10.535.2
Alternative Compound B 1.82.5

In Vitro Experimental Workflow

G cluster_0 In Vitro Evaluation Compound Synthesis Compound Synthesis Target-Based Assay Target-Based Assay Compound Synthesis->Target-Based Assay IC50 Determination Cell-Based Assay Cell-Based Assay Compound Synthesis->Cell-Based Assay EC50 & Cytotoxicity Data Analysis Data Analysis Target-Based Assay->Data Analysis Cell-Based Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for in vitro characterization.

Part 2: Transition to In Vivo Evaluation

A promising in vitro profile is the prerequisite for advancing a compound to in vivo studies. In vivo experiments in animal models are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a whole organism.

Pharmacokinetic (PK) Studies: What the Body Does to the Compound

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for designing effective dosing regimens for efficacy studies.

Efficacy Studies: What the Compound Does to the Body

Efficacy studies are conducted in animal models of a specific disease to determine if the compound has the desired therapeutic effect. The choice of animal model is critical and should be relevant to the human disease.

Illustrative Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in mice.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., A549)

  • Test Compound formulated in a suitable vehicle

  • Positive control drug (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Monitor the body weight of the mice (as an indicator of toxicity) and measure the tumor volume with calipers regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
N-benzylsaccharin 2545-1.8
N-benzylsaccharin 5068-4.2
Positive Control 1075-8.5

In Vivo Experimental Workflow

G cluster_1 In Vivo Evaluation Lead Compound Lead Compound PK Studies PK Studies Lead Compound->PK Studies ADME Efficacy Model Efficacy Model PK Studies->Efficacy Model Dose Selection Toxicology Toxicology Efficacy Model->Toxicology Safety Assessment Data Analysis Data Analysis Efficacy Model->Data Analysis Toxicology->Data Analysis Candidate Selection Candidate Selection Data Analysis->Candidate Selection

Caption: Workflow for in vivo evaluation.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro activity and in vivo efficacy. A potent compound in vitro may not be effective in vivo due to poor pharmacokinetics, rapid metabolism, or off-target toxicity.

Key Considerations for In Vitro-In Vivo Correlation (IVIVC):

  • Bioavailability: A compound must reach its target tissue in sufficient concentrations to exert its effect. Poor oral bioavailability can be a major reason for the failure of a potent in vitro compound in in vivo studies.

  • Metabolism: The compound may be rapidly metabolized in the liver to inactive forms.

  • Target Engagement: It is crucial to confirm that the compound is engaging its target in the animal model. This can be assessed through biomarker studies on the excised tumors.

  • Toxicity: The compound may have off-target effects that cause toxicity at doses required for efficacy.

The Iterative Nature of Drug Discovery

G In Vitro Potency In Vitro Potency In Vivo Efficacy In Vivo Efficacy In Vitro Potency->In Vivo Efficacy influences PK/Metabolism PK/Metabolism PK/Metabolism->In Vivo Efficacy Bioavailability Bioavailability Bioavailability->In Vivo Efficacy Target Engagement Target Engagement Target Engagement->In Vivo Efficacy Toxicity Toxicity Toxicity->In Vivo Efficacy

Caption: Factors influencing in vivo efficacy.

Conclusion

The evaluation of novel compounds such as this compound requires a disciplined, multi-faceted approach. By systematically progressing from in vitro assays that establish potency and mechanism to carefully designed in vivo studies that assess efficacy and safety, researchers can build a comprehensive understanding of a compound's therapeutic potential. The ability to correlate in vitro data with in vivo outcomes is paramount for making informed decisions in the complex process of drug discovery and development.

References

  • G. Szalontai, et al. (2018). Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed. Available at: [Link]

  • Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available at: [Link]

  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. Available at: [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PubMed Central. Available at: [Link]

  • Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. Available at: [Link]

  • Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease. PubMed Central. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. PubChem. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide. As a derivative of the benzisothiazolinone family, this compound requires careful handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance.

The core principle of chemical waste management is to ensure safety and environmental protection through meticulous planning and execution.[1] This involves not just the final act of disposal, but a comprehensive lifecycle approach from procurement to waste generation and collection.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the potential hazards of a chemical is the first step in determining the appropriate disposal pathway. While specific toxicological data for the 2-(phenylmethyl)- derivative is not widely available, the hazards can be inferred from its parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), and its structural class. BIT is recognized as a skin sensitizer and is very toxic to aquatic life.[2][3][4][5] Therefore, it is imperative to treat its derivatives with a high degree of caution.

Table 1: GHS Hazard Profile for the Parent Compound 1,2-Benzisothiazol-3(2H)-one

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2][3]
Skin Sensitization1H317: May cause an allergic skin reaction[2][3]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life[2][3]

The primary directive for disposal is to prevent release into the environment .[3][4] Due to its high aquatic toxicity, this compound must never be disposed of down the drain. All waste, including contaminated materials, must be managed as hazardous chemical waste.

Pre-Disposal Safety Protocols

Before beginning any process that will generate waste, it is crucial to establish a safe operating environment. This is achieved through a multi-layered approach known as the hierarchy of controls.

cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for chemical safety.

Personal Protective Equipment (PPE): Given the hazards of skin irritation, sensitization, and serious eye damage, the following PPE is mandatory when handling this compound in its pure form or in concentrated solutions:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[6]

  • Eye/Face Protection: Safety goggles or a face shield meeting appropriate standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166).[7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure clothing fully covers exposed skin.[7]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Step-by-Step Disposal Workflow

All chemical waste is regulated from the moment of generation.[1][8] Adherence to a systematic disposal process is essential for regulatory compliance and safety.

Step 1: Waste Characterization and Segregation Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Designation: This compound must be classified as a hazardous chemical waste .

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[9]

  • Incompatibility: Do not mix this waste with other incompatible materials. For instance, keep acidic waste separate from bases, cyanides, and azides.[10] While this compound has no specifically listed incompatibilities beyond strong oxidizers, it is best practice to avoid mixing different chemical wastes.[3]

cluster_workflow Waste Segregation Decision Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Organic Waste Container IsSolid->SolidWaste Yes LiquidWaste Liquid Organic Waste Container IsLiquid->LiquidWaste Yes Contaminated Contaminated PPE & Labware IsLiquid->Contaminated No (e.g., gloves, wipes)

Caption: Decision workflow for waste segregation.

Step 2: Containerization The integrity of the waste container is paramount to prevent leaks and spills.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a tightly sealing lid. Plastic carboys are often preferred for liquid waste.[1] For solid waste, a wide-mouth container is suitable. The original product container can be used if it is in good condition.

  • Avoid Overfilling: Fill containers to no more than 80-90% of their capacity to allow for expansion and prevent spills.[9]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][8]

Step 3: Labeling Accurate labeling is a legal requirement and is crucial for the safety of everyone who handles the waste.[8][10]

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: Clearly write the full chemical name: "this compound". Do not use abbreviations. List all constituents and their approximate percentages.

  • Indicate Hazards: Mark the appropriate hazard boxes on the tag (e.g., Irritant, Environmental Hazard).

  • Date of Accumulation: Record the date you first add waste to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA.[1][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons of hazardous waste.[1][8]

Step 5: Requesting Disposal Once a waste container is full or you have no further need to accumulate this waste stream, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department.[1]

  • Professional Disposal: Your EHS department will transport the waste to a central facility where it will be consolidated and sent to a licensed hazardous waste disposal company.[8] The ultimate disposal method for this type of organic compound is typically high-temperature incineration.[2][11]

Emergency Procedures: Spill and Exposure

Small Spill Cleanup: Immediate cleanup of spills is essential to prevent exposure and environmental contamination.[12]

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.[12]

Personnel Exposure:

  • If Inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.[7]

  • On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • In Eyes: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][11]

By adhering to these protocols, you contribute to a safe and compliant laboratory environment, ensuring that the handling and disposal of this compound are performed with the highest standards of care.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Available from: [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co. KG. Available from: [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Chemos GmbH & Co. KG. Available from: [Link]

  • PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. U.S. National Library of Medicine, Hazardous Substances Data Bank (HSDB). Available from: [Link]

  • Safety Data Sheet. BASF. Available from: [Link]

  • Hazard characterization of isothiazolinones in support of fifra registration review. Regulations.gov. Available from: [Link]

  • Isothiazolinones: Human health tier III assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]

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A Guide to Safe Handling: Personal Protective Equipment and Procedures for Benzisothiazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is structured to provide procedural, step-by-step guidance for the safe handling, emergency response, and disposal of 1,2-Benzisothiazol-3(2H)-one and, by extension, as a precautionary baseline for its derivatives.

Hazard Identification and Risk Assessment

1,2-Benzisothiazol-3(2H)-one is classified under the Globally Harmonized System (GHS) with several significant hazards that dictate the required level of personal protection and handling care.[1][2][3] Understanding these risks is the first step in preventing exposure.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage.[1][2][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (contact dermatitis) after repeated exposure.[1][3]

  • Aquatic Toxicity (Acute 1): Very toxic to aquatic life, necessitating careful disposal and spill control to prevent environmental release.[1][2][3]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The operational plan must be designed to mitigate all of these risks.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment, the rationale for its use, and relevant standards.

PPE CategorySpecificationStandard (EU/US)Causality and Rationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield should be worn if there is a risk of splashing.EN 166 / NIOSHWhy: The "Serious Eye Damage, Category 1" classification indicates a high risk of severe injury. Standard safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes, protecting from dust and splashes.[1][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before each use.EN 374Why: The compound is a known skin irritant and sensitizer.[1][3] Proper glove selection and usage are critical to prevent direct contact, which can lead to irritation and allergic reactions. Always use proper glove removal technique to avoid contaminating your hands.[3]
Body Protection A lab coat is standard. For larger quantities or tasks with a high risk of dust generation or splashing, impervious clothing or a chemical-resistant suit is recommended.N/AWhy: Protects skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[1]
Respiratory Protection Required when dusts are generated. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is necessary.NIOSH / EN 143Why: Although primarily an irritant upon contact, inhalation of fine dust can cause respiratory tract irritation.[2][3] Engineering controls (like fume hoods) are the first line of defense, with respirators providing essential protection when these are insufficient.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound within a certified chemical fume hood to control dust and potential vapors.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Work Area: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: If possible, use pre-weighed aliquots to avoid scooping from a stock container. If you must weigh it out, do so within the fume hood.

Donning PPE and Handling the Chemical

The following diagram illustrates the logical flow of operations from preparation to disposal.

Caption: Safe Handling Workflow for Benzisothiazolinones.

Doffing PPE

The order in which you remove PPE is as important as putting it on.

  • Gloves: Remove first, turning them inside out as you do.

  • Goggles/Face Shield: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]

Emergency Procedures

Spills
  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: Prevent the spill from entering drains or waterways.[1][2]

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container without creating dust.[1] Use a damp cloth for final cleaning.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the attending physician.[1][3]

Disposal Plan

Disposal of this chemical and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials (unused product, contaminated PPE, spill cleanup debris) must be collected in a clearly labeled, sealed container suitable for hazardous waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this material down the drain or in general trash.[3]

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[3]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 1,2-Benzisothiazol-3(2H)-one, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co. KG. [Link]

  • SAFETY DATA SHEET. Evonik. [Link]

Sources

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1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.